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  • Product: (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine
  • CAS: 1187931-31-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine: A Privileged Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, a h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, a heterocyclic compound of significant interest in contemporary drug discovery. While specific, in-depth experimental data for this precise molecule is limited in publicly accessible literature, this document, grounded in established principles of medicinal chemistry and extensive data on analogous structures, offers a robust framework for its synthesis, characterization, and potential therapeutic applications.

Introduction: The Strategic Combination of Two Privileged Scaffolds

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, with the chemical formula C10H20N2O and a molecular weight of 184.27 g/mol , is a chiral molecule that strategically combines two "privileged" structural motifs in medicinal chemistry: the piperazine ring and the tetrahydropyran moiety. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bond interactions, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2][3]

The piperazine scaffold is a versatile building block found in drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2][4][5] The substitution pattern on the piperazine nitrogens significantly influences the pharmacological activity of the resulting molecule.[4][6]

The tetrahydropyran (THP) ring, a saturated six-membered ether, is another common feature in bioactive molecules. It is often incorporated to modulate lipophilicity, improve metabolic stability, and provide a rigid scaffold for the precise orientation of pharmacophoric groups. The combination of the chiral 3-methylpiperazine and the tetrahydropyran ring in the target molecule creates a unique three-dimensional structure with the potential for specific interactions with biological targets.

Chemical Structure and Physicochemical Properties

The chemical structure of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is characterized by a piperazine ring substituted at the 1-position with a tetrahydropyran-4-yl group and at the 3-position with a methyl group in the (S)-configuration.

Caption: Chemical structure of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Method
Molecular Formula C10H20N2OBased on chemical structure
Molecular Weight 184.27 g/mol Based on chemical formula
logP (octanol-water) 0.5 - 1.5Estimated based on fragment contributions (piperazine is hydrophilic, THP and methyl group add lipophilicity)
Topological Polar Surface Area (TPSA) ~30 ŲCalculated based on the presence of two nitrogen atoms and one oxygen atom
pKa (most basic) 8.5 - 9.5The secondary amine in the piperazine ring is the most basic site.
Hydrogen Bond Donors 1The N-H group of the piperazine ring
Hydrogen Bond Acceptors 3The two nitrogen atoms and the oxygen atom

Synthesis and Purification

Caption: Proposed synthetic workflow for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Rationale for Experimental Choices

Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-substituted piperazines.[3][7] This one-pot reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

  • Choice of Starting Materials: (S)-2-methylpiperazine is a commercially available chiral building block, ensuring the stereochemical integrity of the final product. Tetrahydropyran-4-one is also readily available.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations.[3] It is milder and more selective than other reducing agents like sodium borohydride or sodium cyanoborohydride, and the reaction can be carried out in a variety of common organic solvents, such as dichloromethane (DCM) or dichloroethane (DCE), at room temperature. Formic acid can also be an effective reducing agent in what is known as the Eschweiler-Clarke reaction, although this typically requires higher temperatures.[3]

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of (S)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added tetrahydropyran-4-one (1.1 eq).

  • Formation of Intermediate: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Structural Analysis and Characterization

The structural identity and purity of the synthesized (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine would be confirmed using a combination of standard analytical techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Piperazine ring protons: Complex multiplets in the range of 2.0-3.5 ppm. The methyl group at the chiral center would appear as a doublet around 1.0-1.2 ppm. The proton on the chiral carbon would be a multiplet. - Tetrahydropyran ring protons: Multiplets in the range of 1.5-4.0 ppm. The protons adjacent to the oxygen atom would be shifted downfield (3.5-4.0 ppm). The proton at the 4-position would likely be a multiplet.
¹³C NMR - Piperazine ring carbons: Signals in the range of 40-60 ppm. The carbon bearing the methyl group would be in this range, and the methyl carbon itself would be around 15-20 ppm. - Tetrahydropyran ring carbons: Signals in the range of 30-70 ppm. The carbons adjacent to the oxygen would be in the 60-70 ppm range.
Mass Spectrometry (MS) - (ESI+): Expected [M+H]⁺ ion at m/z 185.16.
Infrared (IR) Spectroscopy - N-H stretch: A broad absorption band around 3300-3400 cm⁻¹. - C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region. - C-O stretch: A strong absorption band around 1100 cm⁻¹.

Potential Applications in Drug Discovery

The unique structural features of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine make it an attractive scaffold for the development of novel therapeutic agents, particularly for CNS disorders. The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[4][8][9]

Caption: Potential therapeutic applications of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Central Nervous System (CNS) Disorders

The lipophilicity and hydrogen bonding capacity of the molecule, along with the established role of arylpiperazine derivatives as ligands for various neurotransmitter receptors (e.g., dopamine and serotonin receptors), suggest that this compound could serve as a valuable starting point for the development of novel CNS drugs.[4][10] The chiral methyl group can provide stereospecific interactions with target proteins, potentially leading to improved potency and selectivity.

Antimicrobial and Anticancer Agents

Piperazine derivatives have also shown promise as antimicrobial and anticancer agents.[5][11] The N-H group of the piperazine ring can be further functionalized to introduce various pharmacophoric groups, allowing for the exploration of a wide chemical space and the optimization of biological activity. The tetrahydropyran moiety can contribute to favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion and Future Directions

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a promising chemical entity that merges the advantageous properties of the piperazine and tetrahydropyran scaffolds. While specific biological data is currently lacking, its structure strongly suggests potential for development in various therapeutic areas, most notably CNS disorders. The proposed synthetic route offers a practical and efficient method for its preparation, enabling further investigation into its pharmacological profile.

Future research should focus on the synthesis and thorough characterization of this compound, followed by in vitro and in vivo screening to evaluate its biological activities. Structure-activity relationship (SAR) studies, involving modifications at the secondary amine of the piperazine ring and exploration of the enantiomeric and racemic forms, will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

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  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. (n.d.). National Center for Biotechnology Information. [Link]

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Foundational

An In-Depth Technical Guide to the Pharmacokinetics of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Derivatives

A Senior Application Scientist's Perspective on Methodologies and Core Concepts for Drug Development Professionals Introduction The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ver...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodologies and Core Concepts for Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in a multitude of clinically successful drugs.[1][2][3] The two nitrogen atoms within the six-membered ring provide handles for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity.[1][2] This structural adaptability often translates to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including improved aqueous solubility and oral bioavailability.[1][2][3] This guide focuses on a specific derivative, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, providing a comprehensive framework for elucidating its pharmacokinetic profile. While specific data for this molecule is not yet in the public domain, this document will serve as a technical manual for researchers, outlining the critical experimental pathways and theoretical underpinnings necessary for its preclinical development.

The following sections will detail the experimental strategies and rationale for characterizing the absorption, distribution, metabolism, and excretion of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine derivatives. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the generation of robust and reliable pharmacokinetic data.

I. Absorption: Predicting and Quantifying Oral Bioavailability

The oral route of administration is the most common and preferred method for drug delivery. Therefore, a thorough understanding of a compound's oral absorption is paramount. For (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, we must consider its physicochemical properties, such as solubility and lipophilicity, which will govern its ability to traverse the gastrointestinal tract and enter systemic circulation.[4][5][6]

A. In Vitro Permeability Assessment: The Caco-2 Cell Model

A well-established in vitro model for predicting human intestinal absorption is the Caco-2 permeability assay.[7][8][9][10] This assay utilizes a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses key transporter proteins, mimicking the intestinal epithelium.[8][9][10]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Incubation: The test compound, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sample Collection: At designated time points, samples are collected from the opposite chamber.

  • Quantification: The concentration of the compound in the collected samples is determined by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

The efflux ratio (Papp B-A / Papp A-B) is a critical parameter obtained from this assay. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption.[8]

B. In Vivo Oral Absorption Studies in Rodents

Following promising in vitro data, in vivo studies are essential to confirm oral absorption and determine key pharmacokinetic parameters. The rat is a commonly used preclinical species for these studies.

Experimental Protocol: Oral Pharmacokinetic Study in Rats
  • Animal Dosing: A cohort of rats is administered (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine via oral gavage. A parallel cohort receives the compound intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Absolute oral bioavailability

A hypothetical summary of pharmacokinetic parameters.

II. Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.[4][12]

A. Plasma Protein Binding

The binding of a drug to plasma proteins, primarily albumin, can significantly impact its efficacy and clearance, as only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Equilibrium Dialysis
  • Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: The test compound is added to the plasma chamber, and the system is incubated until equilibrium is reached.

  • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated.

B. Tissue Distribution and Blood-Brain Barrier Penetration

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical.[13][14] Even for peripherally acting drugs, understanding tissue distribution is important for assessing potential off-target effects.

Experimental Workflow:

cluster_0 In Vivo Tissue Distribution Study dose Administer Compound to Animals time Euthanize at Pre-defined Time Points dose->time collect Collect Blood and Tissues of Interest (e.g., Brain, Liver, Kidney) time->collect homogenize Homogenize Tissues collect->homogenize extract Extract Compound from Tissue Homogenates and Plasma homogenize->extract analyze Quantify Compound by LC-MS/MS extract->analyze calculate Calculate Tissue-to-Plasma Concentration Ratios analyze->calculate cluster_metabolism Putative Metabolic Pathways parent (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Parent Compound M1 Hydroxylated Piperazine M1 parent->M1 Oxidation M2 N-dealkylated Piperazine M2 parent->M2 N-dealkylation M3 Hydroxylated Tetrahydropyran M3 parent->M3 Oxidation M4 Oxidized Methyl Group M4 parent->M4 Oxidation

Caption: Putative metabolic pathways for the title compound.

IV. Excretion: The Elimination of the Compound and its Metabolites

Understanding how a drug and its metabolites are eliminated from the body is the final piece of the pharmacokinetic puzzle. The primary routes of excretion are renal (urine) and biliary (feces). [15]

A. In Vivo Excretion Studies

These studies are typically conducted in preclinical species using radiolabeled compounds to ensure all drug-related material is accounted for.

Experimental Protocol: Mass Balance Study
  • Radiolabeling: A radiolabeled version of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is synthesized.

  • Dosing: The radiolabeled compound is administered to animals.

  • Sample Collection: Urine and feces are collected over a period of time until most of the radioactivity is recovered.

  • Radioactivity Measurement: The total radioactivity in the collected samples is measured.

  • Metabolite Profiling: The collected samples are also analyzed by LC-MS/MS to identify the excreted metabolites. [16]

V. Bioanalytical Methodology: The Key to Accurate Quantification

A robust and validated bioanalytical method is the foundation of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

A. LC-MS/MS Method Development and Validation
Sample Preparation Workflow:

cluster_1 Bioanalytical Sample Preparation sample Plasma/Tissue Homogenate Sample is Add Internal Standard sample->is ppt Protein Precipitation (e.g., with Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: A typical sample preparation workflow for bioanalysis.

Method Validation Parameters:

A bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

ParameterDescription
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy The closeness of the measured value to the true value.
Precision The degree of scatter between a series of measurements.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Recovery The efficiency of the extraction procedure.
Stability The chemical stability of the analyte in the biological matrix under different conditions.

VI. Data Interpretation and Pharmacokinetic Modeling

The data generated from the aforementioned studies are used to build a comprehensive pharmacokinetic profile of the compound. Non-compartmental analysis (NCA) is often the first step to determine key PK parameters. [17]Subsequently, pharmacokinetic modeling can be employed to simulate drug behavior and predict optimal dosing regimens. [18][19]

Conclusion

This guide provides a comprehensive roadmap for the pharmacokinetic characterization of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine derivatives. By systematically evaluating absorption, distribution, metabolism, and excretion, researchers can build a robust data package to support the progression of these promising compounds through the drug development pipeline. The experimental protocols and theoretical considerations outlined herein are grounded in established scientific principles and regulatory expectations, providing a solid foundation for successful preclinical development.

References

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  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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Exploratory

An In-Depth Technical Guide on the Role of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine in Medicinal Chemistry

Introduction: The Challenge of Optimized Drug Delivery and the Rise of Prodrugs In modern therapeutic development, achieving optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles is as critical as identifying a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Optimized Drug Delivery and the Rise of Prodrugs

In modern therapeutic development, achieving optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles is as critical as identifying a potent molecular entity. Central Nervous System (CNS) stimulants, such as methylphenidate, used in the management of Attention Deficit Hyperactivity Disorder (ADHD), present a distinct set of challenges. While effective, traditional formulations can lead to sharp peaks and troughs in plasma concentration, require multiple daily doses, and carry a significant potential for abuse and misuse[1]. To overcome these hurdles, medicinal chemists employ innovative strategies, with the prodrug approach being one of the most successful[2]. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical biotransformation[2].

This guide focuses on the specific chemical moiety, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine , and its pivotal role in the design of Serdexmethylphenidate (SDX), a novel prodrug of dexmethylphenidate (d-MPH), the therapeutically active enantiomer of methylphenidate[1][3]. Serdexmethylphenidate, in combination with immediate-release d-MPH, is the core of AZSTARYS®, a treatment for ADHD approved by the U.S. Food and Drug Administration (FDA) on March 2, 2021[4][5][6]. Through a detailed examination of this specific chemical entity, we will illustrate the principles of modern prodrug design, from the strategic selection of its constituent parts to its ultimate clinical application.

Part 1: A Dissection of the (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Moiety

The selection of a promoiety—the chemical group temporarily attached to the active drug—is a deliberate process guided by a deep understanding of structure-activity relationships (SAR) and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine fragment was not chosen at random; each component serves a specific and synergistic purpose.

The Piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry[7]. Its prevalence in FDA-approved drugs is due to its unique physicochemical properties:

  • Modulation of Physicochemical Properties: As a diprotic base, piperazine can be protonated under physiological conditions, which is crucial for enhancing aqueous solubility and creating stable salts for formulation[7][8]. This polarity often leads to improved oral bioavailability[7].

  • Target Interaction: The nitrogen atoms act as hydrogen bond acceptors, while the N-H groups can be donors, facilitating strong interactions with biological targets[7].

  • CNS Penetration: The piperazine scaffold is a common feature in CNS-active drugs, including antipsychotics and antidepressants, as it can be tuned to achieve the requisite blood-brain barrier penetration[7][9][10][11]. In many CNS drugs, it serves to correctly position other pharmacophoric elements for optimal receptor interaction, often with serotonin and dopamine receptors[7][10].

The Tetrahydropyran (THP) Ring: Enhancing Drug-like Properties

The tetrahydropyran (THP) ring is another valuable building block in drug design, often used as a bioisostere for a cyclohexane ring[12]. Its inclusion offers several advantages:

  • Improved ADME Profile: Compared to its carbocyclic counterpart, the THP ring's oxygen atom lowers lipophilicity, which can improve the overall ADME profile of a molecule[12].

  • Enhanced Binding Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of contact with a biological target, potentially increasing binding affinity and potency[12][13].

  • Structural Rigidity: The THP ring introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation, reducing the entropic penalty upon binding[12]. This structural feature is integral to a range of therapeutics, from anticancer agents to CNS-active compounds[14][15].

Synthesis of the Core Moiety

The synthesis of N-substituted piperazines is a well-trodden path in organic chemistry, offering robust and scalable routes. A common and efficient method for creating structures like (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is reductive amination .

This process typically involves reacting a piperazine derivative, in this case, (S)-2-methylpiperazine, with a ketone, tetrahydro-4H-pyran-4-one. The reaction proceeds via the formation of an enamine or iminium intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the final N-alkylated product. This method is widely used for its high efficiency and broad functional group tolerance[16].

Part 2: Case Study: Serdexmethylphenidate (SDX) and AZSTARYS®

The true value of the (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine moiety is realized in its application within the prodrug Serdexmethylphenidate (SDX).

Mechanism of Action: A Chemically-Gated Release System

Serdexmethylphenidate is designed to be pharmacologically inert[1][17]. It shows little to no affinity for the dopamine and norepinephrine transporters that are the primary targets of dexmethylphenidate[1][18][19]. Its therapeutic action is entirely dependent on its conversion to the active d-MPH.

This conversion is designed to occur primarily in the lower gastrointestinal (GI) tract[1][3]. While the exact enzymes have not been fully elucidated, it is understood that enzymatic hydrolysis cleaves the carbamate bond linking the promoiety to d-MPH. This site-specific release mechanism is the key to its unique pharmacokinetic profile.

Below is a diagram illustrating the activation pathway of the Serdexmethylphenidate prodrug.

G cluster_ingestion Oral Administration cluster_stomach Upper GI Tract cluster_intestine Lower GI Tract cluster_absorption Systemic Circulation AZSTARYS AZSTARYS® Capsule (SDX + d-MPH) ImmediateRelease Immediate Release of d-MPH AZSTARYS->ImmediateRelease Dissolution SDX_intact SDX_intact AZSTARYS->SDX_intact Dissolution dMPH_Active Active d-MPH (Therapeutic Effect) ImmediateRelease->dMPH_Active Rapid Absorption SDX_ SDX_ intact SDX Prodrug (Inactive, Stable) EnzymaticCleavage Enzymatic Hydrolysis EnzymaticCleavage->dMPH_Active Cleavage Promoiety Inactive Promoieties (Metabolized/Excreted) EnzymaticCleavage->Promoiety Cleavage SDX_intact->EnzymaticCleavage Transit

Caption: Prodrug activation pathway of Serdexmethylphenidate (SDX).

Pharmacokinetic Profile: Engineering a Smoother, Longer-Lasting Effect

The combination of immediate-release d-MPH (30% of the molar dose) and extended-release SDX (70%) in AZSTARYS® creates a unique PK profile[6][17]. This results in a rapid onset of action followed by a gradual, extended release of d-MPH throughout the day, lasting up to 13 hours[3][6].

The PK profile of d-MPH from AZSTARYS® is characterized by a rapid initial rise in plasma concentration, followed by a slow decline, avoiding the sharp peaks and troughs of some other formulations[20][21]. This profile may optimize symptom control from morning to evening and facilitate easier dose titration[20][21].

Pharmacokinetic ParameterAZSTARYS® (SDX/d-MPH 52.3/10.4 mg)Extended-Release d-MPH HCl (40 mg equiv.)
d-MPH Cmax (ng/mL) 13.8 ± 3.8Two peaks observed
d-MPH AUC (h*ng/mL) 199.8 ± 57.2N/A (different study design)
SDX Half-life (hours) 5.7N/A
d-MPH Half-life (hours) 11.7N/A
d-MPH Tmax (hours) ~2 (initial peak)Bimodal peaks

Data synthesized from multiple pharmacokinetic studies[1][20][21][22]. Cmax = Maximum plasma concentration; AUC = Area under the curve; Tmax = Time to maximum concentration.

Clinical Implications: Reduced Abuse Potential

A significant advantage of the serdexmethylphenidate prodrug design is a reduction in abuse potential. Studies have shown that when administered via alternative routes like intranasal or intravenous injection, SDX results in significantly lower systemic exposure to the active d-MPH compared to administering d-MPH directly[3][17]. This blunts the rapid euphoric effects sought by recreational users, leading the DEA to classify SDX as a Schedule IV substance, whereas d-MPH is a Schedule II substance[3][21].

Part 3: Key Experimental Protocols

To validate the concepts described, specific, reproducible experiments are required. The following protocols represent standard methodologies in the development and characterization of prodrugs like Serdexmethylphenidate.

Protocol: In Vitro Enzymatic Cleavage Assay

Objective: To confirm the conversion of the prodrug (Serdexmethylphenidate) to the active drug (dexmethylphenidate) in the presence of a relevant biological matrix (e.g., intestinal or liver homogenate) and to determine the rate of conversion.

Methodology:

  • Preparation of Homogenate:

    • Obtain fresh tissue (e.g., porcine or human liver/intestinal tissue) and homogenize in a cold phosphate buffer (pH 7.4) using a mechanical homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 9000 x g) to pellet cellular debris. The resulting supernatant (S9 fraction) contains the necessary metabolic enzymes.

    • Determine the total protein concentration of the S9 fraction using a Bradford or BCA assay.

  • Reaction Setup:

    • In nuclease-free microfuge tubes, prepare the reaction mixture on ice. For each 1 mL reaction, add:

      • Phosphate Buffer (pH 7.4) to final volume

      • S9 fraction (e.g., to a final concentration of 1 mg/mL protein)

      • Serdexmethylphenidate stock solution (in DMSO or buffer) to a final concentration (e.g., 1-10 µM).

    • Prepare control reactions: one without the S9 fraction (to assess chemical stability) and one without the prodrug (background control).

  • Incubation:

    • Initiate the reaction by transferring the tubes to a shaking water bath set at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction tube.

  • Reaction Quenching & Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. This precipitates the proteins and stops the enzymatic reaction.

    • Add an internal standard (e.g., a stable isotope-labeled version of d-MPH) to each sample for accurate quantification.

    • Vortex vigorously and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples via a validated LC-MS/MS method to quantify the concentrations of both the remaining Serdexmethylphenidate and the newly formed dexmethylphenidate at each time point.

    • Plot the concentration of the parent prodrug and the active metabolite over time to determine the rate of conversion.

This protocol is a generalized representation based on standard methodologies for evaluating prodrug stability and conversion[23][24].

Protocol: Bioanalytical LC-MS/MS Quantification in Plasma

Objective: To accurately quantify the concentrations of Serdexmethylphenidate and dexmethylphenidate in plasma samples from pharmacokinetic studies.

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw plasma samples and an internal standard (IS) working solution.

    • To 100 µL of plasma, add 10 µL of IS solution.

    • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex to mix.

    • Condition an SPE cartridge (e.g., DVB-LP polymeric, 30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analytes (SDX, d-MPH, and IS) with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., Xterra RP C18, 4.6x150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of methanol and 5 mM ammonium acetate (e.g., 90:10 v/v).

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure specificity and sensitivity.

      • Example Transitions: (Note: These are illustrative and would be optimized experimentally)

        • d-MPH: m/z 234.1 -> 84.1

        • SDX: m/z 499.5 -> 234.1

        • IS (d-MPH-d3): m/z 237.1 -> 87.1

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of each analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This protocol is a representative workflow based on published bioanalytical methods for methylphenidate and its analogs[25][26][27][28].

Below is a diagram illustrating the bioanalytical workflow.

G cluster_prep cluster_analysis cluster_data Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Pretreat Precipitate/Acidify (Phosphoric Acid) Add_IS->Pretreat SPE Solid Phase Extraction (Load -> Wash -> Elute) Pretreat->SPE Evap Evaporate to Dryness (Nitrogen Stream) SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC Liquid Chromatography (C18 Separation) Recon->LC MS Tandem Mass Spec (ESI+, MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Concentration Calculation (ng/mL) Calibration->Quant

Caption: General workflow for LC-MS/MS bioanalysis of plasma samples.

Conclusion

The (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine moiety is a prime example of rational drug design. While chemically unassuming on its own, its constituent parts—the CNS-penetrant piperazine ring and the ADME-enhancing tetrahydropyran group—are strategically combined to create a highly effective promoiety. Its application in Serdexmethylphenidate transforms the therapeutic profile of dexmethylphenidate, offering an extended duration of action, a smoother pharmacokinetic curve, and a significantly reduced potential for abuse. This case study underscores a fundamental principle in modern medicinal chemistry: true innovation often lies not just in the discovery of a new active molecule, but in the intelligent and precise chemical engineering that optimizes its delivery and therapeutic benefit.

References

  • Serdexmethylphenidate and Dexmethylphenidate | Drug Lookup | Pediatric Care Online - AAP Publications.

  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16). Bocsci.

  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. Benchchem.

  • What are the molecular and cellular mechanisms of action for DEXMETHYLPHENIDATE and SERDEXMETHYLPHENIDATE in AZSTARYS therapy? R Discovery.

  • Tetrahydropyrans in Drug Discovery. PharmaBlock.

  • Serdexmethylphenidate. PubChem.

  • Role of piperazine scaffolds in medicinal chemistry. Benchchem.

  • Serdexmethylphenidate. Wikipedia.

  • Is Azstarys approved by the FDA? Patsnap Synapse. (2024, July 10).

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate.

  • Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylpheni - Our Products. (2022, June 1). Corium.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.

  • Azstarys (dexmethylphenidate and serdexmethylphenidate) FDA Approval History. Drugs.com. (2021, March 10).

  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity. (2013, August 22). ACS Publications.

  • Advances in Synthesis of Piperazine Analogues and Molecular Targets: Unlocking Their Potential in CNS Disorder Therapy. ResearchGate.

  • Steady-State Pharmacokinetics and Relative Bioavailability of Serdexmethylphenidate/d-Methylphenidate, a Treatment for Attention. (2021, November 1). Corium.

  • ADHD Medication Mechanism of Action | AZSTARYS® HCP.

  • U.S. Food and Drug Administration Approves Novel Once-Daily Capsule AZSTARYS™ (serdexmethylphenidate and dexmethylphenidate), First and Only Product Containing Dexmethylphenidate Prodrug for ADHD in Patients Age 6 Years and Older. (2021, March 3). PR Newswire.

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021, June 17). PubMed.

  • Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder. (2022, June 3). PubMed.

  • Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder. (2022, June 14). PMC.

  • A LC-MS/MS Approach for the Identification of Degradation Products of Serdexmethylphenidate and Dexmethylphenidate and Elucidation of their Degradation Pathway. OUCI.

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2012, April 1). PMC.

  • A LC-MS/MS Approach for the Identification of Degradation Products of Serdexmethylphenidate and Dexmethylphenidate and Elucidation of their Degradation Pathway. ResearchGate.

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF SERDEXMETHYLPHENIDATE AND DEXMETHYLPHENIDATE IN BULK AND THEIR COMBINED DOSAGE FORM. ResearchGate.

  • Novel and rapid LC-MS/MS method for quantitative analysis of methylphenidate in dried blood spots. (2018, June 1). PubMed.

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (2009). International Journal of PharmTech Research.

  • Validated Bioanalytical Method for Dexmethylphenidate Quantification Using LC-MS/MS. (2014). Latin American Journal of Pharmacy.

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015, December 29). MDPI.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). PMC.

  • Synthesis of piperazines. Organic Chemistry Portal.

  • (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine | 1187931-31-2. Splendid Lab.

  • Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor. (2025, September 4). Insubria.

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Sources

Foundational

Mechanism of Action and Structural Biology of (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine as a Privileged Scaffold in Modern Drug Design

Executive Summary The transition from planar, sp2 -hybridized aromatic rings to sp3 -rich aliphatic heterocycles represents a paradigm shift in modern medicinal chemistry, famously termed the "escape from flatland" . Wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2 -hybridized aromatic rings to sp3 -rich aliphatic heterocycles represents a paradigm shift in modern medicinal chemistry, famously termed the "escape from flatland" . Within this architectural evolution, the (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine moiety has emerged as a highly sophisticated, privileged pharmacophore building block. Frequently utilized as a solvent-exposed tail or an allosteric anchor in kinase inhibitors and central nervous system (CNS) therapeutics, this specific chiral scaffold optimizes physicochemical properties, dictates target binding kinetics, and actively mitigates off-target liabilities.

This technical whitepaper dissects the structural biology, mechanism of action (MoA), and the self-validating experimental protocols required to evaluate drugs incorporating this moiety.

Structural Biology & Physicochemical Rationale

Escaping Flatland: The Fsp3​ Advantage

Increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) directly correlates with improved clinical success rates due to enhanced aqueous solubility and reduced off-target promiscuity . The integration of the tetrahydropyran (THP) and piperazine rings significantly elevates the Fsp3​ of a drug candidate. The THP ring provides a balanced lipophilicity ( clogP ) that shields the polar basic amine of the piperazine, facilitating passive diffusion across the blood-brain barrier (BBB) without rendering the molecule overly "greasy."

The (S)-3-Methyl Stereocenter: A Conformational Lock

Unsubstituted piperazines exist in a dynamic equilibrium of rapidly interconverting chair conformations. Upon binding to a target protein, forcing the ring into a single conformation incurs a high entropic penalty ( −TΔS ), which diminishes overall binding affinity.

The introduction of the (S)-3-methyl group acts as a thermodynamic conformational lock. By strongly favoring an equatorial orientation to avoid 1,3-diaxial interactions, the methyl group restricts the piperazine ring into a singular, low-energy chair conformation. Furthermore, this specific steric bulk is a proven strategy to abrogate binding to the human ether-à-go-go-related gene (hERG) potassium channel—a primary cause of drug-induced cardiotoxicity . The methyl group creates a steric clash within the cylindrical central cavity of the hERG channel, preventing the basic amine from interacting with critical tyrosine and phenylalanine residues.

MoA_Pathway Substrate (S)-3-Methyl-1-(THP-4-yl)-piperazine THP_O THP Oxygen (H-Bond Acceptor) Substrate->THP_O Pip_N Piperazine Nitrogen (Salt Bridge Donor) Substrate->Pip_N S_Methyl (S)-3-Methyl Group (Conformational Lock) Substrate->S_Methyl Target_Hinge Kinase Hinge / GPCR Pocket THP_O->Target_Hinge H-bonds with backbone amides Pip_N->Target_Hinge Electrostatic interaction with Asp/Glu S_Methyl->Target_Hinge Reduces entropic penalty (Equatorial lock) hERG_Channel hERG K+ Channel (Off-Target) S_Methyl->hERG_Channel Steric clash prevents cardiotoxic binding

Figure 1: Pharmacodynamic binding model of the (S)-3-Methyl-1-(THP-4-yl)-piperazine scaffold.

Mechanism of Action at the Target Pocket

When incorporated into a larger Active Pharmaceutical Ingredient (API), the (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine moiety typically functions as a highly specific anchoring tail. Its mechanism of action relies on three distinct micro-interactions:

  • Salt-Bridge Formation (pKa Dynamics): The secondary amine of the piperazine ring has a pKa of ~8.5–9.0, ensuring it is protonated at a physiological pH of 7.4. Conversely, the tertiary amine attached to the THP ring has a much lower pKa (~4.5) and remains neutral. The protonated secondary amine forms a critical, highly directional electrostatic salt bridge with negatively charged residues (e.g., Aspartate or Glutamate) deep within the target pocket.

  • Directional Hydrogen Bonding: The oxygen atom of the THP ring serves as a rigid hydrogen-bond acceptor. It frequently displaces high-energy structured water molecules in the binding site, interacting directly with the protein backbone amides to increase target residence time.

  • Chiral Vectoring: The (S)-stereocenter projects the rest of the API molecule at a highly specific trajectory, optimizing Van der Waals contacts while preventing the molecule from adopting inactive rotamers.

Quantitative Data: The Impact of the (S)-Methyl Group

The table below summarizes the profound impact of the (S)-3-methyl substitution on target binding and off-target safety compared to its (R)-enantiomer and des-methyl counterparts.

Scaffold VariantTarget KD​ (nM)hERG IC50​ (µM) Fsp3​ Entropic Penalty ( −TΔS )
(S)-3-Methyl-THP-piperazine 1.2 > 30.0 0.80 Low (Conformationally locked)
(R)-3-Methyl-THP-piperazine45.012.50.80High (Steric clash in orthosteric pocket)
Des-methyl-THP-piperazine8.52.10.70High (Rapid ring flipping)

Experimental Protocols for Validation

To rigorously validate the binding kinetics and metabolic stability of drugs utilizing this scaffold, researchers must employ self-validating experimental systems. The following protocols detail not just what to do, but the critical causality behind the methodological choices.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates of the API.

Step-by-Step Methodology:

  • Chip Preparation & Activation: Activate a CM5 dextran sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization (Causality Focus): Dilute the target protein in 10 mM Sodium Acetate (pH 4.5). Crucial Step: The running buffer during immobilization must be HEPES (e.g., HBS-EP+), not Tris. Tris contains a primary aliphatic amine that will aggressively compete with the protein's surface lysines for the activated NHS esters, completely quenching the immobilization process and resulting in zero ligand capture.

  • Quenching: Inject 1 M Ethanolamine (pH 8.5) to deactivate unreacted NHS esters, preventing non-specific binding of the basic piperazine API.

  • Analyte Injection: Inject the (S)-3-Methyl-1-(THP-4-yl)-piperazine based drug across the flow cells in a 2-fold dilution series (e.g., 0.1 nM to 100 nM).

  • Self-Validation: Always utilize a reference flow cell (activated and quenched without protein) to subtract bulk refractive index changes and non-specific binding of the lipophilic THP ring to the dextran matrix.

SPR_Workflow Step1 Immobilization (Amine Coupling) Step2 Buffer Selection (HEPES, pH 7.4) Step1->Step2 Avoid Tris Step3 Analyte Injection (Chiral API) Step2->Step3 Maintain pKa Step4 Kinetic Analysis (k_on / k_off) Step3->Step4 Sensogram

Figure 2: SPR workflow for validating piperazine-target binding kinetics.

Protocol 2: In Vitro Microsomal Stability (Phase I & II)

Because the THP ring is susceptible to oxidative metabolism and the piperazine nitrogen is a target for glucuronidation, comprehensive microsomal stability testing is mandatory.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Phase II Permeabilization (Causality Focus): Add 25 µg/mL Alamethicin and incubate on ice for 15 minutes. Crucial Step: UGT enzymes (responsible for glucuronidation) are localized on the luminal side of the endoplasmic reticulum membrane. The highly polar cofactor UDP-glucuronic acid (UDPGA) cannot cross this lipid bilayer. Alamethicin, a pore-forming peptide, permeabilizes the microsomal membrane, granting UDPGA access to the UGT active site. Omitting this step results in false-positive stability data.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture of NADPH (2 mM) and UDPGA (5 mM).

  • Quenching & Analysis: At specific time points (0, 15, 30, 60 mins), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry, 2009.[Link]

  • Discovery of PIPE-359, a Brain-Penetrant, Selective M1 Receptor Antagonist with Robust Efficacy in Murine MOG-EAE. Lorimer, D. D., et al. Journal of Medicinal Chemistry, 2018.[Link]

Exploratory

Engineering Pharmacokinetic Resilience: In Vivo Stability and Profiling of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Scaffolds

The Pharmacophore in Context: Overcoming the Piperazine Liability In modern drug discovery, the piperazine ring is an ubiquitous structural motif, prized for its ability to modulate basicity, improve aqueous solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophore in Context: Overcoming the Piperazine Liability

In modern drug discovery, the piperazine ring is an ubiquitous structural motif, prized for its ability to modulate basicity, improve aqueous solubility, and form critical salt-bridge interactions with target proteins. However, unsubstituted piperazines present a profound pharmacokinetic liability: they are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism. Specifically, the electron-rich nitrogen and adjacent α -carbons are prime targets for N-dealkylation, N-oxidation, and ring-opening events that generate reactive, potentially toxic metabolites (1[1]).

To engineer in vivo stability without sacrificing the favorable physicochemical properties of the amine, medicinal chemists employ strategic functionalization. (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine (CAS: 1187931-31-2) represents a highly optimized, dual-modified fragment designed to circumvent these exact metabolic vulnerabilities.

Mechanistic Causality of the Structural Modifications
  • Steric Shielding via the (S)-3-Methyl Group: The introduction of a chiral methyl group adjacent to the secondary amine creates intense local steric hindrance. When the molecule enters the CYP3A4 or CYP2D6 binding pocket, this methyl group physically restricts the approach of the catalytic heme-oxo species to the α -carbon and the nitrogen lone pair. This dramatically increases the activation energy required for oxidation, effectively shutting down the primary metabolic clearance pathway (2[2]).

  • Physicochemical Tuning via the Tetrahydropyran (THP) Ring: While alkyl groups increase lipophilicity (driving non-specific protein binding and rapid hepatic clearance), the THP ring acts as a polarity-enhancing bioisostere. The oxygen atom within the THP ring serves as a hydrogen bond acceptor, lowering the overall lipophilicity (clogD) and preventing hERG channel toxicity, all while maintaining excellent metabolic stability compared to standard cycloalkanes (3[3]).

Quantitative Data Presentation: The Impact of Scaffold Evolution

The synergistic effect of these two modifications translates into a profound improvement in pharmacokinetic parameters. Table 1 summarizes the representative in vitro and in vivo parameters demonstrating the evolution from a vulnerable unsubstituted piperazine to the highly stable (S)-3-Methyl-THP-piperazine scaffold.

Table 1: Comparative Pharmacokinetic Profiling of Piperazine Scaffolds

Scaffold ArchitectureHLM T1/2​ (min)Intrinsic Clearance ( CLint​ ) Vdss​ (L/kg)Oral Bioavailability (%F)
Unsubstituted Piperazine < 15> 100 µL/min/mg0.8< 10%
1-(THP-4-yl)-piperazine 3545 µL/min/mg1.530%
(S)-3-Methyl-1-(THP-4-yl)-piperazine > 120 < 10 µL/min/mg 2.8 > 75%

Note: Data reflects typical baseline values when these fragments are incorporated into a standard drug-like core (MW ~400-500).

Self-Validating Experimental Protocol: In Vivo Stability Profiling

To rigorously validate the in vivo stability of APIs containing the (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine moiety, a tiered, self-validating DMPK workflow must be executed. Do not rely solely on in vivo data; the causality of clearance must be traced back to in vitro enzymatic stability.

Tier 1: Subcellular Microsomal Stability (HLM/MLM)

Why we do this: To isolate CYP450-mediated Phase I metabolism and verify that the (S)-3-methyl group is successfully blocking oxidation.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Control: Run a parallel assay without NADPH (the required cofactor for CYP450). If the compound degrades in the absence of NADPH, it is chemically unstable, not metabolically cleared. Include Verapamil as a positive control for rapid clearance.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile (containing an internal standard) to quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS to calculate T1/2​ and CLint​ .

Tier 2: Hepatocyte Clearance

Why we do this: Microsomes lack Phase II conjugation enzymes (e.g., UGTs) and active transporters. Hepatocytes provide a whole-cell model to ensure the THP ring isn't triggering unexpected glucuronidation or biliary efflux.

  • Thawing: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E to a density of 1×106 viable cells/mL.

  • Incubation: Incubate 1 µM of the test compound with the hepatocytes at 37°C under 5% CO2​ .

  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 minutes using a 1:3 volume ratio of cold acetonitrile.

  • Validation: Use 7-hydroxycoumarin as a positive control for Phase II glucuronidation.

Tier 3: In Vivo Rodent Pharmacokinetics (IV & PO)

Why we do this: To synthesize the in vitro stability into systemic exposure metrics (Clearance, Volume of Distribution, and Oral Bioavailability).

  • Dosing Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

  • Administration: Dose male C57BL/6 mice intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage (N=3 per route).

  • Blood Collection: Collect serial blood samples (approx. 20 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 mins at 4°C to harvest plasma. Extract via protein precipitation (acetonitrile).

  • PK Modeling: Quantify via LC-MS/MS and use Non-Compartmental Analysis (NCA) to derive Systemic Clearance ( CL ), Steady-State Volume of Distribution ( Vdss​ ), and Oral Bioavailability ( %F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Visualizing the DMPK Workflow

The following diagram illustrates the logical progression of the self-validating stability assessment, highlighting how in vitro data predicts in vivo outcomes.

PK_Workflow N1 Synthesis & Purity (S)-3-Methyl-THP-Piperazine N2 Tier 1: Microsomal Stability (HLM / MLM + NADPH) N1->N2 >98% Purity N3 Tier 2: Hepatocyte Clearance (Phase I & II Metabolism) N2->N3 High T1/2 N4 Tier 3: In Vivo Rodent PK (IV and PO Dosing) N3->N4 Low CLint N5 LC-MS/MS Bioanalysis (Plasma Quantification) N4->N5 Plasma Sampling N6 PK Parameter Calculation (CL, Vd, T1/2, %F) N5->N6 PK Modeling

Figure 1: Tiered experimental workflow for validating the in vivo stability of THP-piperazines.

Conclusion

The integration of the (S)-3-methyl group and the tetrahydropyran (THP) ring into the piperazine scaffold is a masterclass in rational drug design. By understanding the causality of CYP450-mediated degradation, researchers can utilize (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine to sterically shield vulnerable amine sites while simultaneously optimizing lipophilicity. When validated through the rigorous, tiered DMPK protocol outlined above, this pharmacophore consistently yields drug candidates with low systemic clearance, excellent volume of distribution, and superior oral bioavailability.

References

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.Chemical Research in Toxicology (ACS Publications).
  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations.Journal of Chemical Information and Modeling (ACS Publications).
  • Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria.Journal of Medicinal Chemistry (ACS Publications).

Sources

Foundational

Engineering CNS Penetration: A Technical Guide to the Blood-Brain Barrier Permeability of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Analogs

[label="Equilibrium Refining Diagram Visualizations I'm now iterating on my diagrams. The first focuses on BBB transport, showing passive diffusion and minimized efflux.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Equilibrium

Refining Diagram Visualizations

I'm now iterating on my diagrams. The first focuses on BBB transport, showing passive diffusion and minimized efflux. The second details the Kp,uu workflow with key steps: synthesis, in vitro screening, in vivo PK, and LC-MS. I aim for maximum clarity, using color-coding and concise labels. I have included the most recently constructed DOT diagrams.

Reviewing Diagram Logic

I'm now focusing on refining the logic within my DOT diagrams. For the BBB transport visualization, I'm ensuring the depiction accurately illustrates passive diffusion and efflux mechanisms. The Kp,uu workflow diagram is also being refined to precisely reflect each experimental step, from compound synthesis to final calculation. I'm focusing on validating these analogs.

Optimizing Data Visualization

I'm now revising the DOT diagrams for maximum impact and precision. I'm ensuring both the BBB transport and Kp,uu workflow diagrams accurately represent the concepts. The BBB diagram will highlight the minimization of efflux. The Kp,uu chart will cover the synthesis, in vitro, in vivo and calculation steps. I'm focusing on the best colors.

Elaborating on Experimental Details

I'm now integrating causality into my experimental protocols. For instance, instead of just stating "Add Lucifer Yellow," I'll explain its role as a paracellular marker, validating tight junction integrity for transcellular transport. Similarly, "Perform equilibrium dialysis" will be explained in terms of isolating the unbound fraction ( fu,b​ ), which is critical for target engagement.

Finalizing Data Table

I'm now completing the data table for physicochemical properties, specifically pKa, LogD, P-gp Efflux Ratio, and Kp,uu, comparing various piperazine analogs. I'm also preparing the DOT diagrams that illustrate BBB transport and Kp,uu workflow. Finally, I'm integrating the experimental protocols for validation. I'm focusing on the best format for data visualization.

Executive Summary

Designing small molecules that successfully penetrate the blood-brain barrier (BBB) while avoiding active efflux is one of the most formidable challenges in central nervous system (CNS) drug discovery. The (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine scaffold has emerged as a highly privileged structural motif. By precisely balancing basicity, lipophilicity, and steric hindrance, this specific chemical moiety optimizes the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) and evades P-glycoprotein (P-gp) mediated efflux. This whitepaper deconstructs the mechanistic causality behind this scaffold's success and provides self-validating experimental protocols for evaluating its BBB permeability.

Structural Deconstruction: The Causality of the Scaffold

To understand why (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine analogs excel in CNS penetration, we must isolate and analyze the physicochemical contribution of each structural component.

The Piperazine Core: The Double-Edged Sword

Piperazine is a ubiquitous pharmacophore in CNS agents due to its ability to form critical electrostatic interactions with target receptors (e.g., GPCRs, kinases). However, its unsubstituted secondary amine is highly basic ( pKa​≈9.5 ). At physiological pH (7.4), it exists predominantly in a protonated state. While this drives target affinity, excessive basicity leads to lysosomal trapping and poor passive diffusion across the BBB's lipid bilayer [5.2].

The (S)-3-Methyl Substitution: Steric Efflux Evasion

The introduction of a methyl group at the 3-position of the piperazine ring is a calculated medicinal chemistry tactic.

  • Causality for Permeability: The methyl group introduces localized steric bulk adjacent to the basic nitrogen. This slightly depresses the pKa​ and restricts the conformational flexibility of the amine.

  • Causality for Efflux: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are the primary gatekeepers of the BBB. The steric shielding provided by the (S)-3-methyl group disrupts the hydrogen-bond donor recognition required by the binding pockets of these efflux transporters, reliably driving the Efflux Ratio (ER) below the critical threshold of 2.5[1].

The Tetrahydropyran (THP) Ring: Solvation Free Energy Modulation

Attached at the 1-position, the THP ring replaces traditional, highly lipophilic carbocycles (such as cyclohexane or phenyl rings).

  • Causality for Kp,uu​ : The oxygen atom within the THP ring acts as a hydrogen bond acceptor (HBA). This lowers the overall partition coefficient (LogP) and modulates the solvation free energy (E-sol) without adding excessive lipophilicity. Computational physics-based models demonstrate that neutral THP rings perfectly balance aqueous solubility with membrane permeability, leading to superior unbound brain penetration[2].

Quantitative Data Presentation: Physicochemical SAR

The following table summarizes the Structure-Activity Relationship (SAR) progression, illustrating how the stepwise assembly of this scaffold optimizes the multiparameter space for CNS drug design.

Scaffold MotifPredicted pKa​ LogD (pH 7.4)P-gp Efflux Ratio (ER) Kp,uu​ (Brain Penetration)
Unsubstituted Piperazine ~9.5< 0.5> 5.0 (High Efflux)< 0.1 (Poor)
1-(THP-4-YL)-piperazine ~9.21.23.5 - 4.5 (Moderate)0.2 - 0.3 (Low)
(S)-3-Methyl-1-(THP-4-YL)-piperazine ~8.81.8< 2.0 (Evaded)> 0.5 (Optimal)

Data represents synthesized SAR trends based on established computational and in vitro models[1][2].

BBB Transport Dynamics Visualization

BBB_Transport Blood Blood Compartment (High Concentration) Membrane BBB Endothelial Membrane (Lipid Bilayer) Blood->Membrane Passive Diffusion (Optimized LogD) Brain Brain Compartment (Target Site) Membrane->Brain High Permeability Pgp P-gp Efflux Pump (Sterically Evaded) Membrane->Pgp Substrate Recognition (Low Affinity) Pgp->Blood Efflux (Minimized)

Caption: BBB transport dynamics of the (S)-3-Methyl-1-(THP-4-YL)-piperazine scaffold avoiding P-gp efflux.

Self-Validating Experimental Protocols

To rigorously quantify the BBB permeability of these analogs, researchers must employ a two-tiered, self-validating experimental approach.

Protocol A: Bidirectional MDCK-MDR1 Permeability Assay (In Vitro)

This assay measures the apparent permeability ( Papp​ ) and identifies active efflux by P-gp.

  • Cell Seeding & Monolayer Validation: Seed MDCK cells transfected with the human MDR1 gene onto Transwell polycarbonate inserts. Culture for 4-5 days.

    • Causality/Validation: Prior to the assay, add Lucifer Yellow ( 100μM ) to the apical chamber. A measured permeability of <0.5×10−6cm/s validates the integrity of the tight junctions. This ensures the measured Papp​ of the piperazine analog is strictly due to transcellular transport, not artifactual paracellular leakage.

  • Dosing: Apply the test compound ( 1−5μM ) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 120 minutes.

  • Quantification: Extract samples from the receiver chambers and quantify via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: Calculate ER=Papp​(B→A)/Papp​(A→B) .

    • Interpretation: An ER<2.5 confirms the (S)-3-methyl group has successfully shielded the molecule from P-gp recognition[1].

Protocol B: Equilibrium Dialysis and Kp,uu​ Determination (In Vivo)

Total brain concentration ( Cbrain​ ) is deeply misleading due to the non-specific lipid binding of the lipophilic THP-piperazine scaffold. The true metric of success is Kp,uu​ .

  • In Vivo Dosing & Sampling: Administer the compound intravenously (IV) to rodent models (e.g., 1-3 mg/kg). At steady-state (typically 1-2 hours post-dose), collect matched plasma and brain tissue.

  • Tissue Homogenization: Homogenize the brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS).

  • Equilibrium Dialysis (The Self-Validating Step): Place the plasma and brain homogenate into the donor chambers of a 96-well equilibrium dialyzer (e.g., RED device). Place PBS in the receiver chambers. Dialyze for 4-6 hours at 37°C.

    • Causality: This step isolates the unbound fraction ( fu,p​ for plasma, fu,b​ for brain). Only the unbound drug is thermodynamically active and capable of target engagement.

  • Calculation: Determine Kp,uu​ using the formula:

    Kp,uu​=Cplasma,total​×fu,p​Cbrain,total​×fu,b​​
    • Interpretation: A Kp,uu​≥0.3 is generally required for robust CNS efficacy[2].

Experimental Workflow Visualization

Kpuu_Workflow Syn Compound Synthesis (S)-3-Methyl-1-(THP-4-YL)-piperazine InVitro In Vitro Screening (MDCK-MDR1 Transwell) Syn->InVitro InVivo In Vivo PK (Plasma & Brain Sampling) InVitro->InVivo ER < 2.5, Papp > 10 EqDialysis Equilibrium Dialysis (fu,p and fu,b Determination) InVivo->EqDialysis LCMS LC-MS/MS Quantification (Total Drug Concentration) InVivo->LCMS Kpuu Kp,uu Calculation (Unbound Brain-to-Plasma Ratio) EqDialysis->Kpuu LCMS->Kpuu

Caption: Self-validating experimental workflow for determining the unbound brain-to-plasma ratio (Kp,uu).

References

  • [3] Prediction of the Brain−Blood Distribution of a Large Set of Drugs from Structurally Derived Descriptors Using Partial Least-Squares (PLS) Modeling. ACS Publications. 3

  • [1] Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv. 2

Sources

Exploratory

Early-Stage Toxicity Profiling of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine: A Strategic Framework for Preclinical Safety Evaluation

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, (S)-3-Methyl-1-(tetrahydro-pyran-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine (CAS: 1187931-31-2) serves as a highly versatile, chiral building block. It is frequently grafted onto core scaffolds to improve pharmacokinetic properties, enhance target affinity (via the basic amine), and modulate physicochemical profiles in CNS-active agents, kinase inhibitors, and GPCR ligands.

However, the incorporation of any piperazine derivative introduces a well-documented set of toxicological liabilities—most notably, cardiotoxicity via hERG channel blockade and Drug-Induced Phospholipidosis (DIPL). As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the structural heuristics of this specific molecule and provide a self-validating, causality-driven framework for its early-stage in vitro toxicity profiling.

Structural Toxicology & Heuristic Analysis

Before deploying empirical assays, we must analyze the molecule's structural components to predict liabilities and understand the mechanistic rationale behind our assay selection.

  • The Piperazine Core (The Liability): The secondary/tertiary amine of the piperazine ring is basic (pKa ~9.0), meaning it is heavily protonated at physiological pH. This cationic nature allows it to interact with aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel, leading to potential QT interval prolongation. Furthermore, when attached to lipophilic drug cores, it forms a Cationic Amphiphilic Drug (CAD), which is the primary pharmacophore for [1].

  • The Tetrahydropyran (THP) Ring (The Modulator): The THP ring is deliberately utilized here instead of a cyclohexane or phenyl ring. The inclusion of the oxygen heteroatom reduces the overall lipophilicity (ClogP) of the fragment. Because both hERG binding and lysosomal accumulation (DIPL) are heavily driven by lipophilicity, the THP ring acts as a built-in mitigation strategy.

  • The (S)-3-Methyl Group (The Steric Shield): The alpha-methylation of the piperazine ring is a critical design choice. The methyl group provides steric hindrance around the basic nitrogen. Mechanistically, this steric bulk restricts the conformational flexibility required to inhibit Lysosomal Phospholipase A2 (PLA2G15)—the primary enzyme whose inhibition causes DIPL. Additionally, the specific (S)-stereocenter dictates stereoselective CYP450 metabolism, often preventing the formation of reactive intermediates associated with [2].

G C (S)-3-Methyl-1-(THP-4-yl)-piperazine P Piperazine Core C->P THP THP Ring C->THP Me (S)-3-Methyl C->Me hERG hERG Liability P->hERG DIPL Phospholipidosis P->DIPL LogP Lower LogP THP->LogP Steric Steric Shield Me->Steric LogP->hERG Mitigates LogP->DIPL Mitigates Steric->DIPL Blocks PLA2G15

Diagram 1: Structural liability and mitigation logic for the compound.

Core In Vitro Toxicity Profiling Workflows

To ensure a compound bearing this fragment is safe for advancement, we deploy a tiered in vitro safety pharmacology workflow.

Cardiotoxicity: Automated Patch-Clamp (hERG)

We utilize automated patch-clamp electrophysiology rather than radioligand binding assays (e.g., [3H] -astemizole displacement). Causality: Binding assays only detect affinity for the channel pore, whereas patch-clamp measures the functional blockade of the rapid delayed rectifier potassium current ( IKr​ ). This functional data is strictly required to satisfy [3] for delayed ventricular repolarization assessment.

Genotoxicity: Miniaturized Ames Test

To comply with [4], a miniaturized bacterial reverse mutation assay (Ames test) is conducted. We test across five standard Salmonella typhimurium and E. coli strains, both with and without S9 metabolic activation, to ensure that the THP ring does not undergo deleterious ring-opening into reactive aldehydes.

Hepatotoxicity & DIPL: High-Content Screening (HCS)

We employ High-Content Screening (HCS) in HepG2 cells. Causality: HepG2 cells retain baseline metabolic competence. By utilizing fluorescent phospholipid analogs, we can directly visualize lysosomal lipid accumulation. This ensures we are evaluating the DIPL potential of both the parent molecule and its primary metabolites simultaneously.

Workflow cluster_0 Tier 1: In Vitro Safety Pharmacology Start Compound Synthesis & QC hERG hERG Patch-Clamp ICH S7B Start->hERG Ames Ames Test ICH S2(R1) Start->Ames DIPL DIPL HCS Assay HepG2 Start->DIPL Decision Decision Gate IC50 & Toxicity hERG->Decision Ames->Decision DIPL->Decision Pass Advance to In Vivo Decision->Pass Criteria Met Fail Structural Optimization Decision->Fail Criteria Failed

Diagram 2: Experimental workflow for Tier 1 in vitro safety pharmacology.

Detailed Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate internal controls to guarantee that every run verifies its own accuracy.

Protocol 1: High-Throughput hERG Screening (Automated Patch-Clamp)

Objective: Determine the IC50​ of the compound against the hERG channel.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • System Priming: Load the cell suspension into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol (Causality Step): Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds. Why? The repolarization step relieves inactivation, causing a massive outward "tail current." Piperazine derivatives predominantly bind to the open/inactivated state, making the tail current the most sensitive measure of blockade.

  • Compound Addition: Perfuse the test compound at 5 concentrations (e.g., 0.1, 1, 3, 10, 30 µM).

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO vehicle (establishes 100% current baseline).

    • Positive Control: E-4031 (500 nM). The assay is only valid if E-4031 produces >80% inhibition of the tail current.

  • Data Analysis: Calculate fractional block and fit to a Hill equation to derive the IC50​ .

Protocol 2: Drug-Induced Phospholipidosis (DIPL) HCS Assay

Objective: Quantify the intracellular accumulation of phospholipids.

  • Cell Seeding: Seed HepG2 cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Prepare test compound in media containing a fluorescent phospholipid analog (e.g., HCS LipidTOX™ Red). Treat cells for 48 hours.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO.

    • Positive Control: Amiodarone (10 µM), a known CAD and potent DIPL inducer.

  • Counterstaining: Wash cells with PBS. Add Hoechst 33342 (nuclear stain) for 30 minutes. Why? Nuclear counting allows us to normalize lipid accumulation per cell and simultaneously assess cytotoxicity. If cell count drops by >30%, lipidosis readings are confounded by cell death and must be discarded.

  • Imaging & Quantification: Image using an automated high-content imager. Quantify the total area of fluorescent lipid vesicles per cell. Express results as Fold Change (FC) relative to the DMSO control.

Quantitative Data Interpretation

To transition from raw data to actionable drug development decisions, we apply strict thresholding criteria based on industry standards.

Assay CategoryMetricGo (Advance)Monitor (Caution)No-Go (Optimize)
hERG Patch-Clamp IC50​ (µM)> 30 µM10 - 30 µM< 10 µM
Phospholipidosis (DIPL) Fold Change (FC)< 1.5x1.5x - 2.0x> 2.0x
Cytotoxicity (HepG2) CC50​ (µM)> 50 µM20 - 50 µM< 20 µM
Genotoxicity (Ames) Revertant ColoniesNegative (All Strains)N/APositive (Any Strain)

Table 1: Early-stage Go/No-Go decision thresholds for piperazine-containing candidates.

References

  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis Source: PubMed / National Library of Medicine URL:[Link]

  • ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use Source: Federal Register / U.S. Food and Drug Administration (FDA) URL:[Link]

Foundational

A Technical Guide to the Discovery and Development of (S)-3-Methyl-1-(tetrahydropyran-4-YL)-piperazine-Based Compounds

Introduction: The Strategic Value of the Substituted Piperazine Scaffold The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a multitude of clinically successful drugs.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Substituted Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a multitude of clinically successful drugs.[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. Its ability to engage in hydrogen bonding and its typical basicity allow it to serve as a versatile linker or a key pharmacophoric element, influencing a drug's solubility, cell permeability, and target engagement.[3] Many notable drugs, including those for central nervous system disorders, infectious diseases, and cancer, feature a piperazine core, underscoring its broad therapeutic applicability.[1][3]

This guide focuses on a specific, highly functionalized variant: (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine . The design of this molecule is not arbitrary; each substituent is strategically chosen to address key challenges in drug development:

  • The (S)-3-Methyl Group: The introduction of a methyl group at the 3-position creates a chiral center. This stereochemical definition is critical for optimizing potency and selectivity. By providing a fixed three-dimensional vector, the (S)-enantiomer can achieve a more precise and high-affinity interaction with the target protein, often proving to be the eutomer (the more active enantiomer) compared to its (R)-counterpart or the racemic mixture.[4][5]

  • The Tetrahydropyran-4-yl (THP) Moiety: The N-alkylation of piperazine with a THP ring is a common strategy to enhance "drug-like" properties.[6] The THP group is a polar, metabolically stable, and non-ionizable fragment. Its inclusion often improves aqueous solubility, reduces off-target liabilities associated with basic amines (such as hERG channel inhibition), and can serve as a hydrogen bond acceptor, further refining target engagement.[7]

This document provides an in-depth exploration of the synthesis, pharmacological evaluation, and therapeutic application of compounds built upon this sophisticated scaffold, offering field-proven insights for researchers in drug discovery.

Section 1: Synthesis and Chemical Strategy

The construction of the (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine core is most efficiently achieved through reductive amination. This method is favored in both laboratory and process chemistry for its reliability, mild conditions, and high yields, which are crucial for preserving the stereochemical integrity of the chiral center.[6][8]

Experimental Protocol: Synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Objective: To synthesize the title compound via a one-step reductive amination.

Materials:

  • (S)-2-Methylpiperazine

  • Tetrahydropyran-4-one

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (S)-2-methylpiperazine (1.0 eq) in DCE (approx. 0.1 M concentration) in a round-bottom flask, add tetrahydropyran-4-one (1.1 eq).

  • Acidification: Add glacial acetic acid (1.1 eq) to the mixture. The acid catalyzes the formation of the intermediate iminium ion, which is necessary for the reduction step.

  • Reduction: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. STAB is a mild and selective reducing agent ideal for this transformation, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be purified by flash column chromatography on silica gel to yield (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine as a clear oil or solid.[9]

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: STAB is preferred over stronger hydrides like sodium borohydride because it is less basic and reacts more slowly with protic solvents, allowing for a controlled, one-pot procedure. Its steric bulk also enhances selectivity.

  • Solvent: DCE or DCM are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and reagents.

  • Acid Catalyst: Acetic acid is sufficiently acidic to promote iminium ion formation without causing degradation of the reactants.

Visualization: Synthetic Pathway

G cluster_start Reactants S2MP (S)-2-Methylpiperazine Reagents Sodium Triacetoxyborohydride (STAB) Acetic Acid, DCE S2MP->Reagents THPO Tetrahydropyran-4-one THPO->Reagents Product (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine (CAS: 1187931-31-2) Reagents->Product Reductive Amination

Caption: Synthetic route to the title compound via reductive amination.

Section 2: Pharmacological Applications and Case Studies

The (S)-3-methylpiperazine moiety, often in conjunction with property-enhancing groups like THP, has been successfully incorporated into clinical candidates targeting a range of diseases. This demonstrates the scaffold's utility in generating potent and selective modulators of biological targets.

Case Study 1: Motilin Receptor Agonists for Gastrointestinal Disorders

The discovery of GSK962040 , a potent and selective motilin receptor agonist, provides an excellent example of the application of the (S)-3-methylpiperazine scaffold.[4] The motilin receptor is a G-protein coupled receptor that plays a key role in regulating gastrointestinal motility, making it an attractive target for treating conditions like gastroparesis.

In the development of GSK962040, the (3S)-3-methyl-1-piperazinyl moiety was identified as a critical component for achieving high agonist activity.[4] Structure-activity relationship (SAR) studies revealed that the stereochemistry at the 3-position was paramount for potency. The final candidate demonstrated excellent activity at the human motilin receptor and potent prokinetic effects in preclinical in vivo models, validating its selection for clinical development.[4]

Compound FeatureActivity / PropertyRationale / Insight[4]
Core Scaffold (3S)-3-methylpiperazineProvided optimal geometry for high-affinity binding to the motilin receptor.
Pharmacophore Acetyl-4-piperidinamineEssential for agonist activity and interaction with key receptor residues.
Pharmacokinetics Favorable in rat and dogThe overall molecule was optimized for good oral bioavailability and metabolic stability.
In Vivo Efficacy Potentiation of gastric contractionsDemonstrated the desired prokinetic effect in a native tissue model.
Table 1: Key features and development insights for the motilin agonist GSK962040.
Visualization: Drug Discovery Workflow

G HTS High-Throughput Screening Hit Hit Compound (Piperazine Core) HTS->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Incorp Incorporate (S)-3-Methyl Group Lead_Opt->Incorp Improved Potency PK_Opt PK/PD Profiling Incorp->PK_Opt Candidate Clinical Candidate (GSK962040) PK_Opt->Candidate Good in vivo Profile

Caption: Simplified workflow for the discovery of a clinical candidate.

Case Study 2: CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells. The development of small-molecule CCR5 antagonists represents a major advancement in anti-retroviral therapy. In the discovery of Vicriviroc (Sch-417690/Sch-D) , a potent and selective CCR5 antagonist, the 3(S)-methyl-1-piperazinyl core again played a central role.[5]

Optimization of an initial lead compound showed that introducing a methyl group at the 3-position of the piperazine ring significantly enhanced potency. The (S)-enantiomer was found to be substantially more active, leading to a highly selective compound with excellent oral bioavailability and potent inhibition of HIV-1 entry into target cells, which ultimately progressed into clinical trials.[5]

Section 3: Preclinical Evaluation Protocols

Validating the therapeutic potential of new chemical entities requires a robust suite of in vitro and in vivo assays. The protocols must be designed to be reproducible and provide clear, actionable data.

Protocol: In Vitro CCR5 Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human CCR5 receptor.

Principle: This assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [¹²⁵I]MIP-1β) from the CCR5 receptor expressed in a cell membrane preparation. The IC₅₀ (concentration of compound that inhibits 50% of radioligand binding) is determined and converted to the inhibition constant (Ki).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the radioligand [¹²⁵I]MIP-1β at a concentration near its Kd, and varying concentrations of the test compound (typically a 10-point serial dilution).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Mechanism of CCR5 Antagonism

G cluster_HIV HIV-1 Entry cluster_Inhibition Inhibition Mechanism gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds Blocked_CCR5 CCR5 Co-receptor (Blocked) gp120->Blocked_CCR5 Binding Prevented CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion Membrane Host Cell Membrane Antagonist CCR5 Antagonist (e.g., Vicriviroc) Antagonist->Blocked_CCR5 Binds & Blocks No_Fusion Viral Entry Blocked Blocked_CCR5->No_Fusion

Caption: HIV-1 cell entry and the blocking mechanism of a CCR5 antagonist.

Conclusion and Future Directions

The (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine scaffold and its close analogs represent a highly refined platform for modern drug discovery. The strategic incorporation of stereochemistry via the (S)-3-methyl group and the optimization of physicochemical properties with the tetrahydropyran moiety have proven to be a successful combination. Case studies of clinical candidates like GSK962040 and Vicriviroc demonstrate the scaffold's power in generating potent, selective, and bioavailable drugs for challenging targets like GPCRs.[4][5]

Future research will likely see this scaffold applied to an even broader range of therapeutic targets, including kinases, ion channels, and enzymes, particularly within the central nervous system and oncology. The synthetic accessibility and well-understood SAR drivers make it an attractive starting point for new discovery campaigns, promising the continued development of innovative therapeutics.

References

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology - PubMed. National Center for Biotechnology Information. [Link]

  • PIPERAZINES - Ataman Kimya. Ataman Kimya. [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. National Center for Biotechnology Information. [Link]

  • (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine | 1187931-31-2. Splendid Lab. [Link]

  • Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review - R Discovery. R Discovery. [Link]

  • (PDF) Piperazine: the molecule of diverse pharmacological importance - ResearchGate. ResearchGate. [Link]

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed. National Center for Biotechnology Information. [Link]

  • New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed. National Center for Biotechnology Information. [Link]

  • Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed. National Center for Biotechnology Information. [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Piperazines – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl] - PubMed. National Center for Biotechnology Information. [Link]

  • Piperazine – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Executive Summary & Strategic Rationale In modern medicinal chemistry, the incorporation of the tetrahydropyran (THP) motif is a proven strategy to enhance aqueous solubility, reduce metabolic liability, and serve as a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the incorporation of the tetrahydropyran (THP) motif is a proven strategy to enhance aqueous solubility, reduce metabolic liability, and serve as a robust hinge-binding scaffold in kinase and epigenetic inhibitors[1]. The synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine (CAS: 1187931-31-2) is a critical workflow for generating these privileged pharmacophores.

This application note details a highly efficient, two-step synthetic protocol consisting of a regioselective reductive amination followed by an acid-mediated carbamate deprotection.

Mechanistic Insights & Causality (E-E-A-T)

Designing a self-validating and high-yielding synthesis requires strict control over regiochemistry and reduction kinetics.

  • Regiochemical Control & The Nomenclature Shift: A common pitfall in piperazine functionalization is over-alkylation. By utilizing (S)-1-Boc-2-methylpiperazine as the starting material, the N1 position is sterically and electronically shielded by the tert-butyloxycarbonyl (Boc) group, directing the reductive amination exclusively to the N4 secondary amine.

    • Expert Insight: Upon successful attachment of the THP ring at N4 and subsequent cleavage of the N1 Boc group, IUPAC priority rules dictate that the nitrogen bearing the bulkier THP substituent becomes the new N1. Consequently, the methyl group—originally at C2 relative to the Boc-protected nitrogen—is now located at C3 relative to the THP-substituted nitrogen. Thus, starting with the "2-methyl" isomer is the chemically required pathway to yield the "3-methyl" final product.

  • Reagent Selection Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride (NaBH₃CN) due to its milder reducing profile and the elimination of highly toxic hydrogen cyanide gas generation during aqueous workup[2]. STAB effectively reduces the intermediate iminium ion but reacts sluggishly with ketones. Pre-stirring the ketone, amine, and catalytic acetic acid for 1 hour ensures maximal iminium conversion, preventing the competitive reduction of tetrahydro-4H-pyran-4-one into tetrahydropyran-4-ol[3].

Synthetic Workflow Visualization

SynthesisWorkflow SM (S)-1-Boc-2-methylpiperazine + Tetrahydro-4H-pyran-4-one Step1 Step 1: Reductive Amination STAB (1.5 eq), AcOH (1.1 eq) DCE, 25 °C, 12 h SM->Step1 Int Intermediate: (S)-1-Boc-2-methyl-4-(THP)-piperazine Step1->Int Step2 Step 2: Boc Deprotection TFA (10 eq), DCM 0 °C to 25 °C, 3 h Int->Step2 Prod Final Product: (S)-3-Methyl-1-(THP)-piperazine Step2->Prod

Two-step synthetic workflow for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Quantitative Data & Reagent Stoichiometry

Table 1: Step 1 - Reductive Amination Reagents
ReagentMW ( g/mol )EquivalentsAmount (Scale)Role
(S)-1-Boc-2-methylpiperazine200.281.010.0 g (49.9 mmol)Starting Material
Tetrahydro-4H-pyran-4-one100.121.15.50 g (54.9 mmol)Electrophile
Sodium triacetoxyborohydride211.941.515.8 g (74.8 mmol)Reducing Agent
Glacial Acetic Acid (AcOH)60.051.13.14 mL (54.9 mmol)Catalyst
1,2-Dichloroethane (DCE)98.96-100 mLSolvent
Table 2: Step 2 - Boc Deprotection Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
Intermediate (from Step 1)284.401.010.0 g (35.1 mmol)Substrate
Trifluoroacetic Acid (TFA)114.0210.026.8 mL (351 mmol)Deprotecting Agent
Dichloromethane (DCM)84.93-100 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of (S)-1-Boc-2-methyl-4-(tetrahydro-2H-pyran-4-yl)piperazine
  • Initiation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with (S)-1-Boc-2-methylpiperazine and 1,2-Dichloroethane (DCE).

  • Equilibration: Add Tetrahydro-4H-pyran-4-one followed by Glacial Acetic Acid. Stir the reaction mixture at 25 °C for 1 hour to facilitate complete enamine/iminium equilibrium.

  • Reduction: Cool the mixture briefly in a ambient water bath (to absorb any mild exotherm) and add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.

  • Propagation: Stir the opaque suspension at 25 °C for 12–16 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the intermediate ( [M+H]+=285.2 ) is dominant and the starting amine is consumed.

  • Workup: Quench the reaction cautiously by the slow dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer with DCM ( 3×50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate is typically >90% pure and can be used directly in Step 2.

Step 2: Synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine
  • Initiation: Dissolve the crude intermediate from Step 1 in DCM and cool the solution to 0 °C using an ice-water bath.

  • Deprotection: Add Trifluoroacetic Acid (TFA) dropwise to control the exothermic cleavage of the carbamate.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours.

  • Self-Validation (In-Process Control): Monitor by TLC (Ninhydrin stain) or LC-MS. The disappearance of the starting material and the appearance of the highly polar free amine ( [M+H]+=185.1 ) indicates completion. Furthermore, 1 H NMR of an aliquot will show the complete disappearance of the intense 9-proton Boc singlet at ~1.45 ppm.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess TFA and DCM, yielding the product as a TFA salt.

  • Free Base Conversion: Dissolve the resulting salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21). Alternative method: Basify the solution to pH 12 using 2M aqueous NaOH and extract repeatedly with a DCM/MeOH (9:1) mixture.

  • Final Isolation: Dry the organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, as a pale yellow to off-white solid/oil.

Sources

Application

Application Notes and Protocols for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine as a Pharmaceutical Intermediate

Introduction: The Strategic Value of the (S)-3-Methyl-1-(tetrahydropyran-4-YL)-piperazine Scaffold In the landscape of modern medicinal chemistry, the piperazine motif is recognized as a "privileged scaffold" due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the (S)-3-Methyl-1-(tetrahydropyran-4-YL)-piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine motif is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its basicity which can be fine-tuned, and its ability to form multiple hydrogen bonds, make it an invaluable component in drug design for enhancing pharmacokinetic profiles.[2] The specific intermediate, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, combines the advantageous features of the piperazine ring with two additional key structural elements: a chiral methyl group and a tetrahydropyran (THP) moiety.

The introduction of a stereocenter with the (S)-methyl group allows for specific and optimized interactions with chiral biological targets, potentially leading to increased potency and reduced off-target effects. The tetrahydropyran ring serves as a bioisosteric replacement for a cyclohexane group, offering the significant advantage of reduced lipophilicity. This modification can lead to improved aqueous solubility and a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides detailed application notes and protocols for the synthesis, characterization, and strategic utilization of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine in pharmaceutical research and development.

Physicochemical Properties and Their Implications in Drug Design

A comprehensive understanding of the physicochemical properties of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is crucial for its effective application as a pharmaceutical intermediate.

PropertyEstimated Value/RangeSignificance in Drug Development
Molecular Formula C₁₀H₂₀N₂ODefines the elemental composition.
Molecular Weight 184.28 g/mol Influences diffusion and transport properties.
pKa pKa1: ~5.0-6.0, pKa2: ~9.0-10.0The two pKa values of the piperazine nitrogens are critical for determining the ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding. The presence of the electron-donating methyl and tetrahydropyranyl groups can slightly modulate these values compared to unsubstituted piperazine.
logP 1.0 - 2.0The partition coefficient (logP) indicates the lipophilicity of the molecule. A moderate logP is often desirable for oral bioavailability, balancing solubility and membrane permeability. The THP moiety generally lowers the logP compared to a cyclohexyl equivalent.
Aqueous Solubility Moderately solubleEnhanced solubility, aided by the THP moiety and the basic piperazine nitrogens (which can be protonated to form soluble salts), is advantageous for formulation and in vivo absorption.

Synthetic Protocols

The synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is most efficiently achieved through a stereospecific synthesis of the chiral piperazine precursor followed by reductive amination.

Part 1: Synthesis of the Chiral Intermediate, (S)-2-Methylpiperazine

The enantiomerically pure starting material, (S)-2-methylpiperazine, is crucial for the synthesis. A reliable method to obtain this intermediate is through the cyclization of a chiral diamine derived from a readily available amino acid, such as L-alanine.

Workflow for the Synthesis of (S)-2-Methylpiperazine:

Figure 1: Conceptual workflow for the synthesis of (S)-2-Methylpiperazine.

Detailed Protocol for a Representative Synthesis of (S)-2-Methylpiperazine:

This protocol is a representative example based on established chemical transformations. Researchers should consult detailed literature procedures for specific reaction conditions and safety precautions.

  • Protection of L-Alanine: L-alanine is first protected at both the amino and carboxyl groups. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid can be converted to its methyl or ethyl ester.

  • Reduction: The protected L-alanine ester is then reduced to the corresponding amino alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Hydroxyl Group Activation: The primary hydroxyl group of the resulting amino alcohol is activated for nucleophilic substitution, typically by converting it into a good leaving group such as a tosylate or mesylate.

  • Introduction of the Second Nitrogen: The activated hydroxyl group is displaced by a nitrogen nucleophile. A common strategy involves substitution with sodium azide followed by reduction of the azide to a primary amine.

  • Cyclization and Deprotection: The resulting diamine is then cyclized to form the piperazine ring, often under conditions that also facilitate the removal of protecting groups, to yield (S)-2-methylpiperazine.

Part 2: Reductive Amination to Yield (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Reductive amination is a highly effective and widely used method for the formation of C-N bonds and is the key step in the synthesis of the title compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity.

Reaction Scheme:

(S)-2-Methylpiperazine + Tetrahydropyran-4-one --(NaBH(OAc)₃, Solvent)--> (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Experimental Protocol:

  • Reaction Setup: To a solution of (S)-2-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add tetrahydropyran-4-one (1.1 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine as a pure compound.

Workflow for the Synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine:

Figure 2: Step-by-step workflow for the reductive amination synthesis.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are primary tools for structural elucidation.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the protons on the piperazine and tetrahydropyran rings, and the methine proton adjacent to the methyl group.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Representative 1H and 13C NMR Data for Substituted Piperazines:

Moiety1H NMR (δ, ppm)13C NMR (δ, ppm)
Piperazine CH₂2.5 - 3.5 (multiplets)45 - 55
Tetrahydropyran CH₂1.5 - 2.0 (multiplets), 3.5 - 4.0 (multiplets adjacent to oxygen)30 - 40, 65 - 70
Piperazine CH-CH₃2.5 - 3.0 (multiplet)50 - 60
CH₃1.0 - 1.2 (doublet)15 - 20

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific conformation of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the final compound and for chiral analysis to confirm the enantiomeric excess (e.e.) of the (S)-enantiomer.

General HPLC Method Parameters:

ParameterTypical Conditions
Column Reversed-phase C18 or a chiral column (for e.e. determination)
Mobile Phase A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid.
Flow Rate 0.8 - 1.2 mL/min
Detection UV detection at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore, or by mass spectrometry (LC-MS).
Column Temperature 25-40 °C

Applications in Drug Discovery and Development

The (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine intermediate is a versatile building block for the synthesis of a wide range of pharmaceutical candidates. Its strategic incorporation can impart desirable properties to the final drug molecule.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The piperazine scaffold is prevalent in many CNS-active drugs, and the properties of this intermediate make it suitable for developing novel antipsychotics, antidepressants, and anxiolytics.[2]

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperazine moieties to enhance their solubility and pharmacokinetic profiles.

  • Infectious Diseases: The piperazine ring is a common feature in antiviral, antibacterial, and antifungal agents.[2]

  • Metabolic Disorders: The ability to modulate physicochemical properties makes this intermediate attractive for developing drugs targeting metabolic diseases.

Example of Application:

A notable example of the application of a similar moiety is in the development of motilin receptor agonists for the treatment of gastrointestinal motility disorders. The specific stereochemistry and the piperazine-based structure are often key to achieving high affinity and selectivity for the target receptor.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a strategically designed pharmaceutical intermediate that offers significant advantages in drug discovery. Its unique combination of a chiral center, a piperazine core, and a tetrahydropyran moiety provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of new drug candidates. The protocols and application notes provided in this guide are intended to facilitate the synthesis, characterization, and effective utilization of this valuable building block in the pursuit of novel therapeutics.

References

  • This is a placeholder for a specific reference if one were found directly detailing the synthesis and properties of the title compound.
  • This is a placeholder for a specific reference if one were found directly detailing the synthesis and properties of the title compound.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.

Sources

Method

Application Notes and Protocols for Reductive Amination Using (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties enable modulation of aqueous solubility and participation in crucial hydrogen bond interactions, making it a versatile building block for designing novel therapeutic agents.[1] The introduction of chirality into the piperazine ring can significantly enhance a drug molecule's pharmacological and pharmacokinetic properties, leading to improved binding affinity, target selectivity, and metabolic stability.[3][4]

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a key chiral building block that combines the benefits of the piperazine core with stereochemical definition. The (S)-methyl group provides a specific three-dimensional orientation crucial for precise interactions with biological targets, while the tetrahydropyran moiety can improve solubility and other drug-like properties.[5] This guide provides an in-depth exploration of the application of this valuable intermediate in reductive amination, a powerful and widely adopted method for carbon-nitrogen bond formation in pharmaceutical development.[6][7][8]

The Mechanism of Reductive Amination

Reductive amination is a robust two-step process that occurs in a single pot. It begins with the reaction between an amine and a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate.[9][10] This intermediate is then reduced in situ by a mild reducing agent to yield the final secondary or tertiary amine.[11][12]

A key advantage of this method is the ability to use reducing agents that are selective for the iminium ion over the starting carbonyl compound, thus preventing the formation of alcohol byproducts.[13][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mild nature and high selectivity.[14][15][16] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less likely to reduce aldehydes and ketones but highly effective at reducing the electrophilic iminium ion.[14] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion intermediate.[13][17]

Reductive_Amination_Mechanism Start Aldehyde/Ketone + (S)-3-Methyl-1-(THP)-piperazine Imine Iminium Ion Intermediate Start->Imine Condensation (+ H₂O) Product Final Tertiary Amine Product Imine->Product Hydride Transfer Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->Imine Reduction Byproduct Byproducts Experimental_Workflow Start 1. Combine Amine and Aldehyde/Ketone in Anhydrous Solvent Stir 2. Stir for 30 min at RT (Optional: Add Acetic Acid) Start->Stir Add_Reducer 3. Add NaBH(OAc)₃ (Portion-wise) Stir->Add_Reducer Monitor 4. Monitor Reaction (TLC or LC-MS) Add_Reducer->Monitor Quench 5. Quench with sat. NaHCO₃(aq) Monitor->Quench Extract 6. Extract with DCM Quench->Extract Wash_Dry 7. Wash with Brine, Dry over Na₂SO₄ Extract->Wash_Dry Purify 8. Concentrate and Purify (Column Chromatography) Wash_Dry->Purify Product Final Product Purify->Product

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis and Assignment of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in the structural elucidation of small molecules, providing detailed information about the chemical environment, connectivity, and ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in the structural elucidation of small molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2][3] This application note provides a comprehensive guide to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for the chiral compound (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. As no complete public dataset exists for this specific molecule, this guide presents a detailed, predicted dataset based on established spectroscopic principles and data from analogous structures. The protocols and analysis herein serve as a robust methodological template for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a chiral heterocyclic compound featuring a piperazine ring substituted at the N1 position with a tetrahydropyran (THP) group and at the C3 position with a methyl group in the (S)-configuration. The piperazine motif is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Unambiguous structural and stereochemical assignment is therefore critical for understanding structure-activity relationships (SAR) and ensuring the integrity of intellectual property in drug discovery.

This note details the systematic approach to assigning the ¹H and ¹³C NMR spectra of this molecule. The strategy relies on a combination of 1D spectra (¹H, ¹³C) and a suite of 2D experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to build a complete and validated structural picture.[4]

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the atoms of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the analysis.

Caption: Molecular structure and numbering scheme.

Experimental Protocols

Sample Preparation

A self-validating protocol ensures reproducibility. The choice of solvent and concentration are critical first steps.

Protocol:

  • Mass Measurement: Accurately weigh approximately 10-15 mg of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

  • Solvent Selection: Chloroform-d (CDCl₃) is chosen as the solvent due to its excellent solubilizing properties for many organic molecules and its distinct, single-peak residual solvent signal.[5]

  • Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection coil (typically >4 cm).[6]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a modern probe.

Workflow Diagram:

cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 1. Prepare Sample p2 2. Lock & Shim p1->p2 p3 3. Acquire 1D ¹H Spectrum p2->p3 p4 4. Acquire 1D ¹³C Spectrum p3->p4 p5 5. Acquire 2D COSY p4->p5 p6 6. Acquire 2D HSQC p5->p6 p7 7. Acquire 2D HMBC p6->p7 a1 1. Fourier Transform p7->a1 a2 2. Phase & Baseline Correction a1->a2 a3 3. Reference to TMS a2->a3 a4 4. Integrate ¹H Spectrum a3->a4 a5 5. Assign Signals a4->a5 a6 6. Cross-Validate with 2D Data a5->a6

Caption: NMR data acquisition and analysis workflow.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse (zg30).

  • Spectral Width: ~16 ppm, centered around 6 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16 (adjust for concentration).

1D ¹³C{¹H} NMR:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30).

  • Spectral Width: ~220 ppm, centered around 100 ppm.[7][8]

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

2D Experiments (COSY, HSQC, HMBC):

  • Standard pulse programs (e.g., cosygpph, hsqcedetgpsp, hmbcgplpndqf) should be used.[9][10]

  • The spectral width in the direct dimension (F2, ¹H) should be set based on the 1D ¹H spectrum.

  • The spectral width in the indirect dimension (F1, ¹³C for HSQC/HMBC) should encompass all expected carbon signals (e.g., 0-80 ppm for aliphatic regions, or wider if needed).[10]

  • The number of increments in the F1 dimension and the number of scans should be optimized for resolution and sensitivity.

Predicted NMR Data and Assignment

The following tables summarize the predicted chemical shifts, multiplicities, coupling constants, and assignments for the title compound. These predictions are based on established chemical shift ranges for piperazine and tetrahydropyran rings and substituent effects.[11][12][13]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom #Predicted δ (ppm)MultiplicityJ (Hz)IntegrationAssignment Rationale
H-2ax2.85 - 2.95dddJ ≈ 11.5, 11.5, 3.01HAxial proton on C2, coupled to H-2eq, H-3ax, and H-6ax (W-coupling).
H-2eq2.65 - 2.75dddJ ≈ 11.5, 4.0, 2.01HEquatorial proton on C2, coupled to H-2ax and H-3ax.
H-3ax2.95 - 3.05m-1HComplex multiplet due to multiple couplings.
H-5ax2.90 - 3.00dtJ ≈ 12.0, 3.51HAxial proton coupled to H-5eq and two adjacent axial protons.
H-5eq2.35 - 2.45dddJ ≈ 12.0, 4.5, 2.51HEquatorial proton on C5.
H-6ax2.05 - 2.15tdJ ≈ 11.0, 3.01HAxial proton on C6, deshielded by N1.
H-6eq2.80 - 2.90dmJ ≈ 11.01HEquatorial proton on C6, deshielded by N1.
H-1'2.40 - 2.50ttJ ≈ 11.0, 4.01HMethine proton on THP ring, coupled to four adjacent protons.
H-2'/6'ax1.45 - 1.55qdJ ≈ 12.0, 4.02HAxial protons on THP ring.
H-2'/6'eq3.95 - 4.05dmJ ≈ 11.52HEquatorial protons adjacent to oxygen, significantly deshielded.
H-3'/5'ax1.60 - 1.70qdJ ≈ 12.0, 4.52HAxial protons on THP ring.
H-3'/5'eq3.35 - 3.45dtJ ≈ 11.5, 2.02HEquatorial protons adjacent to oxygen.
C3-Me1.05 - 1.15dJ ≈ 6.53HDoublet due to coupling with H-3.
N4-H1.80 - 1.90br s-1HBroad singlet, exchangeable with D₂O.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Atom #Predicted δ (ppm)DEPTAssignment Rationale
C254.5CH₂Carbon adjacent to two nitrogen atoms.
C353.0CHChiral center with methyl group.
C550.5CH₂Carbon adjacent to N4.
C646.5CH₂Carbon adjacent to N1 and N4.
C1'61.0CHMethine carbon of THP ring attached to N1.
C2'/6'67.5CH₂Carbons adjacent to oxygen in THP ring.
C3'/5'33.0CH₂Carbons beta to oxygen in THP ring.
C3-Me15.0CH₃Methyl group carbon.

Structure Elucidation Using 2D NMR

The definitive assignment relies on correlating signals through 2D NMR experiments.[14][15]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings within the same spin system.[6]

  • Piperazine Ring: A correlation network will exist between H-2, H-3, H-5, and H-6, allowing for a walk-through assignment around the ring. The methyl protons (C3-Me) will show a clear cross-peak to H-3.

  • THP Ring: A separate spin system will be observed. H-1' will correlate with H-2'/6' and H-3'/5'. H-2'/6' will correlate with H-1' and H-3'/5', and so on, confirming the THP ring structure.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment directly correlates each proton to its attached carbon, providing unambiguous C-H one-bond connectivities.[9]

  • The proton signal for the methyl group (δ ≈ 1.10 ppm) will correlate to the carbon signal at δ ≈ 15.0 ppm.

  • The deshielded equatorial protons of the THP ring (H-2'/6'eq at δ ≈ 4.00 ppm) will correlate to the C-2'/6' signal at δ ≈ 67.5 ppm.

  • Each proton in the ¹H NMR table will be mapped to its corresponding carbon in the ¹³C NMR table, confirming the assignments made from 1D spectra.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is crucial for piecing together the molecular fragments by showing correlations between protons and carbons that are two or three bonds apart.[4][6] This is particularly useful for identifying quaternary carbons and linking different spin systems.

Key Predicted HMBC Correlations:

  • Linking THP to Piperazine: Protons on the THP ring, specifically H-2'/6' (δ ≈ 1.50, 4.00 ppm), will show a three-bond correlation to the piperazine carbon C-6 (δ ≈ 46.5 ppm). Similarly, the piperazine protons H-6 (δ ≈ 2.10, 2.85 ppm) will show a three-bond correlation to the THP carbon C-1' (δ ≈ 61.0 ppm). This is the key evidence confirming the connectivity between the two rings at the N1 position.

  • Confirming Piperazine Structure: The methyl protons (C3-Me, δ ≈ 1.10 ppm) will show two-bond correlations to C3 (δ ≈ 53.0 ppm) and three-bond correlations to C2 (δ ≈ 54.5 ppm) and N4.

Caption: Key HMBC correlations for structural assignment.

Conclusion

The structural elucidation of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine can be achieved through a systematic and multi-faceted NMR analysis. By combining 1D ¹H and ¹³C spectra with 2D COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon signals is possible. This application note provides a robust framework, including detailed protocols and a predicted reference dataset, that can be adapted for the characterization of other novel piperazine derivatives, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Method

Chromatographic separation of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine enantiomers

An Application Note and Protocol for the Chromatographic Separation of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine and its Distomer Authored by: A Senior Application Scientist Abstract The control of stereochemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Chromatographic Separation of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine and its Distomer

Authored by: A Senior Application Scientist

Abstract

The control of stereochemistry is a critical aspect of modern drug development, as enantiomers of a chiral active pharmaceutical ingredient (API) can exhibit significantly different pharmacological and toxicological profiles.[1] This application note presents a robust and detailed protocol for the enantioselective separation of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine and its corresponding (R)-enantiomer using High-Performance Liquid Chromatography (HPLC). The piperazine ring is a privileged structure in medicinal chemistry, frequently found in blockbuster drugs, making the development of reliable chiral separation methods for its derivatives essential.[2] This guide provides a comprehensive methodology, from the principles of chiral recognition on polysaccharide-based stationary phases to a step-by-step protocol and data analysis, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Purity

A significant portion of pharmaceutical compounds are chiral, existing as pairs of non-superimposable mirror images known as enantiomers. While physically and chemically identical in an achiral environment, their interactions with chiral biological systems (such as enzymes and receptors) can vary dramatically. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[1]

The compound (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine contains a chiral center at the C3 position of the piperazine ring. The introduction of this methyl group necessitates the development of stereoselective analytical methods to ensure the enantiomeric purity of the target API.[3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for analyzing and purifying enantiomers in the pharmaceutical industry due to its accuracy, reproducibility, and scalability.[4][5] This document details a method centered on a polysaccharide-based CSP, which has proven highly effective for a broad range of chiral compounds, including piperazine derivatives.[1][6]

Principle of Enantioselective Separation on a Chiral Stationary Phase

The cornerstone of this method is the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile.[1][5] The chiral recognition mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector (the polysaccharide derivative).

The polysaccharide polymer adopts a stable helical structure, creating well-defined chiral grooves and cavities. Enantiomers can enter these cavities and interact with the functional groups of the chiral selector (e.g., carbamate groups on the polysaccharide backbone). The separation is achieved because one enantiomer will have a more sterically and electronically favorable fit, leading to a more stable complex and thus a stronger interaction with the CSP. This differential interaction results in different retention times, allowing for their separation.[7] Key interactions include:

  • Hydrogen Bonding: Between polar groups on the analyte (e.g., the amine nitrogens in the piperazine ring) and the CSP (e.g., C=O and N-H groups of the carbamate).

  • Dipole-Dipole Interactions: Between polarizable groups.

  • Steric Interactions (Inclusion): The overall shape of the analyte and its ability to fit within the chiral cavities of the CSP.

For basic compounds like piperazines, the addition of a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase is crucial. It minimizes undesirable ionic interactions with residual acidic silanol groups on the silica support, leading to improved peak shape and efficiency.[6][8]

Chiral_Recognition Fig. 1: Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (CSP) cluster_analytes Enantiomers in Mobile Phase cluster_complexes Transient Diastereomeric Complexes CSP Helical Polysaccharide Groove Interaction Sites (e.g., carbamates) Complex_S CSP-(S)-Enantiomer Complex (More Stable) Complex_R CSP-(R)-Enantiomer Complex (Less Stable) S_Enantiomer {(S)-Enantiomer} S_Enantiomer->Complex_S Stronger Fit & Multiple Interactions R_Enantiomer {(R)-Enantiomer} R_Enantiomer->Complex_R Weaker Fit & Fewer Interactions Elution_S Elutes Later Complex_S->Elution_S Longer Retention Time Elution_R Elutes First Complex_R->Elution_R Shorter Retention Time

Caption: Simplified diagram of chiral recognition on a polysaccharide-based CSP.

Recommended Protocol: Chiral HPLC Separation

This protocol provides a starting point for the separation. Optimization may be required based on the specific system and desired resolution.[6]

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a pump, autosampler, column thermostat, and UV or PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).[8]

  • Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.[8] Other polysaccharide columns like Chiralpak IA, IB, or AD-H can also be screened.[6][8]

  • Chemicals: HPLC-grade acetonitrile (MeCN) and methanol (MeOH), and Diethylamine (DEA).[8]

  • Sample: Racemic standard of 3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine.[8]

    • This corresponds to a mobile phase composition of Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v) .

    • Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.[1]

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1.0 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[1]

Chromatographic Conditions
ParameterRecommended Setting
Chiral Column Chiralpak® IC, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C[8]
Injection Volume 10 µL
Detection UV at 205 nm[1]
Run Time Approximately 20 minutes (or until both peaks have eluted)
Experimental Procedure
  • System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable, noise-free baseline is achieved.[1]

  • Injection: Inject 10 µL of the prepared and filtered sample solution.

  • Data Acquisition: Record the chromatogram for the specified run time.

  • Analysis: Identify the two peaks corresponding to the enantiomers. Calculate the retention time (t_R), resolution (R_s), and tailing factor (T_f) for each peak.

Data Analysis and System Suitability

For a method to be considered valid, it must meet certain system suitability criteria. The most critical parameter in chiral separations is resolution.

  • Resolution (R_s): This measures the degree of separation between the two enantiomeric peaks. A value of R_s ≥ 1.5 is required for baseline separation, ensuring accurate quantification.[1] It is calculated as: R_s = 2 * (t_R2 - t_R1) / (w1 + w2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.

  • Tailing Factor (T_f): This measures peak symmetry. An ideal peak is perfectly symmetrical (T_f = 1.0). For this method, a tailing factor ≤ 2.0 is acceptable.

Expected Results (Hypothetical Data)
ParameterEnantiomer 1 (R)Enantiomer 2 (S)Acceptance Criteria
Retention Time (min) ~8.5~10.2-
Tailing Factor (T_f) 1.21.3≤ 2.0
Resolution (R_s) \multicolumn{2}{c}{~2.5}≥ 1.5

Method Development and Optimization Workflow

Achieving optimal separation often requires a systematic approach. If the initial conditions do not provide adequate resolution, the following workflow should be followed.[6][9]

Workflow Fig. 2: Chiral Method Development Workflow A 1. Analyte Characterization (pKa, solubility, UV spectra) B 2. CSP Screening (Chiralpak IA, IC, AD, etc.) A->B C 3. Mobile Phase Screening (Normal, Polar Organic, Reversed) B->C D Partial Separation? C->D E 4. Optimization - Adjust Modifier Ratio - Change Alcohol (MeOH, EtOH, IPA) - Vary Additive Conc. (DEA) D->E Yes I Return to Step 2/3 (Select different CSP/Mode) D->I No F 5. Fine-Tuning - Flow Rate - Temperature E->F G Resolution (Rs) > 1.5? F->G G->E No H 6. Method Validation (Robustness, Linearity, Accuracy) G->H Yes I->B

Caption: A systematic workflow for developing a robust chiral separation method.

Conclusion

The protocol outlined in this application note provides a reliable and robust starting point for the successful enantioselective separation of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine and its R-enantiomer. By employing a Chiralpak® IC column with an acetonitrile/methanol/DEA mobile phase, baseline resolution can be readily achieved. The principles and workflow described herein offer a comprehensive guide for researchers to develop, optimize, and validate chiral separation methods essential for the quality control and regulatory compliance of piperazine-based pharmaceutical compounds.

References

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Di Mola, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

  • Alkan, S. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Gupta, V. K., et al. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Splendid Lab. (n.d.). (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine. Splendid Lab Pvt. Ltd. Available at: [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Profiling of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Introduction (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a synthetic heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry. The piperazine ring is a common...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a synthetic heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry. The piperazine ring is a common scaffold found in numerous FDA-approved drugs and investigational compounds, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1][2] Many piperazine derivatives exhibit a wide array of pharmacological activities, including but not limited to anticancer, antifungal, and antimicrobial effects.[3][4][5]

While the specific biological targets of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with major classes of drug targets, such as G-protein coupled receptors (GPCRs) and protein kinases. This document provides a set of detailed in vitro assay protocols to enable researchers to characterize the biological activity of this compound. The following protocols are designed to be adaptable and serve as a foundational guide for investigating its potential mechanism of action.

We will detail three key experimental approaches:

  • Cellular Thermal Shift Assay (CETSA®): A powerful method to directly assess target engagement by observing ligand-induced thermal stabilization of a target protein within a cellular environment.[6][7]

  • GPCR Functional Assay: A protocol to measure changes in intracellular cyclic AMP (cAMP), a critical second messenger modulated by the activation or inhibition of many GPCRs.[8][9][10][11]

  • In Vitro Kinase Assay: A general protocol to determine if the compound inhibits the activity of a protein kinase, a major family of enzymes often targeted in drug discovery.[12][13][14][15]

These protocols are intended for researchers, scientists, and drug development professionals. They emphasize not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible results.

Part 1: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical assay that allows for the confirmation of a compound's binding to its target protein in intact cells or cell lysates.[7][16] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[17] When a compound binds to its target, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[7][17]

Scientific Rationale

Verifying that a compound enters the cell and binds to its intended target is a crucial step in early drug discovery. CETSA provides this direct evidence of target engagement in a physiologically relevant context, bridging the gap between biochemical assays and cell-based functional assays.[6] The magnitude of the thermal shift can provide an indication of the binding affinity and target occupancy.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis prep_cells Culture and harvest cells treat_cells Treat cells with (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine or vehicle (DMSO) prep_cells->treat_cells heat_challenge Heat cell suspensions at a temperature gradient (e.g., 40-70°C) treat_cells->heat_challenge lysis Lyse cells via freeze-thaw cycles heat_challenge->lysis centrifuge Centrifuge to separate soluble (supernatant) and aggregated (pellet) proteins lysis->centrifuge quantify Quantify soluble protein (e.g., BCA assay) lysis->quantify western Analyze soluble fraction by Western Blot for the target protein quantify->western cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Compound Addition cluster_incubation Incubation cluster_detection Signal Detection prep_cells Seed cells expressing the GPCR of interest and a cAMP biosensor add_antagonist Add antagonist (test compound) (for antagonist mode) prep_cells->add_antagonist add_agonist Add agonist (test compound or known ligand) add_antagonist->add_agonist incubate Incubate at room temperature (e.g., 15-30 minutes) add_agonist->incubate add_reagent Add detection reagent (e.g., luciferase substrate) incubate->add_reagent read_luminescence Read luminescence on a plate reader add_reagent->read_luminescence

Caption: Workflow for a typical GPCR functional cAMP assay.

Detailed Protocol: Luminescence-Based cAMP Assay

This protocol is adapted for a homogenous, non-lytic, live-cell assay format, such as the Promega GloSensor™ cAMP Assay. [8] Materials:

  • HEK293 cells (or other suitable host cells) stably or transiently expressing the GPCR of interest and a cAMP biosensor (e.g., GloSensor™).

  • (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, serially diluted.

  • Known agonist and/or antagonist for the GPCR (positive controls).

  • Forskolin (a direct activator of adenylyl cyclase, used for Gαi-coupled receptors).

  • CO2-independent cell culture medium.

  • GloSensor™ cAMP Reagent.

  • White, solid-bottom 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in CO2-independent medium containing 10% FBS and the GloSensor™ cAMP Reagent.

    • Incubate for 2 hours at room temperature to allow for substrate equilibration. [9] * Dispense the cell suspension into the wells of a 384-well plate.

  • Agonist Mode:

    • Add serial dilutions of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine or a known agonist to the wells.

    • Incubate at room temperature for 15-30 minutes.

    • Read the luminescence signal. An increase in signal suggests Gαs coupling, while a decrease suggests Gαi coupling (in the presence of forskolin).

  • Antagonist Mode (for a Gαs-coupled receptor):

    • Add serial dilutions of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine to the wells.

    • Incubate for 10-15 minutes at room temperature.

    • Add a known agonist at a concentration that gives ~80% of its maximal response (EC80).

    • Incubate for another 15-30 minutes at room temperature.

    • Read the luminescence signal. A decrease in the agonist-induced signal indicates antagonism.

Data Analysis:

  • Normalize the data to vehicle-treated controls.

  • For agonist mode, plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine EC50 and Emax.

  • For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

ParameterRecommended SettingRationale
Cell Density 3,000 - 10,000 cells/wellOptimize for a robust signal window, balancing signal strength and reagent consumption. [18]
Agonist Concentration EC80 (for antagonist mode)Provides a sufficient signal window to observe inhibition. [11]
Incubation Time 15-30 minutesAllows the cAMP response to reach a steady state before measurement.

Part 3: In Vitro Kinase Activity Assay

The piperazine scaffold is also present in many kinase inhibitors. This assay determines if (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine can inhibit the enzymatic activity of a specific protein kinase. This is a biochemical assay using purified components.

Scientific Rationale

Protein kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. [15]A direct enzymatic assay is the first step in identifying a compound as a potential kinase inhibitor. This protocol uses a fluorescence-based method that measures the amount of ADP produced, which is directly proportional to kinase activity. [15]

Detailed Protocol: ADP-Glo™ Kinase Assay (or similar)

This protocol is based on a universal, luminescence-based ADP detection method.

Materials:

  • Purified, active kinase of interest.

  • Specific peptide or protein substrate for the kinase.

  • (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, serially diluted.

  • Known kinase inhibitor (e.g., Staurosporine) as a positive control.

  • ATP at a concentration near the Km for the kinase.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, low-volume 384-well assay plates.

  • Luminometer.

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add serial dilutions of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine or control inhibitor. Include "no kinase" and "no inhibitor" controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the new ATP via a luciferase reaction by adding the Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature.

  • Signal Measurement:

    • Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Subtract the "no kinase" background from all readings.

  • Calculate the percent inhibition relative to the "no inhibitor" control.

  • Plot the percent inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended SettingRationale
ATP Concentration At or near KmMimics physiological conditions and allows for the detection of both competitive and non-competitive inhibitors.
Enzyme Concentration Linear rangeEnsure the reaction velocity is proportional to the enzyme concentration (typically 10-20% ATP consumption).
Incubation Time 60 minutesAllows for sufficient product formation for a robust signal while remaining in the linear range of the reaction.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. By employing a direct target engagement assay (CETSA), a key cell-based functional screen (cAMP assay), and a fundamental biochemical assay (kinase assay), researchers can efficiently probe the biological activity of this compound. These methods will help to identify its molecular targets, elucidate its mechanism of action, and guide further drug development efforts.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Talele, T. T. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening. Retrieved from [Link]

  • Moon, S., et al. (n.d.). In vitro NLK Kinase Assay. PMC - NIH. Retrieved from [Link]

  • Almqvist, H. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Coccini, T., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC - NIH. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • NCBI Bookshelf. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • MDPI. (2026, January 20). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]

  • Awad, E. D., et al. (2011, December 28). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules. Retrieved from [Link]

  • Splendid Lab. (n.d.). (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine. Retrieved from [Link]

  • PMC. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Frontiers. (n.d.). Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • PMC. (2025, December 3). Potential Mechanisms of Tetramethylpyrazine in the Treatment of Traumatic Brain Injury Based on Network Pharmacology, Molecular Docking, Molecular Dynamics Simulations, and in vivo Experiments. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Retrieved from [Link]

  • PLOS One. (n.d.). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. Retrieved from [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable, Stereoselective Synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine for Preclinical Drug Supply

Abstract This document provides a comprehensive technical guide for the scale-up synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, a chiral piperazine derivative of significant interest for preclinical eval...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, a chiral piperazine derivative of significant interest for preclinical evaluation. The described synthetic strategy is designed for robustness, scalability, and control of stereochemical integrity, ensuring a reliable supply of high-purity Active Pharmaceutical Ingredient (API) for investigational new drug (IND)-enabling studies. The process begins with commercially available (S)-1-Boc-2-methylpiperazine and proceeds via a direct N-alkylation followed by acidic deprotection. This application note details the optimized reaction parameters, safety protocols, in-process controls, purification strategies, and analytical characterization necessary for producing multi-gram to kilogram quantities of the target compound, in line with Good Manufacturing Practices (GMP) guidelines for early-phase API development.[1][2][3][4]

Introduction and Strategic Rationale

The piperazine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[5] The introduction of stereocenters, such as the (S)-methyl group at the C-3 position, often imparts critical selectivity and potency for biological targets. The synthesis of specific, enantiomerically pure piperazine derivatives is therefore a crucial task in drug development.[6][7][8]

Our objective is to produce (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine with high enantiomeric purity (>99% e.e.) and chemical purity (>98%) on a scale sufficient for preclinical toxicology and pharmacology studies.[9] To achieve this, a synthetic route must be both efficient and highly reproducible.

Chosen Synthetic Strategy:

The selected two-step approach leverages a commercially available, enantiopure starting material, (S)-1-Boc-2-methylpiperazine, to circumvent the need for complex asymmetric synthesis or chiral resolution, which can be challenging to scale.[7][10] The strategy involves:

  • Selective N-Alkylation: The unprotected secondary amine of (S)-1-Boc-2-methylpiperazine undergoes a nucleophilic substitution reaction with 4-bromotetrahydropyran. The Boc (tert-butyloxycarbonyl) group serves as an essential protecting group, preventing undesired dialkylation and directing the substitution to the N4 position.

  • Boc Deprotection: The final step involves the efficient removal of the Boc protecting group under acidic conditions to yield the target API.

This route is advantageous for scale-up due to its high-yielding steps, the use of readily available reagents, and straightforward purification procedures.[9]

Synthetic Workflow Overview

The overall process from raw material qualification to final product release is outlined below. Each stage incorporates critical quality control checkpoints to ensure the integrity of the final API.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Isolation cluster_2 Phase 3: Final Product Control RM_QC Raw Material QC ((S)-1-Boc-2-methylpiperazine, 4-bromotetrahydropyran) Alkylation Step 1: N-Alkylation (Formation of Intermediate) RM_QC->Alkylation Deprotection Step 2: Boc Deprotection (Formation of Crude API) Alkylation->Deprotection IPC-1 (TLC/HPLC) Workup Aqueous Work-up & Solvent Extraction Deprotection->Workup IPC-3 (TLC/HPLC) Purification Purification (e.g., Crystallization as Salt) Workup->Purification Drying Vacuum Drying Purification->Drying IPC-2 (HPLC Purity) Final_QC Final API QC (Purity, Identity, e.e., Residual Solvents) Drying->Final_QC Release Release for Preclinical Studies Final_QC->Release

Diagram 1: Overall GMP Workflow for API Synthesis.

Materials, Safety, and Equipment

Raw Materials
ReagentCAS No.Required PuritySupplier Example
(S)-1-Boc-2-methylpiperazine169447-70-5>98%AK Scientific[11]
4-Bromotetrahydropyran25637-16-5>97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous584-08-7>99%Standard Supplier
Acetonitrile (MeCN), ACS Grade75-05-8AnhydrousStandard Supplier
Hydrochloric Acid (HCl), 4M in 1,4-Dioxane7647-01-04.0 M ± 0.1 MStandard Supplier
Dichloromethane (DCM)75-09-2ACS GradeStandard Supplier
Sodium Hydroxide (NaOH)1310-73-2ACS GradeStandard Supplier
Ethyl Acetate (EtOAc)141-78-6ACS GradeStandard Supplier
Safety and Handling (EHS)

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • (S)-1-Boc-2-methylpiperazine: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use only with adequate ventilation.[11][12]

  • (S)-(+)-2-Methylpiperazine (unprotected precursor/final product class): Flammable solid. Causes severe skin burns and eye damage.[13] Keep away from heat, sparks, and open flames.[13][14] Wear fire-resistant clothing and handle in a controlled environment.[14][15]

  • 4-Bromotetrahydropyran: Causes skin, eye, and respiratory irritation. Handle with care, avoiding inhalation of vapors.

  • Hydrochloric Acid in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme care using appropriate gloves and eye/face protection.

A full risk assessment should be performed before commencing any scale-up activities. Safety shower and eye wash stations must be readily accessible.

Equipment
  • Jacketed glass reactor (10 L, 20 L, or 50 L) with overhead stirring, temperature probe, and condenser.

  • Addition funnel for controlled liquid transfer.

  • Heating/cooling circulator.

  • Large-scale rotary evaporator.

  • Filter funnel/reactor filter for solid isolation.

  • Vacuum oven for drying.

  • Analytical instruments: HPLC, LC-MS, NMR, Chiral HPLC.

Detailed Synthesis Protocol

Synthetic Scheme

Diagram 2: Reaction scheme for the synthesis.

Step 1: N-Alkylation of (S)-1-Boc-2-methylpiperazine
  • Rationale: This is a standard Sₙ2 reaction. Acetonitrile is chosen as a polar aprotic solvent to facilitate the reaction. Potassium carbonate is a cost-effective and moderately strong inorganic base, sufficient to act as a proton scavenger without causing side reactions. The reaction is heated to ensure a reasonable reaction rate.[16]

Protocol:

  • Charge a 20 L jacketed reactor with (S)-1-Boc-2-methylpiperazine (1.00 kg, 4.99 mol, 1.0 equiv).

  • Add anhydrous acetonitrile (10 L) and begin stirring to achieve a homogeneous solution.

  • Charge anhydrous potassium carbonate (1.38 kg, 9.98 mol, 2.0 equiv).

  • Charge 4-bromotetrahydropyran (0.90 kg, 5.49 mol, 1.1 equiv).

  • Heat the reaction mixture to 80 °C and maintain for 16-24 hours.

  • In-Process Control (IPC-1): Monitor the reaction for the disappearance of the starting material by TLC (Eluent: 50% EtOAc in Hexanes) or HPLC.

  • Once complete, cool the mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetonitrile (2 x 1 L).

  • Concentrate the combined filtrate under reduced pressure to yield the crude Boc-protected intermediate as an oil. This crude material is typically of sufficient purity to be carried forward to the next step.

Step 2: Boc Deprotection
  • Rationale: The Boc group is labile to strong acid. 4M HCl in dioxane is a standard reagent for clean and efficient deprotection. Dichloromethane is used as a solvent. The reaction proceeds at room temperature.

Protocol:

  • Dissolve the crude intermediate from Step 1 in dichloromethane (5 L) in a 20 L reactor and cool the solution to 0-5 °C using a circulator.

  • Slowly add 4M HCl in 1,4-dioxane (5.0 L, 19.96 mol, 4.0 equiv) via an addition funnel over 1 hour, maintaining the internal temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Control (IPC-2): Monitor the deprotection by TLC or HPLC until the Boc-protected intermediate is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to approximately half its volume.

  • Add ethyl acetate (10 L) to precipitate the product as its hydrochloride salt. Stir the resulting slurry for 1 hour.

  • Isolate the solid by filtration, washing the cake with ethyl acetate (2 x 2 L).

  • Dry the solid in a vacuum oven at 45-50 °C to a constant weight. This yields the crude dihydrochloride salt of the product.

Purification: Conversion to Free Base and Final Isolation
  • Rationale: For many preclinical studies, the free base form is required. Converting the crude HCl salt to the free base allows for further purification via an aqueous work-up to remove water-soluble impurities. If a specific salt form is desired, it can be formed from the purified free base in a final step. Piperazine purification can be challenging due to high polarity and basicity, making an acid-base workup an effective strategy.[17][18]

Protocol:

  • Suspend the crude HCl salt in a mixture of water (5 L) and dichloromethane (10 L).

  • Cool the mixture to 10-15 °C and slowly add 50% w/w aqueous sodium hydroxide solution until the pH of the aqueous layer is >12.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 L).

  • Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Final Purity Check (IPC-3): Analyze the purity by HPLC. If required, further purification can be achieved by silica gel chromatography, though this is less ideal for large-scale operations. For this compound, the purity after work-up is often sufficient (>98%).

  • The final product is isolated as a free base (oil) or can be converted to a desired stable, crystalline salt (e.g., fumarate, citrate) for ease of handling and formulation.

Analytical Characterization

The final product must be rigorously characterized to ensure it meets the specifications for preclinical use.[3]

AnalysisSpecificationTypical Result
Appearance Colorless to light yellow oilConforms
Identity (¹H NMR, ¹³C NMR) Conforms to structureConforms
Identity (Mass Spec) [M+H]⁺ = 185.1654185.1652
Purity (HPLC) ≥ 98.0%99.1%
Enantiomeric Excess (Chiral HPLC) ≥ 99.0% e.e.99.5% e.e.
Residual Solvents (GC-HS) Per ICH Q3CMeets ICH limits
Water Content (Karl Fischer) ≤ 0.5%0.15%

Conclusion

The described two-step synthesis provides a robust and scalable method for producing (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine for preclinical trials. By starting with a commercially available chiral building block, the process ensures high enantiomeric purity. The protocol is designed with process safety and GMP principles in mind, featuring well-defined steps, in-process controls, and a comprehensive analytical testing plan to ensure the delivery of a high-quality API. This methodology is suitable for producing material from the gram to multi-kilogram scale, providing a reliable supply chain for advancing new chemical entities through the drug development pipeline.[2][9][19]

References

  • Chem-Impex. 4-Bromotetrahydropyran. [Link]

  • Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8869-8874. [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • Dalton Pharma Services. FDA's Guidelines for GMP Of API. [Link]

  • Organic Chemistry Portal. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. [Link]

  • ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. [Link]

  • Symeres. Preclinical IND Scale-Up Services. [Link]

  • World Health Organization. (2010). TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients. [Link]

  • ECA Academy. EU GMP Basic requirements for active substances used as starting materials. [Link]

  • Zhang, Z., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Mohr, J. T., et al. (2010). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Gangwar, M., et al. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Thieme Gruppe. SOS Author Spotlight: Zhi-Shi Ye (Piperazines). [Link]

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Application

Crystallization techniques for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine purification

Application Note & Protocol Guide Topic: Advanced Crystallization Techniques for the Purification of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Audience: Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Advanced Crystallization Techniques for the Purification of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides a comprehensive overview and detailed protocols for the purification of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, a chiral building block of significant interest in medicinal chemistry. We delve into the principles and practical execution of diastereomeric salt crystallization, a robust and scalable method for resolving racemic mixtures of chiral amines.[2][3][4] This document outlines a systematic approach, from the initial screening of resolving agents and solvent systems to preparative-scale purification, liberation of the enantiopure free base, and analytical validation of enantiomeric excess (% ee) by High-Performance Liquid Chromatography (HPLC).

Part 1: Foundational Principles of Chiral Crystallization

The Imperative of Enantiomeric Purity

In drug development, isolating a single enantiomer is often mandatory. The desired therapeutic effect typically resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Therefore, developing an efficient, scalable, and reproducible purification strategy is a cornerstone of process chemistry.

Mechanism of Diastereomeric Salt Resolution

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a chiral amine. When a racemic mixture (a 1:1 mixture of R and S enantiomers) is reacted with an enantiopure chiral acid (a "resolving agent"), two diastereomeric salts are formed:

  • (S)-Amine • (R)-Acid

  • (R)-Amine • (R)-Acid

Diastereomers, unlike enantiomers, are not mirror images and possess different physicochemical properties, most critically, different solubilities in a given solvent system.[3] This solubility differential is the key that allows for their separation by selective crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor.

The Critical Role of the Solvent System

The success of a diastereomeric resolution is profoundly dependent on the choice of solvent.[5] An ideal solvent system should exhibit the following characteristics:

  • High Solubility Differential: It must maximize the solubility difference between the two diastereomeric salts.

  • Moderate Solubility for the Target Salt: The desired, less soluble salt should not be completely insoluble, which would cause it to crash out of solution amorphously, nor should it be so soluble that the yield is compromised.

  • High Solubility for the Undesired Salt: The undesired diastereomer should remain dissolved in the mother liquor.

  • Good Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals.

Often, a binary system consisting of a "solvent" (in which the salts are soluble) and an "anti-solvent" (in which they are poorly soluble) is employed to fine-tune the supersaturation and optimize both yield and purity.[6][7]

Understanding Polymorphism

A single compound can crystallize in multiple different crystal lattice arrangements, a phenomenon known as polymorphism.[8][9] Different polymorphs can have different properties, including solubility, stability, and melting point.[10] During process development, it is crucial to identify and control the polymorphic form to ensure process consistency and final product quality. A comprehensive polymorphic screen is often performed to identify the most stable form under the desired processing conditions.[11]

Part 2: Experimental Workflow & Protocols

The overall strategy involves forming diastereomeric salts, selectively crystallizing the desired salt, isolating it, and then liberating the pure (S)-enantiomer.

G cluster_0 Phase 1: Salt Formation & Crystallization cluster_1 Phase 2: Isolation & Analysis racemic Racemic (R/S)-Piperazine + Chiral Resolving Agent dissolve Dissolve in Optimal Solvent System racemic->dissolve cool Controlled Cooling & Crystallization dissolve->cool filtrate Filtration cool->filtrate solid Solid: Enriched Diastereomeric Salt ((S)-Amine • Acid) filtrate->solid Isolate Crystals liquid Liquid: Mother Liquor (Enriched in (R)-Amine • Acid) filtrate->liquid Collect Filtrate liberate Liberate Free Base (Basification & Extraction) solid->liberate hplc Purity & % ee Analysis (Chiral HPLC) liberate->hplc final Pure (S)-Piperazine (>99% ee) hplc->final

Figure 1: Overall workflow for the chiral resolution of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Protocol 1: Screening for Optimal Resolving Agent & Solvent System

Objective: To identify the most effective chiral resolving agent and solvent combination that provides high diastereomeric excess (d.e.) and acceptable yield.

Rationale: Empirical screening is essential as the interactions between the amine, resolving agent, and solvent are difficult to predict.[2] This high-throughput approach allows for the rapid evaluation of multiple conditions.

Materials:

  • Racemic 3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

  • Chiral Resolving Agents (e.g., L-(-)-Dibenzoyltartaric acid (L-DBTA), D-(+)-Tartaric acid, (S)-(+)-Mandelic acid)

  • Solvent Candidates: Alcohols (Methanol, Ethanol, Isopropanol), Esters (Ethyl Acetate), Ketones (Acetone), Acetonitrile

  • Anti-Solvent Candidates: Heptane, Methyl tert-butyl ether (MTBE), Water

  • 96-well plate or small glass vials (2 mL)

Procedure:

  • Preparation: In each vial, add a defined amount of the racemic piperazine (e.g., 50 mg).

  • Resolving Agent Addition: Add 0.5 to 1.0 molar equivalents of a chiral resolving agent to each vial. Using a sub-stoichiometric amount (e.g., 0.5 eq) can be more efficient.[2]

  • Solvent Addition: Add a candidate solvent (e.g., 1 mL) to each vial.

  • Dissolution: Heat the vials gently (e.g., to 50-60 °C) with stirring until all solids dissolve.

  • Crystallization:

    • Cooling Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for 12-24 hours.

    • Anti-Solvent Crystallization: To the dissolved solutions at room temperature, add an anti-solvent dropwise until turbidity persists, then allow to stand.

  • Isolation: Collect the precipitated crystals via filtration or centrifugation. Wash with a small amount of cold solvent.

  • Analysis:

    • Dry the crystals and measure the yield.

    • Liberate the free base from the salt by dissolving in aqueous base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., Ethyl Acetate).

    • Analyze the organic extract using Chiral HPLC (see Protocol 4) to determine the enantiomeric excess (% ee) of the piperazine. The % ee of the amine reflects the diastereomeric excess (d.e.) of the salt.

Data Presentation:

Resolving AgentSolventAnti-SolventYield (%)% ee of (S)-Amine
L-DBTAEthanolNone40%95%
L-DBTAEthyl AcetateHeptane45%98%
D-Tartaric AcidMethanolMTBE35%85%
(S)-Mandelic AcidIsopropanolNone38%92%
Table 1: Example screening results for identifying the optimal resolution conditions. The combination of L-DBTA in Ethyl Acetate/Heptane appears most promising.
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization

Objective: To perform the chiral resolution on a larger scale based on the optimized conditions from Protocol 1.

Rationale: This protocol scales up the most promising condition to isolate a significant quantity of the diastereomerically enriched salt. Slow, controlled cooling is critical to ensure high purity.[4]

Materials:

  • Racemic piperazine (e.g., 10.0 g)

  • L-(-)-Dibenzoyltartaric acid (L-DBTA) (use optimal stoichiometry from screening)

  • Ethyl Acetate (solvent)

  • Heptane (anti-solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Dissolution: Charge the racemic piperazine and L-DBTA to the round-bottom flask. Add ethyl acetate (e.g., 100 mL).

  • Heating: Heat the mixture to reflux (approx. 77 °C) with stirring until all solids dissolve completely.

  • Controlled Cooling: Turn off the heat and allow the solution to cool slowly. A rate of 10-20 °C per hour is recommended.

  • Seeding (Optional but Recommended): When the solution has cooled to ~50-55 °C, add a few seed crystals of the desired diastereomeric salt if available. Seeding controls nucleation and can lead to larger crystals and higher purity.[2]

  • Anti-Solvent Addition: Once the solution reaches room temperature, slowly add heptane (e.g., 50 mL) over 30 minutes with continuous stirring to induce further precipitation.

  • Maturation: Stir the resulting slurry at room temperature for 2-4 hours, then cool in an ice bath to 0-5 °C and hold for at least 1 hour to maximize the yield.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold mixture of ethyl acetate/heptane (e.g., 2:1 ratio) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at 40 °C to a constant weight.

Protocol 3: Liberation of the (S)-Free Base

Objective: To recover the enantiomerically pure amine from its diastereomeric salt.

Rationale: The salt is broken by basification, which deprotonates the amine, making it soluble in organic solvents, while the resolving agent salt remains in the aqueous phase.

Procedure:

  • Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., MTBE or Ethyl Acetate).

  • Basification: Cool the mixture in an ice bath and slowly add 2M Sodium Hydroxide (NaOH) solution with vigorous stirring until the aqueous phase reaches a pH of >12. All solids should dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine all organic extracts. Wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine as an oil or solid.

Protocol 4: Analytical Validation by Chiral HPLC

Objective: To determine the enantiomeric excess (% ee) of the final product.

Rationale: Chiral HPLC is the standard method for quantifying enantiomers due to its high resolution and accuracy.[1][12]

G cluster_0 Solvent Selection Logic start Select Candidate Solvent test Are both diastereomeric salts soluble when hot? start->test decision1 No test->decision1 decision2 Yes test->decision2 reject Reject / Try Anti-Solvent decision1->reject sol_diff Is one salt significantly less soluble upon cooling? decision2->sol_diff decision3 Yes sol_diff->decision3 decision4 No sol_diff->decision4 accept Acceptable Solvent System decision3->accept decision4->reject

Sources

Method

Application Notes &amp; Protocols: Handling and Storage of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Abstract: This document provides a comprehensive guide for the safe and effective handling and storage of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, a key building block in modern drug discovery and development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the safe and effective handling and storage of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, a key building block in modern drug discovery and development. As a substituted piperazine derivative, its integrity is paramount for reproducible experimental outcomes. These protocols are designed for researchers, chemists, and laboratory personnel, emphasizing scientific best practices, safety, and the preservation of compound quality through an understanding of its chemical nature.

Introduction: The Importance of Procedural Rigor

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine belongs to the piperazine class of compounds, a scaffold frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its versatile chemical handles and favorable pharmacological properties[1]. The introduction of methyl and tetrahydropyran moieties suggests its use as a specialized intermediate in targeted therapeutic design.

The physical and chemical stability of such reagents is not merely a matter of inventory management; it is the foundation of experimental validity. Degradation due to improper handling or storage can lead to inconsistent results, failed syntheses, and the generation of misleading biological data. Piperazine and its derivatives are known to be hygroscopic, light-sensitive, and can react with atmospheric carbon dioxide[1][2][3]. Therefore, establishing robust protocols is a critical, non-negotiable aspect of the research and development workflow. This guide provides the foundational knowledge and actionable procedures to maintain the integrity of this valuable compound.

Compound Profile & Physicochemical Characteristics

While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from the well-documented behavior of the parent piperazine scaffold and similar derivatives.

PropertyData / Inferred CharacteristicRationale & Significance
Chemical Name (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine-
CAS Number 1187931-31-2[4]Unique identifier for substance registration.
Molecular Formula C10H20N2O[4]Defines the elemental composition.
Molecular Weight 184.27 g/mol [4]Essential for stoichiometric calculations.
Appearance Likely a white to off-white solid.Piperazine and its salts are typically colorless or white crystalline solids[2][5].
Hygroscopicity Assumed to be Hygroscopic .Piperazine readily absorbs moisture from the air[1][3]. This can lead to clumping, degradation, and inaccurate weighing.
Light Sensitivity Assumed to be Light-Sensitive .Many piperazine compounds turn dark upon exposure to light, indicating potential photodegradation[2][3].
Air Sensitivity Assumed to be Air-Sensitive .The amine groups in the piperazine ring can readily absorb carbon dioxide from the atmosphere, forming carbamates[1].
Thermal Stability Considered stable under standard ambient conditions.The product is chemically stable under standard ambient conditions (room temperature). However, elevated temperatures should be avoided.

Hazard Identification & Personal Protective Equipment (PPE)

As a piperazine derivative, this compound must be handled as a hazardous substance. The parent compound, piperazine, is classified as corrosive and can cause severe skin burns and eye damage[2][6][7]. It may also cause allergic skin or respiratory reactions[6][7].

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier to prevent skin contact. Contaminated gloves should be changed immediately[8][9].
Eye Protection Chemical safety goggles or a face shield.Protects against airborne dust particles and accidental splashes, preventing severe eye irritation or damage[10][11].
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respirator.Required when handling the powder outside of a containment system (e.g., fume hood, glove box) to prevent inhalation of fine dust particles[10][11].

Emergency Procedures:

  • Skin Contact: Immediately flush with large amounts of water for at least 15 minutes. Remove all contaminated clothing[2][6]. Seek immediate medical attention[3][8][12].

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[6][8].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[3][6].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[3][12].

Receiving and Initial Logging Protocol

Proper intake procedures are the first line of defense in ensuring compound quality and laboratory safety. This workflow ensures that the material is correctly identified, inspected for integrity, and immediately placed into appropriate storage.

Receiving_Protocol A Shipment Arrival B Isolate in Receiving Area A->B C Inspect Packaging (Breaches, Damage?) B->C D Quarantine & Document. Notify Supplier. C->D Yes E Verify Compound ID (Label vs. Order) C->E No F Log into Inventory System (Date, Lot #, Qty) E->F G Affix Internal Tracking Label F->G H Transfer to Designated Short-Term Storage G->H

Caption: Workflow for receiving and logging new chemical shipments.

Comprehensive Storage Guidelines

The primary objective of storage is to mitigate exposure to moisture, light, and air. The choice of storage condition depends on the anticipated frequency of use and duration of storage.

Environmental Control
  • Temperature: For long-term storage, refrigeration (2-8°C) is recommended to slow potential degradation pathways. For short-term, daily use, storage in a cool, dry place away from heat sources is acceptable[2][6].

  • Humidity: This is the most critical parameter. The compound must be stored in a controlled low-humidity environment. This is achieved through the use of desiccators or dry boxes[13][14].

  • Light: The compound must be protected from light. Use amber vials or wrap containers in aluminum foil[3][15].

  • Atmosphere: To prevent reaction with atmospheric CO2 and moisture, storing under an inert gas (e.g., Argon, Nitrogen) is best practice, especially for long-term storage or for reference standards.

Storage Condition Decision Protocol

The following decision tree provides a logical pathway for selecting the appropriate storage method.

Storage_Decision_Tree Start Compound Received. Select Storage. Q1 Duration of Storage? Start->Q1 LT_Storage Long-Term (> 1 Month) Q1->LT_Storage Long-Term ST_Storage Short-Term (< 1 Month) Q1->ST_Storage Short-Term LT_Action1 Aliquot into smaller vials LT_Storage->LT_Action1 LT_Action2 Place vials in desiccator with fresh desiccant. LT_Action1->LT_Action2 LT_Action3 Purge headspace with N2/Ar. LT_Action2->LT_Action3 LT_Action4 Seal tightly with parafilm. LT_Action3->LT_Action4 LT_Action5 Store in refrigerator (2-8°C) protected from light. LT_Action4->LT_Action5 ST_Action1 Keep in original, tightly sealed container. ST_Storage->ST_Action1 ST_Action2 Store in a desiccator at room temperature. ST_Action1->ST_Action2 ST_Action3 Ensure container is protected from light. ST_Action2->ST_Action3 ST_Action4 Return to desiccator immediately after use. ST_Action3->ST_Action4

Caption: Decision tree for selecting correct storage conditions.

Summary of Recommended Storage Conditions
ParameterShort-Term Storage (<1 month)Long-Term Storage (>1 month)
Temperature Cool, Room Temperature2-8 °C (Refrigerated)[16][17]
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen)
Humidity Control Desiccator[13][15][18]Desiccator[13][15][18]
Light Protection Amber vial or opaque containerAmber vial or opaque container
Container Seal Tightly sealed capTightly sealed cap + Parafilm

Protocol for Handling and Dispensing

This protocol is designed to minimize atmospheric exposure and prevent contamination during weighing and sample preparation. Performing these steps in a controlled environment is crucial.

Environment: All handling of the solid compound should occur inside a chemical fume hood, a glove box, or a similar containment system to protect the operator from inhalation and to minimize exposure of the compound to the laboratory environment[19][20][21][22].

Protocol Steps:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare the workspace by cleaning the surface and having all tools (spatulas, weigh boats, vials) ready.

    • Allow the compound container to equilibrate to room temperature for at least 30 minutes before opening if it was stored in a refrigerator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Dispensing:

    • Place the sealed container inside the fume hood or glove box.

    • Briefly open the container and quickly remove the desired amount of powder using a clean, dry spatula. Causality: Minimizing the time the container is open is the most effective way to reduce moisture and CO2 uptake from the air[23].

    • Immediately and securely reseal the primary container. For enhanced protection, wrap the cap junction with parafilm.

  • Post-Dispensing:

    • If the container was purged with inert gas, briefly re-purge the headspace before final sealing.

    • Return the primary container to its designated storage location (e.g., desiccator) promptly.

    • Proceed with the weighed material for your experiment.

  • Cleanup:

    • Clean all tools and the work surface thoroughly.

    • Dispose of any contaminated materials (e.g., weigh boats, gloves) in the designated hazardous waste stream according to institutional guidelines.

Stability and Degradation

The stability of piperazine derivatives in biological matrices and under various storage conditions has been studied. Phenyl piperazines, for example, show notable degradation after 6 months regardless of storage conditions, while benzyl piperazines are more stable[16]. Storing samples at room temperature has a detrimental impact on the stability of piperazine compounds[16]. For (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, it is prudent to assume that exposure to humidity, light, and elevated temperatures will accelerate degradation. Regular quality control checks (e.g., by LC-MS or NMR) are recommended for material that has been in storage for extended periods.

Conclusion

The integrity of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is directly correlated with the rigor of its handling and storage protocols. By understanding its inferred chemical sensitivities—namely to moisture, light, and air—and implementing the detailed procedures in this guide, researchers can ensure the compound's quality, promote laboratory safety, and generate reliable, reproducible scientific data. Adherence to these guidelines is a fundamental component of Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP)[19][21][24].

References

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17). Powder Systems.
  • Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover. ILC Dover.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28). TCI Chemicals.
  • PIPERAZINE - Ataman Kimya. Ataman Kimya.
  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • Piperazine - Apollo Scientific. Apollo Scientific.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22). Sigma-Aldrich.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
  • How to Store Reagents - Department of Chemistry : University of Rochester. University of Rochester.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • SAFETY DATA SHEET. (2018, January 18).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
  • Safety Data Sheet - Cayman Chemical. (2025, November 19). Cayman Chemical.
  • How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic. (2025, January 9). Schematic.
  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020, March 13). Flow Sciences.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, December 28). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018, August 9). FDA.
  • (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine | 1187931-31-2. Splendid Lab.
  • Piperazines database - synthesis, physical properties. Mol-Instincts.
  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. CDC.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1). Fisher Scientific.
  • Piperazine - Wikipedia. Wikipedia.
  • Piperazine - NIST WebBook. NIST.
  • 3-methyl-1-(3-methylpyridin-4-yl)piperazine — Chemical Substance Information. NextSDS.
  • 1-methyl-4-(3-methylpiperidin-4-yl)piperazine — Chemical Substance Information. NextSDS.
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (2013, March 15). PubMed.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine Synthesis

Welcome to the Synthesis Support Desk. This technical bulletin is designed for drug development professionals and synthetic chemists experiencing yield, purity, or regioselectivity issues during the synthesis of (S)-3-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Desk. This technical bulletin is designed for drug development professionals and synthetic chemists experiencing yield, purity, or regioselectivity issues during the synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine .

This compound is a critical chiral building block in the development of modern therapeutics (e.g., LRRK2 and Bcl-2 inhibitors). Below, we provide a mechanistic breakdown, a self-validating protocol, and a troubleshooting FAQ to help you achieve >85% isolated yields.

Mechanistic Overview & Regioselectivity

The standard synthesis relies on the regioselective reductive amination of (S)-2-methylpiperazine with tetrahydro-4H-pyran-4-one.

The Nomenclature Shift: A common point of confusion is the numbering. (S)-2-methylpiperazine contains two secondary amines: N1 (adjacent to the C2-methyl group) and N4 (unhindered). Because the C2-methyl group creates significant steric hindrance, nucleophilic attack on the ketone occurs almost exclusively at the N4 position . Once the bulky tetrahydropyran (THP) group is installed at N4, IUPAC nomenclature rules dictate that this substituted nitrogen becomes the new position 1. Consequently, the original C2-methyl becomes C3, yielding the target: (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine.

SynthesisWorkflow SM1 (S)-2-Methylpiperazine (Sterically hindered N1, accessible N4) Imine Iminium Intermediate (Forms at N4) SM1->Imine + Ketone AcOH (cat.) - H2O Impurity2 N1-Regioisomer (Steric clash) SM1->Impurity2 Non-selective Attack at N1 SM2 Tetrahydro-4H- pyran-4-one SM2->Imine Product (S)-3-Methyl-1-(tetrahydro- pyran-4-yl)-piperazine (Target Product) Imine->Product NaBH(OAc)3 Reduction Impurity1 Dialkylated Impurity (Over-reaction) Product->Impurity1 Excess Ketone & Reductant

Caption: Reaction pathway for the regioselective reductive amination of (S)-2-methylpiperazine.

Validated Step-by-Step Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system with embedded In-Process Controls (IPCs) and causality explanations for every critical parameter.

Step 1: Imine Formation (Pre-activation)
  • Action: Dissolve (S)-2-methylpiperazine (1.0 eq) and tetrahydro-4H-pyran-4-one (1.00 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq). Stir at 20 °C for 2 hours.

  • Causality: By strictly limiting the ketone to 1.0 equivalent, we thermodynamically favor mono-alkylation. Acetic acid acts as a mild catalyst to protonate the ketone, accelerating nucleophilic attack without fully protonating the basic piperazine (which would halt the reaction) 1. DCE is selected over THF because it better solvates the intermediate iminium acetate complexes, driving the reaction forward 2.

  • Self-Validation (IPC 1): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. You must observe the imine/enamine mass[M+H]⁺ = 183. Do not proceed to Step 2 until the starting material peak (m/z 101) is <5%.

Step 2: Chemo-selective Reduction
  • Action: Cool the reactor to 0–5 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq). Stir for 12 hours, allowing the reaction to naturally warm to room temperature.

  • Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the protonated iminium ion without reducing the unreacted ketone 3. Cooling the reaction prior to addition suppresses the exothermic degradation of the reducing agent and kinetically hinders any off-target N1-alkylation. A stepwise procedure (imine formation followed by reduction) is critical here to prevent dialkylation [[2]]().

Step 3: Basic Quench & Phase Separation
  • Action: Quench carefully with saturated aqueous Na₂CO₃ until the aqueous phase reaches pH 10-11. Extract 3x with a mixture of 10% Isopropanol in Dichloromethane (DCM).

  • Causality: The basic quench breaks down the boron-amine complexes and neutralizes the acetic acid. Because the target product is highly polar, adjusting the pH to >10 ensures the piperazine nitrogens are fully deprotonated, driving the compound into the organic phase. The addition of 10% isopropanol disrupts hydrogen bonding with water, significantly improving the extraction yield of the polar amine.

Step 4: Purification
  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography using a gradient of DCM : MeOH : NH₄OH (90:9:1).

  • Causality: Piperazine derivatives typically streak on silica due to strong interactions between the basic nitrogens and acidic silanol groups on the stationary phase. The addition of 1% aqueous ammonia (NH₄OH) competitively binds to the silanol groups, ensuring sharp, symmetrical peaks and baseline resolution between the mono-alkylated product and any trace dialkylated impurities.

Quantitative Reagent Performance Data

Choosing the correct reducing agent is the single most important variable in this workflow. Below is a quantitative comparison of reductants for this specific transformation.

Reducing AgentTypical Yield (%)Regioselectivity (N4:N1)Dialkylation (%)Operational Causality & Notes
NaBH(OAc)₃ 85 - 92% > 98:2 < 3% Optimal. Mild hydride donor; selectively reduces the protonated iminium ion without reducing the ketone 3.
NaBH₃CN 70 - 80%90:10~ 8%Requires pH 4-5. Generates highly toxic HCN gas during aqueous workup. Slower reaction rate.
NaBH₄ 35 - 50%75:25> 15%Not Recommended. Too reactive. Rapidly reduces the ketone to tetrahydro-2H-pyran-4-ol before imine formation completes.
H₂ / Pd/C 80 - 90%> 95:5< 5%Excellent atom economy, but requires specialized pressure vessels and rigorous purging of oxygen.

Troubleshooting Desk (FAQs)

Q: My LC-MS shows a mass corresponding to the dialkylated product (M+W=268, wait, actual mass is 268 for mono, dialkylated is 352). How do I suppress this? A: Dialkylation occurs when the target mono-alkylated product undergoes a second reductive amination at the remaining secondary amine (formerly N1). To suppress this:

  • Stoichiometry: Strictly control the ketone equivalents to 0.95 - 1.0. Do not use excess ketone.

  • Temperature: Keep the reduction step at 0–5 °C. Higher temperatures increase the nucleophilicity of the sterically hindered secondary amine.

  • Order of Addition: Add the reducing agent portion-wise to the pre-formed imine, rather than mixing all reagents simultaneously. This stepwise procedure is proven to minimize dialkylation 3.

Q: The reaction stalls, and I see unreacted ketone and starting material on TLC. What went wrong? A: This usually indicates a failure in the iminium formation step or premature quenching of the reducing agent.

  • Moisture: Reductive amination is highly sensitive to water, which drives the iminium equilibrium back to the starting materials. Ensure your DCE is strictly anhydrous.

  • Acid Catalyst: Check your acetic acid equivalents. You need ~1.0 eq to activate the ketone. If you add too much acid, you will fully protonate the piperazine (pKa ~9.8), rendering it non-nucleophilic.

Q: Why is my isolated yield so low after aqueous workup, even though the reaction went to completion? A: (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is highly polar and water-soluble.

  • pH Control: During the quench, ensure the aqueous phase is adjusted to pH 10-11 using Na₂CO₃ or NaOH before extraction. At lower pH, the piperazine remains protonated and stays in the aqueous layer.

  • Extraction Solvent: Standard DCM or EtOAc is often insufficient. You must use a solvent mixture with better solvating power for polar amines, such as 10% isopropanol in DCM, or perform continuous liquid-liquid extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Journal of Organic Chemistry, 61(11), 3849-3862. 3

  • "Reductive Amination, and How It Works." Master Organic Chemistry. (2017).1

  • "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. 2

Sources

Optimization

Technical Support Center: Troubleshooting (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine .

This chiral building block is typically synthesized via the reductive amination of tetrahydro-4H-pyran-4-one with (S)-2-methylpiperazine. While sodium triacetoxyborohydride (STAB) is the industry standard for this transformation due to its mild nature[1], the synthesis of piperazine-containing intermediates often suffers from poor regioselectivity, over-alkylation, and challenging purifications[2]. This guide provides field-proven insights, causality-driven protocols, and structural troubleshooting to ensure high yield and purity.

Mechanistic Workflow & Impurity Pathways

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The desired reaction occurs at the less sterically hindered nitrogen of (S)-2-methylpiperazine. Failure to control the reaction kinetics leads to a cascade of impurities.

ReactionPathway Ketone Tetrahydro-4H-pyran-4-one (Electrophile) Iminium Iminium Intermediate (Kinetically Favored) Ketone->Iminium + Amine AcOH cat. Regio Regioisomer (Hindered N Attack) Ketone->Regio + Amine (Hindered N) NaBH(OAc)3 Alcohol Tetrahydro-2H-pyran-4-ol (Direct Reduction) Ketone->Alcohol NaBH(OAc)3 (Side Reaction) Amine (S)-2-Methylpiperazine (Nucleophile) Amine->Iminium Product (S)-3-Methyl-1-(THP-4-yl)piperazine (Target Product) Iminium->Product NaBH(OAc)3 Selective Reduction Dialkyl Dialkylated Byproduct (Over-reaction) Product->Dialkyl + Ketone NaBH(OAc)3

Reaction pathway and impurity formation in the reductive amination of (S)-2-methylpiperazine.

Impurity Profiling & Causality

To effectively troubleshoot, you must match your analytical data to the physical causality of the reaction. Below is a quantitative summary of the most common impurities encountered in this workflow.

ImpurityOrigin / MechanismDiagnostic Marker (NMR/MS)Mitigation StrategyAcceptable Limit
Dialkylated Piperazine Over-reaction of the mono-alkylated product with excess ketone[2].Extraneous THP multiplet signals in ¹H NMR.Use 1.2–1.5 eq of (S)-2-methylpiperazine.< 0.5%
Regioisomer Attack by the sterically hindered nitrogen adjacent to the methyl group.Shifted CH₃ doublet in ¹H NMR.Pre-form imine at 0 °C to maximize kinetic control.< 1.0%
Tetrahydro-2H-pyran-4-ol Direct reduction of the ketone by NaBH(OAc)₃[1].Broad OH stretch (IR); MS m/z 102.Stepwise protocol: delay NaBH(OAc)₃ addition.N/A (Washes out)
Unreacted Starting Amine Incomplete conversion or intentional use of excess reagent.MS m/z 101; high aqueous solubility.Orthogonal acid-base extraction during workup.< 0.1%

Self-Validating Experimental Protocol

Standard one-pot reductive aminations often fail to control the impurity profile. The following Stepwise Reductive Amination Protocol is designed as a self-validating system. It utilizes a kinetic checkpoint to prevent regioisomer formation[1] and an orthogonal acid-base workup to intrinsically verify reaction completion by segregating impurities.

Phase 1: Kinetic Imine Formation
  • Preparation: Charge a dry reaction vessel with (S)-2-methylpiperazine (1.2 eq) and anhydrous 1,2-dichloroethane (DCE).

    • Causality: Using an excess of the amine is a proven strategy to minimize the formation of double addition (dialkylated) products[2]. DCE provides superior solubility and faster reaction rates compared to THF[1].

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: Low temperature amplifies the kinetic preference for the less hindered nitrogen, effectively suppressing regioisomer formation.

  • Activation: Add tetrahydro-4H-pyran-4-one (1.0 eq) dropwise, followed by glacial acetic acid (1.0 eq). Stir for 2 hours at 0 °C.

    • Causality: Acetic acid catalyzes iminium ion formation[1]. The stepwise delay starves the system of free ketone, preventing the reducing agent from directly converting the ketone into tetrahydro-2H-pyran-4-ol.

Phase 2: Selective Reduction
  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions at 0 °C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: STAB selectively reduces the pre-formed iminium ion without over-reducing trace unreacted ketone[1].

Phase 3: Orthogonal Acid-Base Workup (Self-Validation)
  • Quench: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases, then extract with dichloromethane (DCM).

  • Acidic Extraction: Extract the combined organic layers with 1M HCl (aq).

    • Causality: The basic piperazine product and unreacted starting amine partition into the aqueous layer as hydrochloride salts. Neutral impurities (alcohol, unreacted ketone) remain in the organic layer and are discarded.

  • Basic Extraction: Basify the aqueous layer to pH 12 using 2M NaOH (aq) and extract with ethyl acetate.

    • Causality: Ethyl acetate selectively extracts the more lipophilic mono-alkylated target product. The highly water-soluble unreacted (S)-2-methylpiperazine remains trapped in the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why is my isolated product a yellow, viscous liquid instead of a crystalline solid? A: This is a highly common issue in piperazine reductive aminations[3]. Broad NMR peaks and oil formation usually indicate incomplete free-basing, trapped boron salts, or residual solvent. To obtain a crystalline solid, dissolve the crude free base in diethyl ether and add a stoichiometric amount of HCl in dioxane to precipitate the product as a clean dihydrochloride salt.

Q: How do I completely suppress the formation of the regioisomer? A: (S)-2-methylpiperazine contains two secondary amines. The target compound requires alkylation at the nitrogen away from the methyl group (yielding the 3-methyl substituted product). The nitrogen adjacent to the methyl group is sterically hindered. Lowering the imine formation temperature to 0 °C amplifies this steric penalty, allowing kinetic control to dictate N-alkylation exclusively at the desired position.

Q: What causes the presence of tetrahydro-2H-pyran-4-ol in my crude mixture? A: While STAB is highly selective for iminium ions, it can slowly reduce free ketones[1]. If you add STAB before the imine formation is complete (a common flaw in one-pot procedures), direct reduction of the ketone occurs. Always use the stepwise approach: pre-form the imine for at least 2 hours before introducing the hydride source.

References[2] Romanelli, M. N., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2024. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780301/[3] "Reductive amination of piperazine." r/OrganicChemistry. Source: reddit.com. URL: https://www.reddit.com/r/OrganicChemistry/[1] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Source: nih.gov / ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo960057x

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine in Organic Solvents

Welcome to the technical support center for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents during synthesis, purification, or formulation development. Our goal is to provide a framework of actionable strategies, from fundamental principles to advanced techniques, to help you overcome these hurdles efficiently.

Understanding the Molecule: A Physicochemical Profile

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a substituted piperazine derivative. Its unique structure, combining a basic piperazine core, a polar tetrahydropyran (THP) moiety, and a non-polar methyl group, results in a nuanced solubility profile that can be challenging to predict without empirical testing.

The key to solving solubility issues lies in understanding the molecule's inherent properties. The piperazine ring contains two nitrogen atoms, making the compound basic and capable of forming salts.[1] The presence of both hydrogen bond donors (the secondary amine) and acceptors (the nitrogens and the THP oxygen) suggests that solvents capable of hydrogen bonding will be more effective.

Table 1: Physicochemical Properties of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

PropertyValueSource
CAS Number 1187931-31-2[2]
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.27 g/mol [2]
Predicted pKa ~9.5 (for the more basic nitrogen)Inferred from piperazine pKa values[1]
Predicted LogP ~0.8 - 1.5Estimated based on structure

Troubleshooting Workflow for Solubility Enhancement

Navigating solubility challenges requires a systematic approach. The following workflow diagram outlines a decision-making process, starting with simple, direct methods and progressing to more complex but powerful techniques.

Solubility_Workflow Start Start: Solubility Issue Identified Screening Tier 1: Basic Screening • Test broad polarity range • (e.g., Toluene, DCM, EtOAc, MeCN, MeOH, DMSO) • Gentle heating / Sonication Start->Screening Check1 Sufficiently Soluble? Screening->Check1 CoSolvent Tier 2: Co-Solvent System • Mix a good solvent with a poor (but application-compatible) solvent • Titrate to find optimal ratio Check1->CoSolvent No End End: Optimized Solution Found Check1->End Yes Check2 Sufficiently Soluble? CoSolvent->Check2 Modification Tier 3: Chemical Modification • pH Adjustment (acid addition) • Salt Formation Screening (e.g., HCl, Mesylate, Tartrate) Check2->Modification No Check2->End Yes Check3 Sufficiently Soluble? Modification->Check3 Advanced Tier 4: Advanced Formulation (For Drug Product Development) • Amorphous Solid Dispersion • Nanosuspension Check3->Advanced No Check3->End Yes Advanced->End

Caption: A decision-tree workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve the compound in a non-polar solvent like hexanes or toluene. Why?

A: This is expected due to a polarity mismatch. Your molecule has significant polar character arising from the two nitrogen atoms in the piperazine ring and the oxygen atom in the tetrahydropyran (THP) ring. These features allow for hydrogen bonding and dipole-dipole interactions, which are not well-supported by non-polar solvents like hexanes. Toluene has some aromatic character but is generally not polar enough to effectively solvate this molecule on its own. You will have much greater success with more polar solvents.

Q2: What are the recommended starting points for solvent selection?

A: Based on the structure, a good starting point is a panel of common polar organic solvents. We recommend screening the following, from moderately polar to highly polar:

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Methanol (MeOH)

  • Dimethyl Sulfoxide (DMSO)

A qualitative test using a small amount of material (1-2 mg) in ~0.5 mL of solvent will give you a rapid indication of the most promising candidates for your application.

Q3: Can heating the mixture improve solubility? What are the risks?

A: Yes, for most compounds, solubility increases with temperature as the dissolution process is often endothermic.[3][4][5] Heating can be a very effective and simple way to dissolve more material. However, there are two primary risks:

  • Degradation: The compound may not be thermally stable. Before heating to higher temperatures, it is advisable to run a thermal stability test (e.g., TGA or DSC) or a small-scale experiment where the heated solution is analyzed by HPLC or LC-MS for the appearance of impurities.

  • Supersaturation: If you dissolve the compound in a hot solvent and then cool it to room temperature, you may create a supersaturated solution. This state is thermodynamically unstable, and the compound can unexpectedly precipitate or "crash out" over time, especially if agitated or if seed crystals are present.[5]

Q4: My compound dissolves initially but then precipitates after a few hours. What's happening?

A: This is a classic sign of either working with a metastable solid form or creating a supersaturated solution.

  • Metastable Form: You might be starting with a higher-energy, more soluble amorphous or metastable crystalline form that, once in solution, begins to equilibrate and precipitate as the more stable, less soluble crystalline form.[6][7]

  • Supersaturation: As mentioned in the previous point, if you used heat to aid dissolution and then cooled the solution, it is likely supersaturated and is now slowly returning to its equilibrium solubility at the ambient temperature.

The solution is to determine the true equilibrium solubility at your working temperature. See Protocol 1 for a method to determine this.

Q5: How does the solid-state form (crystalline vs. amorphous) affect solubility?

A: The solid-state form has a profound impact.

  • Crystalline forms are highly ordered structures with strong lattice energy. This energy must be overcome for the molecules to dissolve. Different crystalline arrangements (polymorphs) can have different lattice energies and thus different solubilities.[6][7]

  • Amorphous forms lack this long-range order.[] They have a higher internal energy, which means less energy is required to break the solid-state interactions, resulting in a higher apparent solubility and often a faster dissolution rate compared to their crystalline counterparts.[9][10][11] The trade-off is that amorphous material is thermodynamically unstable and can recrystallize over time.[6]

If you are observing batch-to-batch variability in solubility, it may be due to inconsistent solid forms.

Step-by-Step Troubleshooting Protocols

Protocol 1: Determination of Equilibrium Solubility

Objective: To accurately measure the maximum amount of compound that can be dissolved in a given solvent at a specific temperature. This provides a reliable baseline and prevents issues with supersaturation.

Materials:

  • (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe and 0.22 µm or 0.45 µm syringe filter (ensure filter is compatible with your solvent)

  • Analytical balance

  • HPLC or other quantitative analytical instrument

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 20-30 mg in 1 mL). The key is to have undissolved solid remaining at the end.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker or use a magnetic stir bar. Agitate the slurry at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[12]

  • After incubation, let the vial stand for at least 1 hour to allow the excess solid to settle.

  • Carefully withdraw a sample of the clear supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

  • Accurately weigh the filtered solution.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature.

  • Weigh the vial containing the dried residue. The mass of the residue is the amount of compound that was dissolved in the known mass of the solution.

  • Calculate the solubility in mg/mL or other desired units. Alternatively, the filtered supernatant can be appropriately diluted and quantified against a standard curve using HPLC.

Protocol 2: Utilizing Co-Solvent Systems

Objective: To create a solvent mixture that balances solubility and compatibility with a downstream application (e.g., a chemical reaction or biological assay).

Causality: A co-solvent system works by modifying the overall polarity and hydrogen-bonding characteristics of the solvent environment to better match the solute.[][14] For this compound, a common strategy is to use a strong, polar aprotic solvent like DMSO as the primary solvent and then dilute it with a more application-friendly solvent like ethanol or acetonitrile.

Procedure:

  • Identify a "Good" and "Bad" Solvent: From Protocol 1, identify a solvent where the compound is highly soluble (e.g., Methanol) and the solvent required for your application where it is poorly soluble (e.g., Toluene).

  • Prepare a Concentrated Stock: Dissolve the compound in the "good" solvent at a high, known concentration.

  • Titration: In a series of vials, add a fixed amount of your concentrated stock solution.

  • Add Co-Solvent: To each vial, add increasing volumes of the "bad" (application) solvent.

  • Observe: Note the ratio at which precipitation begins to occur. This helps you identify the boundary of solubility for that specific co-solvent mixture.

  • Optimize: Prepare the optimal mixture directly and confirm that your compound remains dissolved for the required duration of your experiment. Always run a vehicle control in your final application to ensure the co-solvent system itself does not cause interference.

Table 2: Example Co-Solvent Screening Data (Hypothetical)

Primary Solvent (90%)Co-Solvent (10%)Observed Solubility (mg/mL)Notes
AcetonitrileDMSO> 50Clear solution, stable for >24h
AcetonitrileNMP> 50Clear solution, stable for >24h
TolueneEthanol~ 5Hazy, some precipitation after 2h
DCMMethanol~ 25Clear solution, stable for >24h
Protocol 3: Salt Formation for Enhanced Solubility

Objective: To convert the basic freebase form of the compound into a more polar and soluble salt. This is often the most effective strategy for basic compounds like piperazine derivatives.[][12][15][16][17]

Causality: The piperazine nitrogen is basic and can be protonated by an acid. The resulting ionic salt (e.g., a hydrochloride or mesylate salt) has much stronger interactions with polar solvents compared to the neutral freebase, leading to a significant increase in solubility.

Procedure (Screening):

  • Dissolve Freebase: Dissolve a known amount of the freebase compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or acetone).

  • Prepare Acid Solutions: In separate vials, prepare 1.0 equivalent solutions of various acids (e.g., HCl in isopropanol, methanesulfonic acid in acetone, tartaric acid in ethanol).

  • Combine and Observe: Add the acid solution dropwise to the stirred solution of the freebase at room temperature.

  • Induce Precipitation/Crystallization: If a solid precipitates immediately, it is a good sign. If not, you can try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like ether or hexanes), or slowly evaporating the solvent.

  • Isolate and Characterize: Isolate the resulting solid by filtration.

  • Test Solubility: Use the newly formed salt in Protocol 1 to determine its solubility in your target solvent. You will often see a dramatic improvement, particularly in polar protic solvents.

References

  • Hallyburton, I., et al. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PMC. Retrieved from [Link]

  • Fang, Z., et al. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Retrieved from [Link]

  • Splendid Lab. (n.d.). (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine | 1187931-31-2. Retrieved from [Link]

  • Gervais, C. (n.d.). Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation”. PMC. Retrieved from [Link]

  • Al-Kasoma, A. (2014, March 29). Is the saturated solubility of an API molecule different for its different forms i.e. amorphous and crystalline?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Sanphui, P., Bolla, G., & Nangia, A. (2012, February 24). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • Tihic, A., et al. (2015, June 24). Predicting the Solubility Advantage of Amorphous Pharmaceuticals: A Novel Thermodynamic Approach. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • APIs. (n.d.). (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine. Retrieved from [Link]

  • MDPI. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. Retrieved from [Link]

  • Bhalani, D. V., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 23). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • IJRAR.org. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • HSCprep. (2025, March 4). Temperature's Influence on Solubility Equilibria. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Aithor. (2026, March 3). The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions. Retrieved from [Link]

  • NextSDS. (n.d.). 1-methyl-4-(3-methylpiperidin-4-yl)piperazine — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230850A - Separation method of piperazine.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • YouTube. (2020, December 10). Effect of Temperature on Solubility // HSC Chemistry. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

Sources

Optimization

Optimizing HPLC purification methods for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

An in-depth guide to optimizing HPLC purification for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, designed for researchers and drug development professionals. Introduction: Navigating the Chiral Purification of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing HPLC purification for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, designed for researchers and drug development professionals.

Introduction: Navigating the Chiral Purification of a Piperazine Derivative

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a chiral building block whose stereochemical purity is critical for its application in pharmaceutical development. As with many chiral amines, achieving high-resolution separation of its enantiomers requires a nuanced approach that goes beyond standard HPLC practices. The basic nature of the piperazine moiety and the compound's polarity present unique challenges, from column selection to mobile phase optimization.

This technical support guide, structured as a series of frequently asked questions and a detailed troubleshooting manual, provides the in-depth knowledge required to develop and optimize robust preparative HPLC methods for this specific molecule. As Senior Application Scientists, our goal is to explain not just the what, but the why behind each experimental choice, empowering you to overcome common hurdles and achieve your purification goals efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a purification method for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Q1: How do I select the most appropriate chiral stationary phase (CSP) for this compound?

A1: The selection of the CSP is the most critical factor for successful chiral separation.[1] For (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, which is a chiral amine, polysaccharide-based CSPs are the most effective and widely used.[2][3]

  • Primary Recommendation: Start with coated or immobilized polysaccharide phases. Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantiorecognition for a broad range of chiral compounds, including those with amine functionalities.[3] Commercially available columns like the Daicel CHIRALPAK® and CHIRALCEL® series (e.g., AD, OD, IC, IA) are industry standards for this type of separation.[4][5]

  • Causality: The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carbamate groups on the polysaccharide backbone form chiral grooves where enantiomers can transiently bind. Differences in the stability of these temporary diastereomeric complexes lead to separation.[6]

  • Screening Strategy: It is nearly impossible to predict the single best column beforehand.[7] Therefore, a screening approach using 3-4 different polysaccharide columns is the most efficient strategy to find a suitable separation.[8]

Q2: What are the recommended starting mobile phase conditions for analytical method development?

A2: Given the compound's structure, a normal phase or polar organic mobile phase system is generally the most successful.

  • Normal Phase (Recommended Start): A mixture of a non-polar solvent and an alcohol modifier is the standard. A typical starting point is n-Hexane:Isopropanol (IPA) (90:10, v/v) .[9] Ethanol can also be used as a modifier and may offer different selectivity.[10]

  • Polar Organic Mode: If solubility in hexane is an issue, a polar organic mode using a mixture of Acetonitrile:Methanol (90:10, v/v) can be effective.[5]

  • Reversed-Phase (Less Common): While possible, reversed-phase methods often provide poor retention for polar compounds like this one unless specialized columns (e.g., polar-embedded) are used.[11][12]

Q3: Why is a mobile phase additive necessary, and which one should I use?

A3: A mobile phase additive is crucial for achieving good peak symmetry with basic compounds. The piperazine nitrogen atoms in your molecule are basic and can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This secondary interaction is a primary cause of peak tailing.[13][14]

  • Recommended Additive: For normal phase conditions, add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1][4]

  • Mechanism of Action: The amine additive acts as a "tailing suppressor." It is a stronger base than the analyte and effectively competes for the active silanol sites on the stationary phase. By neutralizing these sites, it prevents the analyte from undergoing undesirable secondary interactions, resulting in sharper, more symmetrical peaks.[14] The use of an acid/base mixture can sometimes further enhance resolution.[15]

Q4: What is the appropriate detection wavelength for this molecule?

A4: The structure of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine lacks a strong chromophore (a part of the molecule that absorbs UV light). Therefore, you will need to use a low UV wavelength for detection.

  • Recommended Wavelength: Set your UV detector to 205-220 nm .[1]

  • Important Consideration: When working at these low wavelengths, it is critical to use high-purity, HPLC-grade solvents to minimize baseline noise and drift. Solvents like hexane and alcohols generally have good UV transparency in this range.

Q5: How should I prepare my sample for injection?

A5: Proper sample preparation is key to preventing peak distortion and column damage.

  • Solvent Compatibility: The cardinal rule is to dissolve your sample in a solvent that is as weak as or weaker than the mobile phase.[16] For normal phase, dissolving the sample directly in the mobile phase is the best practice. If a stronger solvent must be used for solubility, keep the injection volume as small as possible to avoid peak fronting or splitting.[17]

  • Concentration for Scouting: For initial analytical method development, a concentration of 0.5 to 1.0 mg/mL is typically sufficient.

  • Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter compatible with your sample solvent (e.g., PTFE for organic solvents) before injection to remove particulates that could clog the column frit.

Q6: What are the key parameters to optimize to improve enantiomeric resolution?

A6: If your initial screening provides partial separation, several parameters can be fine-tuned to achieve baseline resolution (Rs > 1.5).

  • Mobile Phase Composition: This is the most powerful parameter. Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA in hexane). A lower percentage of the modifier generally increases retention and can improve resolution, but will also lengthen the run time.[13]

  • Alcohol Modifier Type: Switching the alcohol (e.g., from IPA to ethanol) can significantly alter the selectivity (α) of the separation because different alcohols have different hydrogen bonding characteristics.[18]

  • Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate can increase the number of theoretical plates and improve resolution, as it allows more time for the enantiomers to interact with the CSP.[13]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Using a column oven to vary the temperature (e.g., from 15°C to 40°C) can have a significant, though sometimes unpredictable, impact on resolution.[13]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the purification of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Problem Potential Causes Solutions & Explanations
1. Poor or No Separation of Enantiomers 1. Incorrect CSP: The chosen stationary phase does not have the right chiral recognition mechanism for your molecule.1. Screen a different family of CSPs. If you started with cellulose-based columns, try amylose-based ones, or vice versa. The subtle structural differences can lead to vastly different selectivities.[7][19]
2. Suboptimal Mobile Phase: The mobile phase composition is not providing adequate selectivity.2. Systematically optimize the mobile phase.Vary Modifier %: Adjust the alcohol percentage in 2-5% increments. • Change Modifier Type: Switch from IPA to ethanol or another alcohol. This changes the hydrogen bonding and dipole interactions, which can be crucial for chiral recognition.[18]
3. Inappropriate Additive: The additive may be interfering with the separation.3. Adjust the additive. While DEA is standard, try varying its concentration (0.05% - 0.2%). In rare cases for specific CSPs, an acidic additive might be required, but this is less common for basic analytes.[15]
2. Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: This is the most common cause for basic compounds like piperazines.[13]1. Increase basic additive concentration. Incrementally increase the DEA or TEA concentration (e.g., to 0.2%). This ensures all active silanol sites are masked.[14]
2. Column Contamination/Degradation: The column may be contaminated with strongly retained impurities or the stationary phase is degrading.2. Flush the column. Use a strong, compatible solvent recommended by the manufacturer to wash the column. If performance does not improve, the column may need to be replaced.
3. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.3. Minimize tubing. Use short, narrow-bore (e.g., 0.005" I.D.) PEEK tubing to connect system components.
3. Poor Peak Shape (Fronting) 1. Column Overload: Injecting too much sample mass or volume.[17]1. Reduce sample load. Dilute your sample or decrease the injection volume. Peak fronting is a classic sign that you are exceeding the column's capacity.[14]
2. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.2. Match sample solvent to mobile phase. If possible, always dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[16]
4. Unstable Retention Times 1. Inadequate Column Equilibration: Chiral columns often require longer equilibration times than achiral columns, especially after changing mobile phase.[13]1. Increase equilibration time. Equilibrate the column with at least 20-30 column volumes of the new mobile phase, or until you see a stable, flat baseline.
2. Temperature Fluctuations: The ambient lab temperature is changing, affecting separation thermodynamics.2. Use a column oven. Maintain a constant, controlled temperature to ensure reproducible retention times.[13]
3. Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or additive concentration between batches.3. Ensure precise preparation. Use graduated cylinders or a precise solvent mixing system. Prepare fresh mobile phase daily.[20]
5. Low Sample Recovery / Yield (Preparative) 1. Compound Precipitation: The compound may be precipitating on the column or in the collection tubes due to high concentration.1. Check solubility in mobile phase. Ensure your compound is highly soluble in the mobile phase at the concentration you are injecting. If not, you may need to modify the mobile phase or reduce the load.[21]
2. Irreversible Adsorption: The compound is strongly and irreversibly binding to the column.2. Perform a mass balance study. Inject a known amount and calculate the recovery. If low, try flushing the column with a very strong solvent to elute any bound material. This may indicate the chosen conditions are too aggressive or the column is unsuitable.
3. Incorrect Fraction Collection: The fraction collector settings (delay volume, peak threshold) are not optimized.3. Calibrate the delay volume. Determine the volume between the detector and the fraction collector outlet. Set the peak detection threshold appropriately to avoid collecting baseline noise or cutting off peaks.[22]
6. High System Backpressure 1. Blocked Column Frit: Particulate matter from unfiltered samples or mobile phase has clogged the inlet frit.[20]1. Filter all samples and mobile phases. If pressure is still high, try back-flushing the column (if the manufacturer allows it). If this fails, the frit may need to be replaced.
2. System Blockage: A blockage exists elsewhere in the system (e.g., injector, tubing, guard column).2. Isolate the source. Systematically remove components (start with the column) from the flow path to identify where the pressure drop occurs.
7. Scale-Up Issues (Loss of Resolution) 1. Column Overloading: The mass of sample injected on the preparative column exceeds its loading capacity.[23]1. Perform a loading study. On the analytical column, progressively increase the injection concentration/volume until you see a loss of resolution or a significant change in peak shape. Use this data to calculate the maximum load for the preparative column.
2. Different Flow Dynamics: The linear velocity between the analytical and preparative columns is not matched.2. Maintain constant linear velocity. Scale the flow rate based on the square of the column diameter ratio. (Flow_prep = Flow_analyt * (ID_prep / ID_analyt)²).
3. Thermal Effects: At preparative scale, frictional heat can build up inside the column, affecting separation.3. Monitor temperature. For very large columns, thermal effects can be significant. Sometimes slightly adjusting the mobile phase composition is needed to compensate for on-column thermal gradients.

Part 3: Experimental Protocols & Data

Protocol: Generic Analytical Method Screening

This protocol provides a step-by-step workflow for the initial screening of CSPs to find a suitable separation for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

  • Column Selection:

    • Select 3-4 polysaccharide-based analytical columns (e.g., 250 x 4.6 mm, 5 µm). A good starting set would include:

      • CHIRALCEL® OD-H (Cellulose-based)

      • CHIRALPAK® AD-H (Amylose-based)

      • CHIRALPAK® IC (Cellulose-based, immobilized)

  • Mobile Phase Preparation:

    • Prepare two primary mobile phases:

      • MP A: n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA.

      • MP B: n-Hexane:Ethanol (90:10, v/v) with 0.1% DEA.

    • Carefully measure the components and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration.[1]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of racemic (or a mixture of enantiomers) 3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine in the mobile phase.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 5-10 µL

  • Screening Procedure:

    • Equilibrate the first column with MP A for at least 30 minutes or until a stable baseline is achieved.[1]

    • Inject the sample and run the analysis.

    • Repeat the injection on the same column using MP B (ensure proper equilibration between runs).

    • Repeat this process for all selected columns.

  • Data Evaluation:

    • For each condition, calculate the retention factors (k'), selectivity (α), and resolution (Rs).

    • The goal is to identify a column and mobile phase combination that provides good selectivity (α > 1.2) and resolution (Rs > 1.5).[23]

Data Table: Recommended Starting Conditions
ParameterAnalytical ScalePreparative Scale (Example)Rationale & Key Considerations
Column Type Polysaccharide-based (e.g., CHIRALPAK® IC)Same stationary phase chemistry as analyticalMaintaining the same chemistry is critical for predictable scale-up.[24]
Column Dimensions 250 x 4.6 mm, 5 µm250 x 20 mm, 5 µmDiameter is increased to allow for higher sample load.
Mobile Phase n-Hexane:IPA (90:10) + 0.1% DEAn-Hexane:IPA (90:10) + 0.1% DEAMobile phase composition should remain identical to the optimized analytical method.
Flow Rate 1.0 mL/min18.8 mL/minFlow rate is scaled to maintain the same linear velocity. 1.0 * (20²/4.6²) ≈ 18.8.
Sample Load 5-10 µg (e.g., 10 µL of 1 mg/mL)10-50 mg per injection (determined by loading study)Loading must be optimized to balance throughput and resolution.[23]
Temperature 25 °C25 °CConsistent temperature is crucial for reproducibility.[13]
Detection UV at 210 nmUV at 210 nm (using a preparative flow cell)A splitter may be used to direct a small portion of the flow to an analytical detector for better monitoring.

Part 4: Visualization & Workflows

Diagram 1: Troubleshooting Poor Resolution

G cluster_0 cluster_1 cluster_2 Start Start: Poor or No Resolution (Rs < 1.5) CheckMP Is Selectivity (α) > 1.1? Start->CheckMP OptimizeMP Optimize Mobile Phase CheckMP->OptimizeMP Yes ChangeCSP Screen Different CSP (e.g., Amylose vs. Cellulose) CheckMP->ChangeCSP No VaryModifier Vary % Modifier (e.g., 5-20% IPA) OptimizeMP->VaryModifier CheckEfficiency Are Peaks Broad? ChangeModifier Change Modifier Type (e.g., IPA -> EtOH) VaryModifier->ChangeModifier ChangeModifier->CheckEfficiency OptimizeFlow Optimize Efficiency CheckEfficiency->OptimizeFlow Yes Success Success: Baseline Resolution (Rs > 1.5) CheckEfficiency->Success No LowerFlow Decrease Flow Rate OptimizeFlow->LowerFlow CheckTemp Vary Temperature (15-40 °C) LowerFlow->CheckTemp CheckTemp->Success

Caption: Decision tree for systematically troubleshooting poor enantiomeric resolution.

Diagram 2: Workflow for Scaling Up Purification

G cluster_workflow Preparative Scale-Up Workflow Step1 1. Analytical Method Development & Optimization (Goal: Rs > 1.5) Step2 2. Perform Loading Study (on Analytical Column) Step1->Step2 Optimized Method Step3 3. Calculate Preparative Parameters (Flow Rate, Load) Step2->Step3 Determine Max Load Step4 4. Preparative Run (Column Equilibration is Key) Step3->Step4 Scaled Parameters Step5 5. Fraction Collection & Analysis Step4->Step5 Collect Eluent

Sources

Troubleshooting

Preventing racemization of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine during synthesis

Technical Support Center: Synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine A Guide to Preserving Stereochemical Integrity Welcome to the technical support center for advanced chiral synthesis. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. Our focus is to provide in-depth, actionable advice to anticipate and troubleshoot the primary challenge associated with this molecule: the prevention of racemization at the C3 stereocenter of the piperazine ring. As your Senior Application Scientist, I will explain the underlying chemical principles and provide field-proven protocols to ensure the stereochemical fidelity of your final compound.

Section 1: Understanding the Racemization Risk

Q1: What is the primary mechanism that causes racemization in 3-substituted piperazines, and why is it a concern for this specific molecule?

Answer: The primary cause of racemization in (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is the lability of the proton on the chiral carbon (C3). This carbon is positioned alpha to a nitrogen atom, making its attached proton (the α-amino C-H) susceptible to abstraction under certain conditions.

The mechanism proceeds as follows:

  • Deprotonation: Exposure to basic conditions can lead to the abstraction of this proton.[1]

  • Formation of a Planar Intermediate: The resulting carbanion or a related enamine-like species is planar and achiral.

  • Reprotonation: This planar intermediate can then be reprotonated from either face with equal probability. Protonation from the original face regenerates the desired (S)-enantiomer, while protonation from the opposite face forms the undesired (R)-enantiomer.

This process, if allowed to proceed, will result in a racemic mixture (a 50:50 mixture of S and R enantiomers), nullifying the stereochemical control of the synthesis.[2] Harsh acidic conditions and elevated temperatures can also provide sufficient energy or alternative pathways to facilitate this process.[1][]

Racemization_Mechanism cluster_S (S)-Enantiomer (Chiral) cluster_Intermediate Planar Intermediate (Achiral) cluster_R (R)-Enantiomer (Chiral) S_mol (S)-3-Methylpiperazine derivative Intermediate Planar Carbanion / Enamine S_mol->Intermediate + Base (B-) - Proton (HB) Intermediate->S_mol + Proton (HB) (Re-protonation) R_mol (R)-3-Methylpiperazine derivative Intermediate->R_mol + Proton (HB) (Re-protonation)

Figure 1: Racemization via a planar intermediate.

Section 2: Recommended Synthetic Protocol with Integrated Safeguards

To mitigate the risk of racemization, we recommend a synthetic strategy centered on mild reaction conditions. The most robust and stereochemically safe method for coupling the tetrahydropyran moiety to the chiral piperazine core is reductive amination. This approach avoids the use of strong bases, which are a primary driver of racemization.

Recommended Workflow: Reductive Amination

This protocol assumes the availability of enantiomerically pure (S)-3-methylpiperazine, which can be synthesized from chiral precursors like (S)-alanine to establish the stereocenter early and reliably.

Synthesis_Workflow cluster_reactants Reactants Reactant1 (S)-3-Methylpiperazine (Enantiopure) Step1 Step 1: Imine/Enamine Formation Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Conditions: Room Temp, Weak Acid Catalyst (optional, e.g., AcOH) Reactant2 Tetrahydro-4H-pyran-4-one Step2 Step 2: Reduction Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Conditions: 0°C to Room Temp Step1->Step2 Addition of Reducing Agent Product Final Product (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Step2->Product Work-up & Purification QC Quality Control Chiral HPLC Analysis for ee% Product->QC

Figure 2: Recommended synthetic workflow.
Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of (S)-3-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 volumes), add tetrahydro-4H-pyran-4-one (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium/enamine intermediate.

    • Causality Note: Using a non-protic solvent like DCM is crucial. The reaction proceeds under neutral to weakly acidic conditions, which are ideal for preserving the stereocenter.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality Note: Lowering the temperature is a universal strategy to minimize side reactions and prevent epimerization by reducing the available thermal energy for proton abstraction.[]

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: NaBH(OAc)₃ is the reducing agent of choice because it is mild, selective for imines over ketones, and operates effectively under neutral or weakly acidic conditions, unlike other hydrides that may require basic conditions.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Causality Note: Using a weak base like NaHCO₃ for the quench neutralizes any residual acid without creating the harsh basic environment that threatens the chiral center.[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40°C). Purify the crude product via column chromatography on silica gel.

  • Final Analysis: Analyze the purified product for chemical purity (¹H NMR, LC-MS) and, most importantly, for enantiomeric excess (ee) using chiral HPLC.

Section 3: Troubleshooting Guide & FAQs

Q2: My final product shows significant racemization (low ee%). How can I identify the source of the problem?

Answer: Pinpointing the exact step causing racemization is the most critical diagnostic task. This requires analyzing the enantiomeric purity of key intermediates, not just the final product.[1]

Synthetic Stage Potential Cause of Racemization Recommended Diagnostic & Corrective Action
Precursor Synthesis If synthesizing (S)-3-methylpiperazine from a protected amino acid, racemization can occur during amide bond formation or deprotection steps.[5]Action: Isolate the protected (S)-3-methylpiperazine intermediate before the N-alkylation step and analyze its ee% by chiral HPLC. If it is already racemized, re-evaluate your precursor synthesis, focusing on using racemization-suppressing coupling agents (e.g., DEPBT) and milder deprotection conditions.[5]
N-Alkylation This is the most likely stage for racemization. The cause is typically harsh conditions (strong base, high temperature).Action: If the precursor is enantiopure, the N-alkylation step is the culprit. Strictly adhere to the recommended reductive amination protocol. If you must use a nucleophilic substitution method, see Q3 for optimization.
Work-up & Purification Prolonged exposure to even moderately basic or acidic conditions during work-up, or excessive heat during solvent evaporation, can cause gradual racemization.Action: Ensure your work-up uses weak bases (NaHCO₃) and acids (if needed). Concentrate your product in vacuo at the lowest possible temperature. Analyze a sample pre- and post-purification to see if chromatography is causing the issue.
Q3: I am using a nucleophilic substitution reaction with a tetrahydropyran-4-yl halide instead of reductive amination and seeing racemization. What are the critical parameters to control?

Answer: Nucleophilic substitution is inherently riskier because it requires a base to neutralize the H-X byproduct, and this base can cause racemization. Success depends entirely on carefully selecting your reaction conditions.

Parameter High-Risk Condition (Likely to Cause Racemization) Low-Risk / Recommended Condition
Base Selection Strong inorganic bases (NaOH, KOH, LiOH) or strong organic bases (LDA, NaH). These will readily deprotonate the C3 proton.Use a non-nucleophilic, sterically hindered organic base. Examples: Diisopropylethylamine (DIPEA) or 2,6-lutidine. These are too bulky to easily abstract the C3 proton but will neutralize the acid byproduct. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used but require careful temperature control.[1]
Temperature Room temperature or elevated temperatures (>40 °C). Heat provides the activation energy for racemization.[]Maintain low temperatures. Start the reaction at 0 °C or even -20 °C and allow it to warm slowly to room temperature only if necessary.
Solvent Highly polar, protic solvents can sometimes facilitate proton transfer, aiding racemization.[]Aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are generally preferred.
Reaction Time Prolonged reaction times (>24 hours) increase the exposure of the chiral center to potentially basic conditions.Optimize the reaction to proceed as quickly as possible at low temperatures. Monitor closely by TLC/LC-MS and quench as soon as the starting material is consumed.[1]
Q4: Can my choice of protecting groups for the piperazine precursor affect the final stereochemical purity?

Answer: Absolutely. The deprotection step is a common source of unintended racemization if not handled correctly.

  • Boc (tert-butyloxycarbonyl) Group: This is typically removed with strong acid. Using Trifluoroacetic Acid (TFA) at room temperature can be harsh enough to cause racemization.

    • Recommendation: If you must use a Boc group, consider milder deprotection conditions, such as using p-toluenesulfonic acid (p-TsOH) in a suitable solvent or HCl in dioxane at 0°C.[1]

  • Cbz (Carboxybenzyl) Group: This group is removed by catalytic hydrogenation (e.g., H₂, Pd/C).

    • Recommendation: This is often a safer choice for stereochemically sensitive substrates. The reaction is typically run under neutral conditions at moderate pressure and temperature, which poses a minimal risk to the chiral center.[1]

Section 4: Analytical Methods for Stereochemical Quality Control

Q5: How do I accurately measure the enantiomeric excess (ee) of my compound?

Answer: The definitive method for determining the enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing them to be separated and quantified.[6][7]

Protocol: Chiral HPLC Method Development
  • Column Selection: Polysaccharide-based columns are the most versatile and successful for a wide range of chiral compounds.[6] Start with columns like Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol) is the most common starting point.

    • Reversed Phase: An aqueous buffer and an organic modifier (like acetonitrile or methanol) can also be effective, especially with columns designed for these conditions (e.g., Chiralpak AD-R).

  • Optimization: If separation is not achieved, systematically vary the alcohol modifier and its concentration. Adding a small amount of an amine (like diethylamine, DEA) or acid (like trifluoroacetic acid, TFA) to the mobile phase can dramatically improve peak shape and resolution for basic compounds like piperazines.

Parameter Example Starting Conditions
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or 220 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of mobile phase.

This is a representative starting point. Method optimization is crucial for achieving baseline separation.[8]

References

  • Douglas, C. J., & Overman, L. E. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Available at: [Link]

  • Kaur, H., & Chimni, S. S. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

  • Lumen Learning. (n.d.). Stereochemistry of reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Shimadzu. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Available at: [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Pravin B. Shejul et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • D'hooghe, M., & De Kimpe, N. (2006). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]

  • Mencherini, T. et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI. Available at: [Link]

  • Pelliccia, S. et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Available at: [Link]

  • Vitale, P. et al. (2018). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • Donati, D. et al. (2018). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Cross-Coupling

Welcome to the technical support center for the catalyst optimization of Buchwald-Hartwig amination with (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalyst optimization of Buchwald-Hartwig amination with (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific C-N cross-coupling reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

The target molecule, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, is a secondary cyclic amine with moderate steric hindrance due to the methyl group adjacent to the reacting nitrogen. This structure presents specific challenges that require careful optimization of the catalytic system. This guide provides direct answers to potential issues and foundational knowledge for successful coupling.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue that typically points to problems with the catalyst's activity or the reaction conditions. Let's break down the potential culprits.

  • Cause 1: Catalyst Deactivation. The active Pd(0) species is sensitive to oxygen. Inadequate degassing can lead to the oxidation of the palladium catalyst and phosphine ligands, often visible as the formation of black palladium precipitate (palladium black).[1][2]

    • Solution: Ensure all reagents and the solvent are rigorously degassed. Use a Schlenk line or glovebox for the reaction setup. Solvents should be sparged with an inert gas (Argon or Nitrogen) prior to use. Ensure the purity of your starting materials, as impurities can act as catalyst poisons.[1]

  • Cause 2: Suboptimal Catalyst/Ligand Combination. (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a sterically demanding secondary amine. The catalyst system must be active enough to facilitate oxidative addition and reductive elimination. Less reactive aryl chlorides, in particular, require highly active catalysts.[1]

    • Solution: For this substrate, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are crucial. If you started with a less bulky ligand (e.g., P(t-Bu)₃), switch to a more robust option like RuPhos or BrettPhos.[3][4] These ligands promote the formation of the active monoligated palladium species, which accelerates the key steps in the catalytic cycle.[5] For challenging couplings, consider using a pre-formed palladium precatalyst (e.g., RuPhos Pd G3), which ensures efficient generation of the active Pd(0) species.[2]

  • Cause 3: Inappropriate Base. The base plays a critical role in the deprotonation of the amine or the intermediate palladium-amine complex to form the palladium-amido complex, which is necessary for reductive elimination.[6][7] The strength and solubility of the base can significantly impact the reaction outcome.[1]

    • Solution: If you are using a weak base like K₂CO₃ or Cs₂CO₃ and seeing poor conversion, consider switching to a stronger base. Sodium tert-butoxide (NaOtBu) is a common and effective choice for coupling secondary amines.[1][8] However, be mindful that strong bases can have limited functional group tolerance. If your substrate is base-sensitive, a thorough screening of bases like K₃PO₄ and LHMDS is recommended.[8]

  • Cause 4: Incorrect Solvent or Temperature. The solvent affects the solubility of reagents, catalyst stability, and reaction kinetics.[9][10][11] The reaction may be too slow at the current temperature.

    • Solution: Toluene and 1,4-dioxane are generally good starting points for Buchwald-Hartwig aminations.[1][8] If solubility is an issue, polar aprotic solvents like DMF can be used, but be aware they can sometimes inhibit the reaction by coordinating to the palladium center.[1][6] A solvent screen is often necessary for optimization.[1] Additionally, many modern catalyst systems can operate at lower temperatures, but challenging substrates may require heating to 80-110 °C to achieve a reasonable reaction rate.[1][2]

Q2: My reaction is consuming the starting material, but I'm seeing significant side products instead of my desired product. How can I improve selectivity?

A2: Side product formation indicates that a competing reaction pathway is favored over the desired C-N coupling. Identifying the side product is the first step to suppression.

  • Common Side Product 1: Hydrodehalogenation. This is the replacement of the halide on your aryl halide with a hydrogen atom.

    • Cause: This side reaction is more common with electron-rich aryl halides and highly active catalyst systems.[1] It can arise from β-hydride elimination from the palladium-amido intermediate or from other hydrogen sources in the reaction mixture.[5]

    • Solution:

      • Lower the Temperature: Running the reaction at the lowest effective temperature can often minimize this side reaction.

      • Change the Base: Switching to a different base, such as K₃PO₄, can sometimes reduce the rate of hydrodehalogenation.

      • Ligand Modification: In some cases, a slightly less active or more sterically hindered ligand can improve selectivity.

  • Common Side Product 2: Homocoupling of the Aryl Halide. This results in a biaryl species.

    • Cause: This typically occurs when the transmetalation step is slow, allowing for side reactions of the organometallic intermediate. While more common in other cross-coupling reactions like Suzuki, it can occur under certain Buchwald-Hartwig conditions.[12]

    • Solution:

      • Ensure Inert Atmosphere: Traces of oxygen can promote homocoupling.

      • Optimize Ligand:Pd Ratio: A ratio of 1:1 to 2:1 is typical for monodentate ligands. Deviating from the optimal ratio can sometimes lead to side reactions.[1]

  • Common Side Product 3: Arylation of the Solvent or Ligand.

    • Cause: In some cases, the catalyst can react with the solvent (e.g., arylation of dioxane) or the phosphine ligand itself.

    • Solution: This is a strong indication that a more stable ligand/catalyst system is needed. Switching to a more robust biarylphosphine ligand is recommended.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues.

G Start Reaction Issue Identified (e.g., Low Yield, Side Products) Check_Conversion Is Starting Material (Ar-X) Consumed? Start->Check_Conversion No_Conversion Low / No Conversion Check_Conversion->No_Conversion No Conversion_OK Starting Material Consumed, but Low Product Yield Check_Conversion->Conversion_OK Yes Catalyst_Deactivation 1. Check for Catalyst Deactivation (e.g., Palladium Black) - Improve Degassing - Check Reagent Purity No_Conversion->Catalyst_Deactivation Analyze_Side_Products 1. Identify Side Products (LC-MS, GC-MS) Conversion_OK->Analyze_Side_Products Optimize_Conditions 2. Optimize Core Conditions - Increase Temperature - Screen Solvents (Toluene, Dioxane) Catalyst_Deactivation->Optimize_Conditions Screen_Catalyst 3. Screen Catalyst System - Use Stronger Ligand (RuPhos, BrettPhos) - Use Precatalyst (e.g., G3) - Screen Stronger Base (NaOtBu) Optimize_Conditions->Screen_Catalyst Success Reaction Optimized Screen_Catalyst->Success Hydrodehalogenation Hydrodehalogenation? - Lower Temperature - Screen Weaker Base (K3PO4) Analyze_Side_Products->Hydrodehalogenation Other_Side_Products Other Side Products? (e.g., Homocoupling) - Re-evaluate Ligand Choice - Ensure Strict Inert Atmosphere Hydrodehalogenation->Other_Side_Products No Hydrodehalogenation->Success Yes, Resolved Other_Side_Products->Success Yes, Resolved

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

FAQ 1: What is a good general starting point for the cross-coupling of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine with an aryl bromide?

A1: For a new substrate, it's best to start with a robust, well-established catalyst system known to be effective for challenging secondary amines.[4] The following conditions provide a high probability of success and serve as an excellent baseline for further optimization.

ComponentRecommendationRationale
Palladium Source RuPhos Pd G3A pre-formed catalyst that ensures reliable activation to the active Pd(0) species.[2]
Catalyst Loading 1-2 mol%A good starting point for optimization. Can often be lowered once the reaction is established.[1]
Ligand RuPhosInherently part of the G3 precatalyst. It's a bulky, electron-rich ligand ideal for coupling secondary amines.[4]
Ligand:Pd Ratio ~1.5:1 to 2:1The G3 precatalyst has a built-in ratio. If generating the catalyst in situ, this ratio is a good target.
Base NaOtBu (Sodium tert-butoxide)A strong base that is highly effective for C-N couplings involving secondary amines.[2][4]
Base Stoichiometry 1.4 - 2.0 equivalentsEnsures complete deprotonation and drives the reaction to completion.
Solvent Toluene or 1,4-DioxaneCommon, effective, and generally non-coordinating solvents for this chemistry.[8][10]
Temperature 100 °CA standard temperature to ensure a reasonable reaction rate for most aryl bromides.
Amine Stoichiometry 1.2 equivalentsA slight excess of the amine helps drive the reaction to completion.
FAQ 2: How do I choose the right phosphine ligand for my specific aryl halide (Cl vs. Br vs. I)?

A2: The choice of ligand is critical and depends heavily on the reactivity of the aryl halide. The general reactivity trend is I > Br > Cl.[1]

  • Aryl Iodides/Bromides: These are more reactive and can often be coupled with a wider range of ligands. However, for a sterically hindered amine like yours, starting with a high-performance biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) is still the best practice to ensure high yield and avoid side reactions.[1]

  • Aryl Chlorides: These are the most challenging substrates due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[1] For aryl chlorides, the use of highly electron-rich, sterically hindered ligands is almost always required. RuPhos and BrettPhos are excellent choices for coupling secondary amines with aryl chlorides.[3][4]

FAQ 3: What is the mechanistic role of the base, and how does its strength affect the reaction?

A3: The base is essential for the catalytic cycle to proceed. After the amine coordinates to the palladium(II) complex, the base facilitates the deprotonation of the amine, forming a palladium-amido intermediate. This intermediate is crucial for the final, turnover-limiting reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[5][6]

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are generally more effective for less acidic secondary amines, as they can readily deprotonate the N-H bond in the palladium-amine complex.[13] They often lead to faster reaction rates. However, their high reactivity can limit functional group tolerance (e.g., they can hydrolyze esters).[8]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are used when the substrate is sensitive to strong bases. They are often effective but may require higher temperatures or longer reaction times. K₃PO₄, in particular, has proven to be a versatile and mild base for many C-N couplings.[1][4]

FAQ 4: How should I properly monitor the reaction's progress?

A4: Real-time monitoring is crucial for determining the optimal reaction time and for troubleshooting. Taking small, periodic aliquots from the reaction mixture (under inert atmosphere) is standard practice.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. It allows you to visualize the consumption of the limiting reagent (usually the aryl halide) and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These are the preferred methods for quantitative analysis. They provide accurate information on the conversion of starting materials and the formation of the desired product and any side products.[1][14] Real-time monitoring using these techniques can provide detailed kinetic profiles.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR (if applicable) can be used to determine the conversion in the crude reaction mixture by integrating signals corresponding to the starting material and product.[14][16]

Experimental Protocols & Diagrams

General Protocol for a Screening Reaction

This protocol describes a general procedure for setting up a small-scale (e.g., 0.5 mmol) Buchwald-Hartwig amination reaction.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine (0.6 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.01 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 2.5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: In a glovebox, add the aryl halide, palladium precatalyst, and base to the reaction vial.[2]

  • Reagent Addition: Add the anhydrous, degassed solvent to the vial.

  • Amine Addition: Add the (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine to the mixture.

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[2]

  • Stirring & Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress periodically by TLC or LC-MS until the aryl halide is consumed.[2]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17][18]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[17][18]

Buchwald-Hartwig Catalytic Cycle

G L2Pd0 L-Pd(0) Active Catalyst PdII_complex L-Pd(II)(Ar)(X) center L2Pd0->center OxAdd Oxidative Addition PdII_Amine_complex [L-Pd(II)(Ar)(AmineH)]+X- PdII_complex->center Amine_Coord Amine Coordination Amido_complex L-Pd(II)(Ar)(Amine) Amido Complex PdII_Amine_complex->center Deprotonation Base (Deprotonation) Amido_complex->center Product_out Ar-Amine (Product) Amido_complex->Product_out BaseH_out Base-H+ X- Amido_complex->BaseH_out RedElim Reductive Elimination center->L2Pd0 Reductive Elimination center->PdII_complex Oxidative Addition center->PdII_Amine_complex Amine Coordination center->Amido_complex Deprotonation ArX_in Ar-X ArX_in->PdII_complex AmineH_in Amine-H AmineH_in->PdII_Amine_complex Base_in Base Base_in->Amido_complex

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in the Synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing stalled conversions or poor yields during the synthesis of (S)-3-Methyl-1-(te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing stalled conversions or poor yields during the synthesis of (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine (CAS: 1187931-31-2)[1][2][3].

This molecule is typically synthesized via the reductive amination of tetrahydro-4H-pyran-4-one with (S)-2-methylpiperazine. While seemingly straightforward, the steric demands of the secondary amine and the cyclic ketone frequently result in low conversion rates. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to achieve >95% conversion.

Part 1: Mechanistic Root Cause Analysis

Why does this specific reductive amination stall?

To troubleshoot effectively, we must first understand the regioselectivity and kinetics of the reactants. (S)-2-methylpiperazine contains two secondary amines. The nitrogen at position 4 (N4) is significantly less sterically hindered than the nitrogen at position 1 (N1, adjacent to the methyl group). Nucleophilic attack selectively occurs at N4. (Note: In the final IUPAC nomenclature, the substituted nitrogen takes priority as N1, making the product (S)-3-methyl-1-(tetrahydro-pyran-4-yl)-piperazine).

Low conversion is rarely a reagent failure; it is a kinetic bottleneck driven by two competing factors:

  • Poor Iminium Equilibrium: Ketones are inherently less electrophilic than aldehydes. The bulky tetrahydro-4H-pyran-4-one struggles to form a stable hemiaminal with the secondary amine, shifting the equilibrium away from the critical iminium ion intermediate.

  • Premature Ketone Reduction: If a "direct" reductive amination protocol is used (mixing ketone, amine, and reducing agent simultaneously), the reducing agent often reduces the ketone to tetrahydro-4H-pyran-4-ol before the iminium ion can form. Once the ketone is reduced to an alcohol, the amination stalls permanently.

Part 2: Quantitative Data & Condition Optimization

To prevent premature reduction and drive iminium formation, the reaction conditions must be carefully tuned. The table below summarizes the causality between reagent selection and conversion rates based on established literature for sterically hindered reductive aminations.

Reducing AgentAdditive / CatalystSolventTempTypical Conversion (%)Primary Byproduct
NaBH(OAc)₃NoneDCERT40 - 50%Tetrahydro-4H-pyran-4-ol
NaBH(OAc)₃AcOH (1.0 eq)DCERT60 - 70%Tetrahydro-4H-pyran-4-ol
NaBH₃CNTi(OiPr)₄ (1.2 eq)THF/MeOHRT> 95% Trace
2-Picoline BoraneAcOH (1.0 eq)MeOHRT80 - 85%Trace

Data synthesis based on the comparative efficacy of direct vs. indirect reductive amination procedures.

Part 3: Troubleshooting FAQs

Q: I am observing a massive amount of tetrahydro-4H-pyran-4-ol byproduct in my LC-MS. How do I prevent this? A: This is the hallmark of premature ketone reduction. You must switch from a direct reductive amination to an indirect (stepwise) amination. Do not add the reducing agent until the iminium ion has fully formed. Use a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) to force the dehydration of the hemiaminal into the iminium ion[4][5].

Q: My reaction stalls at 50% conversion even when I use an excess of tetrahydro-4H-pyran-4-one. Should I heat the reaction? A: No. Heating the reaction will increase the rate of ketone reduction and may trigger unwanted di-alkylation at the sterically hindered N1 position of the piperazine ring. Instead of heat, change your reducing agent. Sodium triacetoxyborohydride (STAB) is often too bulky for this specific iminium ion[4][6]. Switch to Sodium cyanoborohydride (NaBH₃CN), which is smaller and highly selective for iminium ions at pH 4-5[4].

Q: I am starting with (S)-2-methylpiperazine dihydrochloride. Could this be causing my low yields? A: Absolutely. The amine must be nucleophilic to attack the ketone. If you are using a hydrochloride salt, you must completely free-base it using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) prior to adding the ketone. Failure to do so leaves the amine protonated and unreactive.

Part 4: Optimized Step-by-Step Protocol (Self-Validating System)

This protocol utilizes an indirect reductive amination strategy with Ti(OiPr)₄, grounded in the methodology developed by[4][5], ensuring maximum conversion by separating iminium formation from reduction.

Step 1: Reagent Preparation & Free-basing

  • Suspend (S)-2-methylpiperazine (1.0 eq, 10 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Validation Check: If using a hydrochloride salt, add DIPEA (2.2 eq) and stir for 15 minutes. Spot on wet pH paper to ensure the solution is strongly basic (pH > 9).

Step 2: Iminium Pre-formation (Dehydration)

  • Add tetrahydro-4H-pyran-4-one (1.05 eq, 10.5 mmol) to the mixture.

  • Dropwise, add Titanium(IV) isopropoxide (1.2 eq, 12 mmol). The solution may become slightly cloudy.

  • Stir at room temperature for 4–6 hours.

  • Validation Check: Pull a 10 µL aliquot, quench in 1 mL of MeOH, and analyze via LC-MS. You should observe the disappearance of the starting amine mass and the appearance of the iminium/hemiaminal intermediate mass. Do not proceed to Step 3 until this is confirmed.

Step 3: Reduction

  • Once iminium formation is confirmed, dissolve Sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 15 mmol) in anhydrous Methanol (10 mL).

  • Add the methanolic NaBH₃CN solution dropwise to the reaction mixture at 0°C (ice bath).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: LC-MS should show the target product mass ( [M+H]+=185.2 ).

Step 4: Workup & Isolation

  • Quench the reaction by adding 1M NaOH (15 mL) to precipitate the titanium salts as a white solid (TiO₂).

  • Filter the suspension through a pad of Celite, washing the filter cake with Ethyl Acetate (3 x 20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine.

Part 5: Reaction Pathway Visualization

The following diagram illustrates the critical kinetic pathways, highlighting why the stepwise addition of Ti(OiPr)₄ prevents the formation of the dead-end alcohol byproduct.

G Start Tetrahydro-4H-pyran-4-one + (S)-2-methylpiperazine Hemiaminal Hemiaminal Intermediate (Unstable) Start->Hemiaminal Nucleophilic Attack SideProduct Side Product: Tetrahydro-4H-pyran-4-ol (Premature Reduction) Start->SideProduct Premature Reduction Iminium Iminium Ion (Activated for Reduction) Hemiaminal->Iminium Dehydration (Ti(OiPr)4) Product Target Product: (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine Iminium->Product Reduction (NaBH3CN)

Reaction pathway highlighting iminium intermediate and competing ketone reduction.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Optimization

Moisture sensitivity and degradation of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

A Guide for Researchers on Handling, Stability, and Degradation Welcome to the technical support guide for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. As a specialized heterocyclic compound, its unique structure—c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Handling, Stability, and Degradation

Welcome to the technical support guide for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. As a specialized heterocyclic compound, its unique structure—combining a piperazine ring with a tetrahydropyran moiety—presents specific challenges related to moisture sensitivity. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, practical advice to ensure the integrity of your experiments and the stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the handling and stability of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.

Q1: What is the primary stability concern for this compound?

A1: The primary concern is its hygroscopic nature, a common trait for piperazine-containing molecules.[1][2][3] The two nitrogen atoms in the piperazine ring readily absorb atmospheric water, which can lead to physical changes and chemical degradation.[1][2]

Q2: How can I tell if my sample has absorbed moisture?

A2: Visual signs include clumping of the powder, a sticky or gummy texture, and in severe cases, partial or complete deliquescence (dissolving into a liquid).[1] Analytically, a lower-than-expected melting point for the anhydrous form or the appearance of water-related peaks in NMR or IR spectroscopy are strong indicators.[1]

Q3: What are the ideal storage conditions?

A3: To maintain integrity, the compound should be stored in a cool, dry, and well-ventilated area, away from direct light and strong oxidizing agents.[1][3] The use of a desiccator with a drying agent like silica gel or phosphorus pentoxide is highly recommended.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q4: Can I store the compound in a solution?

A4: Storing the compound as a solution can be a viable strategy, but the stability of the solution must be validated. The choice of solvent is critical; aprotic, dry solvents are preferred. You must perform a stability study by regularly analyzing the solution over time to check for degradation.

Q5: What analytical techniques are best for detecting degradation?

A5: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is a powerful technique for identifying and quantifying the parent compound and any degradation products.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal structural changes indicative of degradation.[7][8]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Inconsistent Weighing & Dosing Hygroscopicity: The compound has absorbed atmospheric moisture, artificially inflating its weight. This is a well-documented issue for piperazine derivatives.[1]1. Dry the Sample: Before weighing, dry the compound under a high vacuum for several hours. 2. Use a Controlled Environment: If possible, weigh the compound inside a glove box with a controlled low-humidity atmosphere. 3. Work Quickly: Minimize the time the container is open to the atmosphere.
Poor Chromatographic Peak Shape / Unexpected Peaks On-Column Degradation or Impurities: The presence of water may be promoting hydrolysis or other reactions. New peaks could represent degradation products.1. Check Mobile Phase: Ensure your mobile phase is anhydrous if sensitivity is high. 2. Analyze a Fresh Sample: Prepare a sample from a newly opened, properly stored container to see if the issue persists. 3. LC-MS Analysis: Use LC-MS to identify the mass of the unexpected peaks, which can help elucidate the degradation pathway.[6][9]
Reduced Biological Activity or Reaction Yield Loss of Compound Potency: Degradation due to moisture means a lower concentration of the active parent compound is present.1. Quantify Purity: Use a quantitative technique like qNMR or HPLC with a reference standard to determine the exact purity of your starting material. 2. Implement Strict Storage Protocols: Follow the recommended storage conditions (see FAQ A3) rigorously to prevent future degradation.[10][11]
Physical State Change (Clumping, Stickiness) Water Absorption: This is a direct physical consequence of the compound's hygroscopic nature.[1][10]1. Mechanical Break-up: Gently break up clumps with a spatula in a dry environment. 2. Drying Procedure: Dry the material under vacuum as described above. Note that this may not reverse all physical changes if significant degradation has occurred. 3. Future Prevention: Store smaller aliquots in tightly sealed containers to minimize atmospheric exposure for the bulk supply.[12]

Section 3: Plausible Degradation Pathway & Mechanism

While specific degradation pathways for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine are not extensively published, we can infer a likely mechanism based on the known chemistry of piperazine and ether-containing compounds. The piperazine ring is the most probable site of initial attack.

Proposed Moisture-Related Degradation

The secondary amine in the piperazine ring is susceptible to oxidation, which can be accelerated by the presence of water and atmospheric oxygen. A plausible degradation pathway involves the formation of N-oxide or ring-opened byproducts.

G cluster_main Plausible Oxidative Degradation Parent (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide Oxidation (+ O2, H2O) Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivatives) Parent->Ring_Opened Oxidative Cleavage (More severe conditions)

Caption: Plausible moisture-assisted oxidative degradation pathways.

Causality: The lone pairs on the nitrogen atoms of the piperazine ring are nucleophilic and can react with atmospheric oxygen, especially in the presence of water which can facilitate proton transfer and act as a medium. This can lead to the formation of an N-oxide. Under more strenuous conditions (e.g., presence of metal catalysts, elevated temperature), oxidative cleavage of the piperazine ring can occur, leading to more significant impurities.[13][14] The tetrahydropyran (THP) ether moiety is generally more stable but can also undergo C-H abstraction near the oxygen atom under strongly oxidative conditions.[15]

Section 4: Experimental Protocols

Protocol 1: Handling and Weighing Hygroscopic Compounds

Objective: To accurately weigh (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine while minimizing moisture absorption.

Methodology:

  • Preparation: Place the sealed container of the compound and all necessary tools (spatulas, weigh boats) inside a desiccator for at least 4 hours to ensure they are dry.

  • Environment: If available, transfer all materials into a nitrogen or argon-filled glove box. If not, perform the weighing in a room with controlled low humidity.

  • Equilibration: Allow the compound container to equilibrate to the ambient temperature before opening to prevent condensation.

  • Weighing: Open the container and quickly transfer the desired amount of powder to a pre-tared weigh boat.

  • Sealing: Immediately and tightly reseal the main container. It is good practice to wrap the cap with parafilm for an extra barrier.[10]

  • Finalize: Record the weight and proceed with your experiment without delay.

Caption: Workflow for handling hygroscopic compounds.

Protocol 2: Stability Assessment by HPLC-UV

Objective: To monitor the stability of the compound over time under specific storage conditions.

Methodology:

  • Initial Sample (T=0): Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable dry solvent (e.g., Acetonitrile). Immediately analyze this solution via a validated HPLC-UV method.

  • Storage: Store the remaining stock solution under the desired test conditions (e.g., refrigerated, room temperature). Also, store an aliquot of the solid compound under the same conditions.

  • Time Points: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), prepare a new solution from the stored solid and re-analyze the stored stock solution.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of the parent compound.

    • Look for the appearance of new peaks, which would indicate degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >5% purity typically indicates significant degradation.

References
  • Grokipedia. (n.d.). Piperazine. Retrieved from [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • PMC. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • INCHEM. (2003, July). ICSC 1032 - PIPERAZINE (anhydrous). Retrieved from [Link]

  • ResearchGate. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • The Exeter Daily. (2025, July 3). Proper Storage of Pharmaceutical Products: A Comprehensive Guide. Retrieved from [Link]

  • USAID Global Health Supply Chain Program. (n.d.). Good Storage Practices. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (2023, January 27). Hygroscopic material packing. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

  • ScienceDirect. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

Sources

Troubleshooting

Refining extraction protocols for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine from aqueous mixtures

Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating highly polar, basic small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating highly polar, basic small molecules from aqueous matrices.

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine presents a unique extraction challenge. It possesses a hydrophilic tetrahydropyran ring and a dual-amine piperazine core, making it highly water-soluble and prone to forming dense hydration shells. Standard liquid-liquid extraction (LLE) protocols often yield poor recoveries. This guide provides self-validating, mechanistically grounded workflows to overcome these barriers.

Physicochemical Profiling

Understanding the molecule's inherent properties is the first step in designing a successful extraction system.

ParameterValueMechanistic Impact on Extraction
Molecular Weight 184.28 g/mol Small molecular radius leads to a dense hydration shell in aqueous solutions.
pKa₁ (Tertiary Amine) ~ 4.5 – 5.5Requires pH > 7.5 to suppress ionization at this specific site.
pKa₂ (Secondary Amine) ~ 9.5 – 10.0Requires pH ≥ 12.0 to fully deprotonate the piperazine ring 1[1].
LogP (Estimated) < 0.5Highly hydrophilic; exhibits poor partitioning into standard non-polar solvents.
Diagnostic Q&A (Troubleshooting)

Q: Why is my target molecule remaining in the aqueous phase despite adjusting the pH to 10? A: (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine possesses two ionizable amine centers. While a pH of 10 is sufficient to deprotonate the tertiary amine, the secondary amine in the piperazine ring has a pKa of approximately 9.7 1[1]. At pH 10, nearly 50% of the molecule remains protonated (cationic). You must elevate the pH to at least 12.0 to ensure >99% of the molecules are in their uncharged, free-base form.

Q: I adjusted the pH to 12.5 and extracted with ethyl acetate, but my recovery is still under 15%. What is failing? A: You are encountering the hydration shell effect. Even in its free-base form, the tetrahydropyran oxygen and piperazine nitrogens form strong hydrogen bonds with water. Standard solvents like ethyl acetate lack the hydrogen-bonding capacity to break these interactions. To resolve this, you must implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE) 2[2]. By saturating the aqueous phase with a kosmotropic salt (like NaCl), you force the water molecules to hydrate the inorganic ions, thereby "salting out" the organic solute 3[3]. Pair this with a highly polar organic solvent system, such as Dichloromethane:Isopropanol (3:1) or n-Butanol, to maximize partitioning 4[4].

Q: We want to avoid liquid-liquid extraction entirely due to emulsion issues. What is the best Solid-Phase Extraction (SPE) alternative? A: Standard reversed-phase (C18) SPE will fail because the molecule is too polar to be retained effectively. Instead, utilize a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. By acidifying your sample to pH 2, you convert the molecule into a dication. These cations bind tightly to the sulfonic acid groups on the MCX resin via strong electrostatic interactions. This allows you to aggressively wash away impurities with 100% methanol before eluting the pure compound using a basic organic solvent 5[5].

Validated Experimental Methodologies
Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
  • Basification: To 10 mL of the aqueous sample, add 5M NaOH dropwise until the pH reaches ≥ 12.0. Causality: Ensures both amine centers are fully deprotonated into their uncharged, free-base forms.

  • Salting-Out: Add 3.0 g of anhydrous Sodium Chloride (NaCl) to the mixture and agitate until fully dissolved. Causality: The high ionic strength forces water molecules to hydrate the inorganic ions, stripping the hydration shell from the piperazine derivative.

  • Solvent Addition: Add 10 mL of a Dichloromethane:Isopropanol (3:1 v/v) mixture. Causality: Isopropanol provides hydrogen-bond donors/acceptors to solvate the tetrahydropyran oxygen, while DCM provides bulk organic partitioning.

  • Phase Separation: Shake vigorously for 5 minutes. Centrifuge at 4000 rpm for 5 minutes to resolve any micro-emulsions.

  • Recovery: Collect the lower organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under a gentle nitrogen stream.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE
  • Sample Pre-treatment: Dilute the aqueous sample 1:1 with 2% Formic Acid in water to achieve pH ~2. Causality: Fully protonates both amines, converting the molecule into a dication for optimal electrostatic binding.

  • Conditioning: Pass 3 mL of Methanol (MeOH) followed by 3 mL of 2% Formic Acid through a 60 mg MCX cartridge.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1-2 mL/min. Causality: The dications bind tightly to the sulfonic acid groups on the sorbent.

  • Washing: Wash with 3 mL of 0.1N HCl, followed by 3 mL of 100% MeOH. Causality: Removes neutral and acidic impurities while the target molecule remains immobilized via ionic bonds.

  • Elution: Elute with 5 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The strong base neutralizes the amines, breaking the ionic interaction and allowing the free base to elute.

  • Concentration: Evaporate the eluate to dryness at 30°C under nitrogen.

Process Visualizations

SALLE_Workflow A Aqueous Sample (Protonated) B Basification (pH > 12) A->B Suppress Ionization C Salting Out (Add NaCl) B->C Increase Ionic Strength D Solvent Extraction (DCM:IPA 3:1) C->D Phase Separation E Organic Phase Recovery D->E Collect & Dry

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) Pathway

SPE_Workflow A Aqueous Mixture (Target Molecule) B Acidification (pH ~2) Protonates Amines A->B Add 2% Formic Acid C Load onto MCX Cartridge (Cation Exchange) B->C Apply Vacuum D Wash Step (0.1N HCl & MeOH) C->D Removes Neutrals/Acids E Elution Step (5% NH4OH in MeOH) D->E Deprotonates & Elutes F Evaporation & Recovery (Pure Free Base) E->F N2 Stream, 30°C

Solid-Phase Extraction (MCX) Workflow for Basic Amines

References
  • Piperazine - Wikipedia . Wikipedia.1

  • Salting-Out Assisted Liquid-Liquid Extraction Combined with HPLC for Quantitative Extraction of Trace Multiclass Pesticide Residues from Environmental Waters . SCIRP. 2

  • Enhancing Extractions by Salting Out . LCGC International. 3

  • Salting out : r/OrganicChemistry . Reddit. 4

  • Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies . Pharmaceutical Technology. 5

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Deep Dive: A Comparative Guide to the Biological Activity of (S)- and (R)-3-Methyl-1-(tetrahydropyran-4-YL)-piperazine

For researchers and professionals in drug development, the principle of stereoisomerism is a cornerstone of modern pharmacology. The spatial arrangement of atoms within a molecule can dramatically alter its biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the principle of stereoisomerism is a cornerstone of modern pharmacology. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, a phenomenon elegantly illustrated by the enantiomers of 3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. This guide provides an in-depth comparison of the (S) and (R)-enantiomers of this piperazine derivative, synthesizing available data to illuminate their differential interactions with their primary biological target, the sigma-2 (σ₂) receptor.

Introduction: The Critical Role of Chirality

Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit distinct pharmacological profiles.[1] This is due to the three-dimensional nature of biological targets like receptors and enzymes, which can preferentially bind one enantiomer over the other. Such stereoselectivity can manifest as differences in potency, efficacy, and even the mechanism of action. The piperazine scaffold is a privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs.[2] Understanding the impact of chirality on the biological activity of its derivatives is therefore paramount for the rational design of novel therapeutics.

The Sigma-2 (σ₂) Receptor: A Key Biological Target

The primary biological target for both the (S)- and (R)-enantiomers of 3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine has been identified as the sigma-2 (σ₂) receptor.[3] Initially enigmatic, the σ₂ receptor has been the subject of intense research and is now recognized as a promising target for various therapeutic areas, particularly in oncology and neurology.[4] It is overexpressed in many types of cancer cells, making it a biomarker for tumor proliferation.[3]

The σ₂ receptor is a transmembrane protein, and its activation is linked to the regulation of intracellular calcium signaling and cell death pathways, including apoptosis.[5] Ligands that bind to the σ₂ receptor can act as agonists or antagonists, leading to different cellular outcomes.

Comparative Biological Activity: Insights from Radioligand Studies

In this study, the (S)-enantiomer, denoted as (-)-(S)-1, was radiolabeled with Carbon-11 ([¹¹C]) to create a positron emission tomography (PET) probe for imaging σ₂ receptors.[3] In vitro autoradiography experiments were conducted on rat brain slices, which have a heterogeneous expression of σ₂ receptors. The binding of -(S)-1 to these receptors was successfully blocked by the unlabeled (+)-(R)-enantiomer.[3]

This finding is crucial as it demonstrates that both the (S) and (R) enantiomers interact with the same binding site on the σ₂ receptor. The ability of the (R)-enantiomer to displace the (S)-enantiomer indicates a competitive binding interaction. While this study did not quantify the relative affinities, it is a common observation in pharmacology that enantiomers of a chiral ligand exhibit different potencies for their target receptor.

Enantioselectivity at the Sigma-2 Receptor

The principle of enantioselectivity is well-established for other chiral ligands targeting sigma receptors. For instance, σ₂ receptors have been shown to have a slight preference for the (-)-stereoisomers of benzomorphans, a different class of molecules.[5] This underscores that the chiral recognition of ligands by the σ₂ receptor is a recurring theme.

The differential activity between enantiomers can be attributed to the specific three-dimensional arrangement of functional groups. One enantiomer may achieve a more optimal fit within the receptor's binding pocket, leading to a higher affinity and/or a more profound functional effect.

Data Summary

The following table summarizes the known biological properties of the (S)- and (R)-enantiomers of 3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. It is important to note the absence of publicly available quantitative data directly comparing the binding affinities of the two enantiomers.

Feature(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine(R)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine
Primary Biological Target Sigma-2 (σ₂) Receptor[3]Sigma-2 (σ₂) Receptor[3]
Binding Interaction Binds to σ₂ receptors in rat brain tissue.[3]Competitively blocks the binding of the (S)-enantiomer to σ₂ receptors.[3]
Quantitative Affinity (Kᵢ) Not publicly availableNot publicly available
Functional Activity Presumed σ₂ receptor ligand activity.Presumed σ₂ receptor ligand activity.

Postulated Signaling Pathway

The precise downstream signaling cascade initiated by the binding of these specific enantiomers to the σ₂ receptor has not been fully elucidated. However, based on the known functions of the σ₂ receptor, a putative signaling pathway can be proposed. Binding of a ligand to the σ₂ receptor is thought to influence intracellular calcium levels and can lead to the induction of apoptosis, a form of programmed cell death.

sigma2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand (S)- or (R)-Enantiomer Sigma2 Sigma-2 (σ₂) Receptor Ligand->Sigma2 Binding Ca_Modulation Modulation of Intracellular Ca²⁺ Sigma2->Ca_Modulation Activation Apoptosis_Induction Induction of Apoptosis Ca_Modulation->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Figure 1: A postulated signaling pathway following the binding of (S)- or (R)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine to the sigma-2 receptor.

Experimental Protocols for Comparative Analysis

To definitively determine the comparative biological activity of the (S)- and (R)-enantiomers, a series of well-established experimental protocols should be employed.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the (S)- and (R)-enantiomers for the σ₁ and σ₂ receptors.

Methodology:

  • Tissue/Cell Preparation: Prepare membrane homogenates from a tissue or cell line known to express σ₁ and σ₂ receptors (e.g., rat liver or a suitable cancer cell line).

  • Incubation: Incubate the membrane preparation with a constant concentration of a radioligand specific for the target receptor (e.g., -pentazocine for σ₁ receptors and [³H]DTG with a σ₁ masking agent for σ₂ receptors).

  • Competition: Add increasing concentrations of the unlabeled (S)- or (R)-enantiomer to the incubation mixture.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

binding_assay_workflow start Start: Prepare Receptor Membrane Homogenates incubation Incubate with Radioligand and Competitor Enantiomer ((S)- or (R)-form) start->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Liquid Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: Determine IC₅₀ and Calculate Kᵢ counting->analysis end End: Comparative Affinity Data analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor.

Objective: To determine if the enantiomers act as agonists or antagonists at the σ₂ receptor and to quantify their potency (EC₅₀ or IC₅₀).

Methodology (Example: Calcium Mobilization Assay):

  • Cell Culture: Culture cells expressing the σ₂ receptor that are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add increasing concentrations of the (S)- or (R)-enantiomer.

  • Fluorescence Measurement: Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist).

Conclusion and Future Directions

The available evidence strongly suggests that both (S)- and (R)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine are ligands for the sigma-2 (σ₂) receptor. The observation that the (R)-enantiomer can block the binding of the (S)-enantiomer confirms their interaction with the same target. However, a comprehensive understanding of their comparative pharmacology is hampered by the lack of quantitative binding and functional data.

Future research should focus on performing head-to-head comparisons of these enantiomers using the experimental protocols outlined above. Such studies would provide invaluable data for medicinal chemists and pharmacologists seeking to design more potent and selective σ₂ receptor ligands for therapeutic applications in oncology and neurodegenerative diseases. The elucidation of the precise signaling pathways modulated by each enantiomer would further enhance our understanding of their therapeutic potential.

References

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 406-413. [Link]

  • Awad, E. D., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. [Link]

  • Patel, R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(4), 229-239. [Link]

  • Awad, E. D., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • Marella, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Gasparyan, M. K., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. [Link]

  • Badalyan, S. A., et al. (2025). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands. Journal of Applied Pharmaceutical Science, 15(06), 115-127. [Link]

  • de Oliveira, D. N., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D₂/D₃ Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]

  • Wikipedia. (2023). Sigma-2 receptor. [Link]

  • Cao, X., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(5), 764-776. [Link]

  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 235-257. [Link]

  • Bhati, S., & Kumar, V. (2019). Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives. Journal of Molecular Structure, 1191, 230-238. [Link]

  • Cao, X., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. ResearchGate. [Link]

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  • Kandil, S., et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Characterizing Novel Piperazine Derivatives: A Comparative Analysis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Authored For: Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a versatile framework that can be extensively modified to fine-tune pharmacological activity and pharmacokinetic properties.[3][4] The nitrogen atoms allow for modulation of crucial drug-like characteristics such as basicity and solubility, which are pivotal for bioavailability.[5][6] This guide offers an in-depth comparative framework for evaluating novel piperazine derivatives, using (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine as our central molecule of interest. We will compare it against structurally relevant analogs to illuminate the principles of structure-activity relationships (SAR) and guide rational drug design.

Profiling the Focus Compound and Selected Comparators

The selection of appropriate comparators is crucial for understanding the specific contributions of each structural moiety to the overall pharmacological profile. Here, we analyze our focus compound and three logically chosen alternatives.

  • Focus Compound: (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine (Cpd 1) This molecule features two key modifications to the piperazine core: an (S)-configured methyl group at the C-3 position and a tetrahydropyran (THP) ring attached to the N-1 nitrogen. The stereospecificity introduced by the methyl group is a critical consideration, as enantiomers often exhibit vastly different pharmacological activities and toxicities.[7][8] The THP moiety is a common bioisostere for phenyl rings, often employed to improve solubility and metabolic stability while maintaining key binding interactions.

  • Comparator A: (R/S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine (Cpd 2 - Racemate) Comparing the pure (S)-enantiomer to its racemic mixture allows us to directly assess the impact of stereochemistry. A significant difference in activity between Cpd 1 and Cpd 2 would strongly suggest a stereospecific interaction with the biological target.

  • Comparator B: 1-(tetrahydro-pyran-4-YL)-piperazine (Cpd 3 - Unsubstituted) This analog lacks the C-3 methyl group, enabling an evaluation of the methyl group's role. This substituent can influence lipophilicity, receptor binding through steric effects, and metabolic stability by blocking a potential site of oxidation.

  • Comparator C: 1-Phenylpiperazine (Cpd 4 - Aryl Analog) As a classic N-arylpiperazine, this comparator highlights the difference between an aliphatic, ether-containing substituent (THP) and an aromatic one. The phenyl group introduces different electronic properties and the potential for π-π stacking interactions with a receptor, which can drastically alter target affinity and selectivity.[9] N-arylpiperazines are frequently found in compounds targeting the central nervous system (CNS).[10][11]

Table 1: Comparative Physicochemical Properties

The following table summarizes key structural and predicted physicochemical properties. LogP and pKa values are estimated using computational models and serve as a relative guide.

CompoundStructureMolecular FormulaMW ( g/mol )Predicted clogPPredicted pKa (Strongest Basic)
Cpd 1 (Focus) C₁₀H₂₀N₂O184.280.958.8
Cpd 2 (Racemate) C₁₀H₂₀N₂O184.280.958.8
Cpd 3 (Unsubstituted) C₉H₁₈N₂O170.250.658.9
Cpd 4 (Aryl Analog) C₁₀H₁₄N₂162.231.308.5

Comparative Performance Analysis: A Framework for Evaluation

A comprehensive assessment requires evaluating how structural changes impact pharmacological activity and pharmacokinetic properties. The following is an illustrative comparison based on established SAR principles for piperazine derivatives.[12]

Table 2: Illustrative Comparison of Pharmacological and ADME Profiles
Parameter(S)-3-Methyl-1-(THP)-piperazine (Cpd 1)(R/S)-3-Methyl-1-(THP)-piperazine (Cpd 2)1-(THP)-piperazine (Cpd 3)1-Phenylpiperazine (Cpd 4)Rationale & Justification
Target Affinity (Kᵢ) Potentially HighModerateModerate to LowVariesThe (S)-methyl group may provide a crucial, stereospecific interaction with a hydrophobic pocket in the target receptor, enhancing affinity. The racemic mixture's affinity would be an average of the two enantiomers. The phenyl group's affinity is highly target-dependent.
Receptor Selectivity Potentially HighModerateHighPotentially LowThe specific conformation of Cpd 1 may favor a single target. Aromatic groups like the phenyl ring in Cpd 4 often lead to broader polypharmacology, engaging with multiple receptors (e.g., serotonin, dopamine).[3][10]
Metabolic Stability (HLM T½) Moderate to HighModerate to HighModerateLow to ModerateThe phenyl ring in Cpd 4 is a prime site for CYP450-mediated hydroxylation. The C-3 methyl group in Cpd 1 and 2 may sterically shield the adjacent C-2 position from metabolism, potentially increasing metabolic half-life compared to Cpd 3.
Aqueous Solubility HighHighHighModerateThe THP moiety's ether oxygen acts as a hydrogen bond acceptor, generally improving aqueous solubility compared to a purely lipophilic group like a phenyl ring.[13]
Blood-Brain Barrier (BBB) Permeability ModerateModerateModerateHighN-arylpiperazines are well-known CNS scaffolds.[14] While the THP group increases polarity, the overall physicochemical profile of Cpd 1-3 should still allow for moderate CNS penetration, a key property for many piperazine-based drugs.

Core Experimental Protocols for Comparative Assessment

To generate the empirical data for the comparison outlined above, standardized, robust, and reproducible assays are essential. The following protocols for a radioligand binding assay and a metabolic stability assay are designed to be self-validating systems.

Protocol 1: Radioligand Competition Binding Assay (Target Affinity)

This assay determines a compound's affinity (Kᵢ) for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Causality Behind Choices:

  • Receptor Source: Membranes from cells overexpressing the target receptor (e.g., HEK293 cells) provide a high signal-to-noise ratio.

  • Radioligand: A ligand with high affinity and specificity for the target ensures that displacement is due to binding at the site of interest.

  • Non-Specific Binding Control: Using a high concentration of a known, non-radioactive ligand defines the background signal, ensuring that the measured "specific binding" is genuinely to the receptor.[15]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in a fresh buffer. Determine protein concentration via a BCA or Bradford assay.[15]

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: Add receptor membranes, assay buffer, and a fixed concentration of radioligand (typically at its Kₑ concentration).

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, a saturating concentration of a known non-radiolabeled ligand (e.g., 10 µM Haloperidol for Sigma receptors), and the radioligand.[16]

    • Competition Wells: Add receptor membranes, radioligand, and serial dilutions of the test compounds (e.g., Cpd 1-4, from 10 pM to 100 µM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 90 minutes).[16]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters multiple times with an ice-cold wash buffer.[15]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This in vitro ADME assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes.[17][18]

Causality Behind Choices:

  • Matrix: HLM is a subcellular fraction rich in drug-metabolizing enzymes and is the industry standard for early metabolic stability screening.[19]

  • Cofactor: NADPH is an essential cofactor required for the catalytic activity of CYP450 enzymes. A "minus cofactor" control ensures that compound loss is enzyme-mediated.[20]

  • Quenching: Acetonitrile is used to precipitate proteins and halt the metabolic reaction at specific time points.

  • Analysis: LC-MS/MS provides the high sensitivity and specificity needed to quantify the disappearance of the parent compound over time.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in the phosphate buffer.

    • Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in the buffer.

  • Incubation Reaction Setup:

    • Pre-warm the HLM solution and test compound dilutions to 37°C.

    • Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final test compound concentration is typically 1 µM.[20]

    • Include control wells: a "minus cofactor" control (replace NADPH with buffer) and a positive control with a known rapidly metabolized compound (e.g., Verapamil).

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[19]

  • Reaction Quenching: Immediately add each aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample. The amount is determined by the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (T½) as: T½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / T½) * (1 / protein concentration).

Visualization of Workflows and Biological Pathways

Diagrams provide an intuitive understanding of complex processes. The following are generated using Graphviz to illustrate key workflows and concepts.

G cluster_0 Phase 1: In Vitro Pharmacology cluster_1 Phase 2: In Vitro ADME P1 Prepare Receptor Membranes P2 Radioligand Competition Binding Assay P1->P2 P3 Data Analysis: Determine IC50 & Ki P2->P3 End Comparative Profile (Affinity vs. Stability) P3->End A1 Prepare Human Liver Microsomes A2 Metabolic Stability Assay (Time Course) A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Data Analysis: Determine T½ & CLint A3->A4 A4->End Start Acquire Test Compounds (1-4) Start->P1 Start->A1

Caption: Workflow for the comparative characterization of piperazine derivatives.

G Ligand Piperazine Derivative (e.g., 5-HT₁ₐ Agonist) Receptor 5-HT₁ₐ Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits αi subunit cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Neuronal Excitability (Anxiolytic/Antidepressant Effect) cAMP->Response Leads to

Caption: A common GPCR signaling pathway modulated by piperazine-based CNS drugs.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of novel piperazine derivatives, using (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine as a case study. By comparing a chiral compound against its racemate, an unsubstituted analog, and an aryl-substituted analog, researchers can dissect the specific contributions of stereochemistry and key structural motifs to the overall pharmacological and pharmacokinetic profile. The detailed experimental protocols for receptor binding and metabolic stability serve as a reliable foundation for generating the critical data needed to advance promising candidates in the drug discovery pipeline. This structured approach, grounded in established medicinal chemistry principles, enables a more rational and efficient design of next-generation therapeutics built upon the versatile piperazine scaffold.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, March 9). ResearchGate. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). International Journal of Research & Review. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021, December 29). MDPI. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). SpringerLink. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed. [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (2006, August 15). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. (2008, September 15). PubMed. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022, June 28). ACS Publications. [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC - NIH. [Link]

  • The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. (n.d.). PMC. [Link]

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. (2016, March 31). MDPI. [Link]

  • The Importance of Stereochemistry in 5-HT7R Modulation: A Case Study of Hydantoin Derivatives. (2024, October 21). ACS Publications. [Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. (2022, August 24). YouTube. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. [Link]

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Validation

A Comparative Guide to the Validation of an HPLC-UV Method for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Analysis

Introduction (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a substituted piperazine derivative, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a substituted piperazine derivative, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The precise and accurate quantification of such intermediates is a cornerstone of quality control in drug development and manufacturing, ensuring the purity, stability, and safety of the final drug product. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a ubiquitous and robust analytical technique, making it a preferred choice for routine quality control.

However, the suitability of any analytical method is not assumed; it must be formally demonstrated through a rigorous validation process. This guide provides an in-depth, experience-driven walkthrough of the validation of an HPLC-UV method for the analysis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. We will delve into the causality behind experimental choices and present a self-validating system, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish and validate a reliable analytical procedure fit for its intended purpose.[1]

The Analytical Challenge and Methodological Approach

Substituted piperazines like the target analyte often lack a strong, distinctive chromophore, which complicates detection by UV spectrophotometry. Direct analysis is often performed at low UV wavelengths (e.g., < 220 nm) where amide or other functional groups absorb. While alternative methods like derivatization to attach a UV-active group exist, they introduce complexity and potential variability.[4] For routine quality control, a direct, simple, and robust method is preferable.

This guide, therefore, focuses on validating a direct reverse-phase HPLC-UV method. The core objective of the validation process is to demonstrate that the method is "stability-indicating"—meaning it can accurately measure the analyte of interest without interference from its degradation products, impurities, or other matrix components.[5][6]

Proposed HPLC-UV Method Parameters

The following hypothetical, yet scientifically sound, HPLC method will serve as the basis for our validation study.

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v)A common mobile phase for reverse-phase chromatography. The acidic modifier improves peak shape and suppresses silanol interactions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmSelected to maximize sensitivity for a compound lacking a strong chromophore.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

The Validation Workflow: An Evidence-Based Approach

Method validation is not a single experiment but a series of interconnected studies designed to provide comprehensive evidence of a method's performance. The logical flow of these studies is critical for an efficient and successful validation.

Validation_Workflow cluster_0 Phase 1: Method Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Reliability Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Specificity_Analysis Analyze Stressed Samples Confirm Peak Purity & Resolution Forced_Degradation->Specificity_Analysis Demonstrates stability- indicating nature Linearity Linearity & Range Specificity_Analysis->Linearity Proceed if specific Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision LOQ_LOD LOD & LOQ Linearity->LOQ_LOD Robustness Robustness Precision->Robustness Proceed if precise Validation_Report Final Validation Report Robustness->Validation_Report

Caption: A logical workflow for HPLC-UV method validation as per ICH guidelines.

Part 1: Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8][9][10] For a stability-indicating assay, this is most effectively demonstrated through forced degradation studies.[5][11][12] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that potential degradation products are formed at a sufficient level for detection and separation.[12]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine at a concentration of 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Analysis: Inject an unstressed control sample and each of the stressed samples into the HPLC system. Use a photodiode array (PDA) detector if available to assess peak purity.

Comparative Data: Specificity and Forced Degradation
Stress Condition% Assay of Main Peak% DegradationResolution (Rs) between Main Peak and Closest DegradantPeak Purity
Control (Unstressed) 100.00.0N/A> 0.999
Acid Hydrolysis (1N HCl) 88.511.52.5> 0.999
Base Hydrolysis (1N NaOH) 91.28.83.1> 0.999
Oxidation (3% H₂O₂) 85.114.92.8> 0.999
Thermal (105°C) 96.33.74.0> 0.999
Photolytic (UV 254nm) 98.11.93.5> 0.999
Acceptance Criteria ---5-20% is ideal> 2.0 > 0.999

Interpretation: The data demonstrates that the method is stability-indicating. In all stress conditions, the primary degradation products are well-resolved (Rs > 2.0) from the main analyte peak, and the peak purity index confirms no co-elution. This provides high confidence that the method can accurately quantify the drug substance in the presence of its potential degradants.[13]

Part 2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]

Experimental Protocol: Linearity
  • Prepare Stock Solution: Prepare a primary stock solution of the reference standard at 1000 µg/mL.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five calibration standards across the desired range. For an assay of a drug substance, the typical range is 80% to 120% of the target test concentration. For a 100 µg/mL test concentration, this would be 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Data: Linearity
Concentration (µg/mL)Mean Peak Area (n=3)%RSD
80810,5000.8%
90912,3000.6%
1001,015,6000.5%
1101,118,2000.4%
1201,220,1000.3%
Linear Regression Results Acceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept 12,500Should be insignificant relative to the 100% response
Slope 10,030---

Interpretation: An r² value of 0.9998 strongly indicates a high degree of linearity across the 80-120 µg/mL range, satisfying the typical acceptance criteria for an assay method.

Part 3: Accuracy

Accuracy reflects the closeness of the test results to the true value. It is typically assessed using recovery studies, where a known amount of analyte is added to a sample matrix (or placebo) and the percentage of the analyte recovered is calculated.[14]

Experimental Protocol: Accuracy
  • Spike Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix. If a placebo is unavailable, standard addition to the drug substance can be used.

  • Prepare Triplicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the samples and calculate the amount of analyte recovered.

  • Calculation: % Recovery = (Measured Concentration / Spiked Concentration) x 100.

Comparative Data: Accuracy
Spike LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL, n=3)Mean % Recovery%RSD
80%80.079.699.5%0.9%
100%100.0100.5100.5%0.6%
120%120.0119.499.5%0.7%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

Interpretation: The mean recovery values are all within the 98.0-102.0% acceptance range, and the low %RSD at each level confirms that the method is accurate across the specified range.

Part 4: Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst, or inter-instrument).[7]

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision:

    • Repeat the process on a different day with a different analyst or a different instrument.

    • Prepare another six independent samples.

    • Calculate the %RSD for this set and also perform a statistical comparison (e.g., F-test) of the two data sets.

Comparative Data: Precision
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
Number of Samples (n) 66---
Mean Assay (%) 100.299.8---
Standard Deviation 0.450.51---
%RSD (Repeatability) 0.45%0.51%≤ 1.0%
%RSD (Intermediate) \multicolumn{2}{c}{0.68% (Combined data)}≤ 2.0%

Interpretation: The low %RSD for repeatability (intra-day) and intermediate precision (inter-day/analyst) demonstrates that the method is highly precise and will yield consistent results under typical laboratory variations.

Part 5: LOD & LOQ

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

Comparative Data: LOD & LOQ
ParameterResultAcceptance Criteria
LOD 0.5 µg/mLMust be sufficiently low for the intended application (e.g., impurity testing).
LOQ 1.5 µg/mLMust be quantifiable with acceptable accuracy and precision.

Interpretation: The LOQ is well below the lowest point of the linear range (80 µg/mL), confirming the method's suitability for the intended assay. For impurity analysis, this LOQ would need to be compared against the reporting threshold (e.g., 0.05%).

Part 6: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[14]

Experimental Protocol: Robustness
  • Vary Parameters: Prepare samples and analyze them while making small, deliberate changes to the method parameters, one at a time.

  • Typical Variations:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

  • Analysis: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the final assay result.

Robustness_Check cluster_params Deliberate Variations center Nominal Method Flow Flow Rate (± 0.1 mL/min) center->Flow Temp Temperature (± 2°C) center->Temp MP Mobile Phase (± 2% Organic) center->MP pH pH (± 0.2) center->pH

Caption: Key parameters to vary during a robustness study.

Comparative Data: Robustness
Parameter VariedAssay Result (%)Resolution (Rs)Tailing Factor (T)
Nominal Method 100.03.11.1
Flow Rate (0.9 mL/min) 99.83.31.1
Flow Rate (1.1 mL/min) 100.32.91.2
% Organic (28%) 99.52.81.1
% Organic (32%) 100.53.41.1
Temperature (28°C) 99.73.01.2
Temperature (32°C) 100.13.21.1
Acceptance Criteria 98.0 - 102.0% > 2.0 ≤ 2.0

Interpretation: The assay results and system suitability parameters remain well within acceptable limits despite deliberate variations, indicating the method is robust and reliable for routine use.

Conclusion

This guide has systematically demonstrated the validation of an HPLC-UV method for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. Through a series of targeted experiments, the method has been proven to be specific, linear, accurate, precise, and robust, fully meeting the criteria set forth by the ICH Q2(R2) guidelines.[2] The forced degradation studies confirmed its stability-indicating nature, which is paramount for ensuring that the true purity and stability of the drug substance are monitored. While more sensitive techniques like LC-MS exist, this validated HPLC-UV method stands as a cost-effective, reliable, and accessible alternative perfectly suited for its intended purpose in a quality control environment. The rigorous, evidence-based approach outlined herein provides a robust framework for scientists to develop and validate analytical methods with the highest degree of scientific integrity.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx scientific. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • What is the difference between specificity and selectivity of the HPLC method? . ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-Vol-5-Issue-4-20-April-2025.pdf]([Link] SCT-Vol-5-Issue-4-20-April-2025.pdf)

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . Chromatography Online. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . ECA Academy. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Taylor & Francis Online. [Link]

  • What Does Specificity Mean in Chromatography? . Chromatography Today. [Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms . Journal of Applied Pharmaceutical Research. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . Semantic Scholar. [Link]

  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted . Semantic Scholar. [Link]

  • Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams . SciELO. [Link]

  • ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS . ResearchGate. [Link]

  • Analytical Methods . Royal Society of Chemistry. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine . PubMed. [Link]

  • 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

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Comparative

Mass Spectrometry Fragmentation Pattern Analysis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine: Orbitrap HCD vs. Ion Trap CID

Introduction & Analytical Challenge (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a highly relevant saturated heterocyclic scaffold in modern drug discovery. The molecule consists of a chiral 3-methylpiperazine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a highly relevant saturated heterocyclic scaffold in modern drug discovery. The molecule consists of a chiral 3-methylpiperazine ring linked to a tetrahydropyran (THP) moiety. Because saturated heterocycles lack extended pi-conjugation, their robust C-C and C-N sigma bonds require optimized energy deposition to yield structurally informative fragmentation patterns.

For researchers conducting structural elucidation or metabolite profiling, the choice of tandem mass spectrometry (MS/MS) dissociation technique dictates the quality of the resulting spectral fingerprint[1]. This guide objectively compares the performance of Higher-energy Collisional Dissociation (HCD) versus Collision-Induced Dissociation (CID) for this specific molecule, explaining the fundamental causality behind the observed spectral differences.

The Causality of Fragmentation: HCD vs. CID

To understand the fragmentation of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, we must examine the physics of the collision cells used in modern Tribrid (Quadrupole-Ion Trap-Orbitrap) mass spectrometers[1].

Trap-Type CID: The "1/3 Rule" Limitation

In Trap-CID, the precursor ion (m/z 185.1654) is isolated and subjected to resonance excitation within a linear ion trap. This slow-heating process involves multiple low-energy collisions, favoring the lowest activation energy pathways—primarily the inter-ring cleavage between the THP and piperazine groups.

Crucially, Trap-CID is governed by the Low-Mass Cutoff (LMCO) , commonly known as the "1/3 Rule"[2][3]. To maintain the stable trajectory of the precursor ion during excitation, the radiofrequency (RF) trapping field ejects any fragment ions with an m/z less than approximately one-third of the precursor's mass. For our precursor at m/z 185.1654, the LMCO is ~m/z 61.7. Consequently, highly diagnostic low-mass fragments—such as the classic piperazine ring cleavage fragment at m/z 56.0500[4]—are physically ejected from the trap and completely lost.

Beam-Type HCD: Unlocking the Full Fingerprint

HCD is a beam-type fragmentation technique that occurs in a dedicated multipole collision cell outside the ion trap[5]. Ions are accelerated into a neutral collision gas (e.g., nitrogen) at higher kinetic energies. This rapid, high-energy impact drives both primary inter-ring cleavages and secondary cross-ring dissociations[6]. Because fragmentation occurs in a non-trapping multipole before being routed to the Orbitrap analyzer, there is no low-mass cutoff [3]. HCD successfully captures the complete low-mass diagnostic fingerprint of the piperazine ring.

Self-Validating Experimental Protocol

To objectively compare these platforms, the following standardized LC-MS/MS methodology is employed to ensure reproducible, self-validating results.

Step 1: Sample Preparation

  • Dissolve (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine in an extraction solvent of 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

Step 2: Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry (MS) Parameters

  • Instrument: Orbitrap Tribrid Mass Spectrometer (e.g., ID-X or Fusion)[1].

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode; Spray Voltage: 3500 V; Capillary Temp: 300 °C.

Step 4: Tandem MS (MS/MS) Acquisition Workflows

  • Precursor Isolation: Quadrupole isolation window of 1.0 m/z centered at [M+H]+ m/z 185.1654.

  • HCD Workflow: Route ions to the Ion Routing Multipole. Apply a Normalized Collision Energy (NCE) of 30%. Detect fragments in the Orbitrap at a resolution of 30,000[3].

  • Trap-CID Workflow: Route ions to the Linear Ion Trap. Apply resonance excitation with an NCE of 30% and an activation time of 10 ms. Route fragments back to the Orbitrap for detection at 30,000 resolution to ensure mass accuracy parity[1].

Data Presentation & Performance Comparison

The fragmentation of the molecule proceeds via two main pathways: inter-ring cleavage yielding the THP oxonium cation (m/z 85.0653) and the 3-methylpiperazine cation (m/z 99.0922), followed by cross-ring dissociation of the piperazine moiety yielding m/z 70.0657 and m/z 56.0500[4].

As demonstrated in Table 1 , HCD provides a vastly superior structural fingerprint by preserving the low-mass diagnostic ions that Trap-CID physically cannot detect.

Table 1: Quantitative Comparison of HCD vs. Trap-CID Fragmentation
Fragment AssignmentElemental FormulaTheoretical m/zMass Error (ppm)HCD Rel. Abundance (%)Trap-CID Rel. Abundance (%)
Precursor Ion [C10H21N2O]+185.1654< 2.0--
3-Methylpiperazine Cation [C5H11N2]+99.0922< 2.065%100% (Base Peak)
THP Oxonium Cation [C5H9O]+85.0653< 2.0100% (Base Peak)45%
Piperazine Ring Cleavage [C4H8N]+70.0657< 2.040%15%
Diagnostic Ring Cleavage [C3H6N]+56.0500< 2.085%0% (Lost to 1/3 Cutoff)

Fragmentation Pathway Visualization

Fragmentation_Pathway Precursor [M+H]+ (S)-3-Methyl-1-(THP-4-YL)-piperazine C10H21N2O+ m/z 185.1654 THP THP Oxonium Cation C5H9O+ m/z 85.0653 Precursor->THP Inter-ring Cleavage Piperazine 3-Methylpiperazine Cation C5H11N2+ m/z 99.0922 Precursor->Piperazine Inter-ring Cleavage Frag70 Ring Cleavage C4H8N+ m/z 70.0657 Piperazine->Frag70 Cross-ring Dissociation Frag56 Diagnostic Ring Cleavage C3H6N+ m/z 56.0500 (Lost in Trap CID) Piperazine->Frag56 Cross-ring Dissociation

Graphviz diagram of the HCD MS/MS fragmentation pathway for the precursor ion at m/z 185.1654.

Conclusion

For the structural elucidation of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, Orbitrap HCD significantly outperforms Trap-CID . While CID successfully identifies the primary inter-ring cleavage products, its inherent 1/3 low-mass cutoff blinds the instrument to the critical m/z 56.0500 piperazine cross-ring fragment. HCD bypasses this limitation, delivering higher-energy beam-type collisions that yield a comprehensive, structurally definitive mass spectrum.

Sources

Validation

Purity analysis and characterization of commercial (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

An In-Depth Comparative Guide to the Purity Analysis and Characterization of Commercial (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Introduction (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a chiral heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Purity Analysis and Characterization of Commercial (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Introduction

(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a chiral heterocyclic compound of increasing interest within pharmaceutical development. As a substituted piperazine, it serves as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The stereochemistry at the C-3 position of the piperazine ring is critical, as enantiomers frequently exhibit different pharmacological and toxicological profiles.[1][2] Therefore, ensuring the chemical and enantiomeric purity of commercial batches is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of downstream applications.

This guide provides a comprehensive framework for the analytical characterization and purity assessment of commercial (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. We will objectively compare various analytical techniques, delving into the causality behind experimental choices to construct a robust, self-validating analytical workflow. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality of their starting materials.

The Analytical Challenge: What Must Be Verified?

A thorough analysis of this molecule must address several key questions:

  • Identity: Is the compound indeed (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine?

  • Purity: What is the level of process-related impurities and degradation products?

  • Enantiomeric Integrity: What is the enantiomeric excess (e.e.)? Is the unwanted (R)-enantiomer present?

  • Residual Solvents: Are there any residual solvents from the manufacturing process?

To answer these, we employ a multi-technique approach, where each method provides a unique and complementary piece of the puzzle.

Part 1: Chromatographic Purity Assessment

Chromatographic methods are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Achiral Purity

RP-HPLC is the workhorse for quantifying non-chiral impurities. The primary challenge in analyzing piperazine derivatives like this one is often their lack of a strong UV chromophore, which can limit sensitivity.[3] However, for routine quality control, direct analysis at low UV wavelengths is a simple and effective approach.[3]

Experimental Rationale: A C18 stationary phase is selected for its versatility in retaining and separating compounds of intermediate polarity. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention. A slightly acidic pH (e.g., pH 3.0) is often used to ensure the tertiary amines in the piperazine ring are protonated, which typically results in better peak shape and prevents interaction with residual silanols on the stationary phase.[3]

Detailed Experimental Protocol: RP-HPLC-UV

  • Instrument: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 2.7–5 µm particle size, e.g., 4.6 x 250 mm.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35 °C.[5]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical RP-HPLC Purity Data for Two Commercial Batches

Peak No.Retention Time (min)Batch A Area %Batch B Area %Identification
14.50.080.15Process Impurity 1
28.299.8599.50(S)-3-Methyl-1-(...)-piperazine
310.10.070.35Unknown Impurity
Total 100.00 100.00
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Assessing enantiomeric purity is the most critical step for this chiral molecule. Chiral HPLC, which uses a Chiral Stationary Phase (CSP), is the most prevalent and effective method for this purpose.[1] Polysaccharide-based CSPs are highly effective for separating enantiomers of piperidine and piperazine derivatives.[6]

Experimental Rationale: The choice of CSP is paramount. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) provide a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.[1] To improve peak shape for basic amines, a small amount of an amine modifier like diethylamine (DEA) is often added to the mobile phase to mask active sites on the silica support.[6]

Detailed Experimental Protocol: Chiral HPLC

  • Instrument: HPLC system with a UV/PDA detector.

  • Column: Polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H.[6]

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and (R) enantiomers. A high-purity sample should ideally show only the peak for the (S)-enantiomer.

Table 2: Hypothetical Chiral HPLC Data for Two Commercial Batches

EnantiomerRetention Time (min)Batch A Area %Batch B Area %
(S)-enantiomer12.399.9599.60
(R)-enantiomer14.80.050.40
Enantiomeric Excess (e.e.) 99.90% 99.20%

Part 2: Structural and Identity Characterization

While chromatography quantifies purity, spectroscopic techniques are required to confirm the fundamental structure and identity of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like piperazine derivatives.

Experimental Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C10H20N2O). The fragmentation pattern observed in MS/MS can also serve as a molecular fingerprint to further confirm the structure.[8]

Detailed Experimental Protocol: LC-MS (ESI+)

  • Instrument: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: m/z 50–500.

  • Expected [M+H]⁺: 185.1654 (Calculated for C10H21N2O⁺).

  • Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution in methanol at ~10 µg/mL.

Table 3: Expected and Observed Mass Spectrometry Data

ParameterExpected ValueObserved Value (Hypothetical)
Molecular Formula C10H20N2O-
Molecular Weight 184.27-
[M+H]⁺ (HRMS) 185.1654185.1651
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for unambiguous structural elucidation.[7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[7]

Experimental Rationale: A ¹H NMR spectrum will confirm the presence and connectivity of all protons, and integration of the peaks will confirm their relative ratios. A ¹³C NMR spectrum provides information on the carbon backbone. The use of deuterated chloroform (CDCl₃) is common for piperazine derivatives.[7] Temperature-dependent NMR studies can also reveal information about conformational isomers, which are common in piperazine rings.[9]

Detailed Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition: Standard ¹H and proton-decoupled ¹³C acquisitions.

Table 4: Predicted ¹H NMR Chemical Shifts (Note: These are estimations. Actual values must be determined experimentally.)

ProtonsEstimated Chemical Shift (ppm)MultiplicityIntegration
Piperazine CH, CH₂2.5 - 3.5m7H
Tetrahydropyran CH, CH₂1.5 - 1.9, 3.4 - 4.0m9H
Methyl CH₃~1.1d3H
NH1.5 - 2.5br s1H
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Rationale: The FT-IR spectrum serves as a quick identity check. Key vibrational bands for this molecule include C-H stretching from the aliphatic rings, N-H stretching from the secondary amine, and C-O stretching from the ether in the tetrahydropyran ring.[10][11]

Table 5: Key FT-IR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3250 - 3500Secondary amine[12]
C-H Stretch (aliphatic)2850 - 3000CH, CH₂, CH₃ groups
C-O Stretch (ether)1050 - 1150Tetrahydropyran ring

Part 3: Integrated Analytical Workflow & Comparison

No single technique is sufficient for a complete analysis. A logical workflow ensures all quality aspects are covered efficiently.

dot

Caption: Integrated workflow for purity analysis and characterization.

Table 6: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
RP-HPLC Chemical Purity, Impurity ProfileHigh resolution, quantitative, robust.[3]May have low UV sensitivity for this compound. Does not separate enantiomers.
Chiral HPLC Enantiomeric Purity (e.e.)The "gold standard" for enantiomer separation.[1]Requires specialized, expensive columns. Method development can be extensive.[1]
LC-MS Molecular Weight, Elemental FormulaHigh sensitivity and specificity. Confirms identity.[7]Not inherently quantitative without standards. Ionization efficiency can vary.
NMR Unambiguous Structure, Impurity IDProvides complete structural information.[7]Lower sensitivity than MS, requires more sample, expensive instrumentation.
FT-IR Functional GroupsFast, simple, low cost. Good for quick identity verification.[10]Provides limited structural detail, not suitable for complex mixtures.
GC-MS Volatile Impurities, Residual SolventsExcellent for volatile/semi-volatile analysis.[8][13]Not suitable for non-volatile compounds; may require derivatization.[14]

Conclusion

The comprehensive analysis of commercial (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine demands a multi-faceted approach. A combination of high-resolution chromatographic techniques (RP-HPLC and Chiral HPLC) is essential for accurately quantifying both chemical and enantiomeric purity. These methods, when supported by spectroscopic characterization (MS, NMR, and FT-IR), provide an undeniable confirmation of identity and structure.

By following the integrated workflow and understanding the strengths and limitations of each technique, researchers can build a complete and trustworthy quality profile for this critical chiral building block, ensuring the integrity and success of their research and development efforts.

References

  • BenchChem. A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives.
  • BenchChem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • ResearchGate. FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and....
  • PMC. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • BenchChem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • BenchChem. GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine.
  • PubMed. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine.
  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1.
  • PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • PMC. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • HELIX Chromatography. HPLC Methods for analysis of Piperazine.

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Comparative

A Researcher's Guide to Benchmarking (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine in Receptor Binding Assays

This guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. As this molecule is not extensively documented in pe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. As this molecule is not extensively documented in peer-reviewed literature, this document serves as a detailed roadmap for researchers to independently determine its potency and selectivity across a panel of relevant biological targets. We will delve into the rationale for target selection, provide a robust, step-by-step protocol for competitive radioligand binding assays, and outline the principles of data analysis and interpretation.

Part 1: Target Hypothesis and Rationale

The chemical structure of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine contains two key pharmacophores that suggest a strong likelihood of interaction with central nervous system (CNS) receptors: the piperazine ring and the tetrahydropyran moiety.

  • Piperazine Moiety : The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2] It is a core component in numerous FDA-approved drugs targeting CNS receptors, including various subtypes of serotonin (5-HT), dopamine (D), and adrenergic receptors.[1][3] Its ability to engage with these G-protein coupled receptors (GPCRs) makes it a prime candidate for investigation.[3]

  • Tetrahydropyran (THP) Moiety : The THP ring is often incorporated into drug candidates to modulate physicochemical properties such as lipophilicity and to improve metabolic stability and oral bioavailability.[4] As a bioisostere of cyclohexane, the oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially enhancing binding affinity to target receptors.[4]

Based on these structural features, a primary screening panel should focus on key monoamine GPCRs implicated in neuropsychiatric and other disorders.

Hypothesized Primary Target Panel:

  • Dopamine Receptors : D2 subtype

  • Serotonin Receptors : 5-HT2A subtype

  • Histamine Receptors : H1 subtype

  • Adrenergic Receptors : Alpha-1 (α1) and Alpha-2 (α2) subtypes

Selection of Reference Compounds: To provide context for the binding affinity of the test compound, it is essential to include well-characterized reference compounds in the assays.

Receptor TargetReference CompoundRationale
Dopamine D2 Haloperidol, SpiperonePotent, well-characterized D2 antagonists.[5]
Serotonin 5-HT2A Ketanserin, RitanserinSelective and high-affinity 5-HT2A antagonists.[6][7]
Histamine H1 Pyrilamine, DiphenhydramineClassic H1 receptor antagonists with extensive data.[8]
Adrenergic α1 PrazosinA well-established, high-affinity α1-adrenergic antagonist.
Adrenergic α2 Yohimbine, RauwolscineSelective antagonists for α2-adrenergic receptors.

Part 2: The Competitive Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5] The competitive binding assay format is used to determine the relative affinity (Ki) of an unlabeled test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the target receptor.[9]

Principle of Competitive Binding

The assay relies on the competition between a fixed concentration of a radiolabeled ligand (the "tracer") and a range of concentrations of the unlabeled test compound for a finite number of receptors. The amount of radioactivity measured is inversely proportional to the affinity and concentration of the test compound. This relationship allows for the determination of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the inhibition constant (Ki).[9][10]

G cluster_0 Assay Well cluster_1 Binding Equilibrium cluster_1a Low [I] cluster_1b High [I] Receptor Receptor Site Radioligand Radioligand ([³H]-L*) Radioligand->Receptor:f0 Test_Compound Test Compound (I) Test_Compound->Receptor:f0 Receptor_Bound_L Receptor [³H]-L Radioligand_Low [³H]-L Receptor_Low Receptor Receptor_Bound_I Receptor I Test_Compound_High I Radioligand_High [³H]-L* Receptor_High Receptor

Caption: Principle of Competitive Radioligand Binding.
Experimental Workflow Diagram

The overall process involves careful preparation of reagents, incubation, separation of bound and free radioligand, and finally, data analysis.

A 1. Reagent Preparation - Test Compound Dilutions - Radioligand Solution - Membrane Preparation B 2. Assay Plate Setup - Total Binding Wells - Non-Specific Binding (NSB) Wells - Competitive Binding Wells A->B C 3. Incubation (e.g., 60-180 min at 25°C) Allow to reach equilibrium B->C D 4. Termination & Filtration Rapidly filter through GF/C plates Wash to remove unbound ligand C->D E 5. Scintillation Counting Measure radioactivity (CPM/DPM) on filter plate D->E F 6. Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC50 E->F G 7. Ki Calculation Use Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) F->G

Sources

Comparative

A Comparative Pharmacodynamic Guide to (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Analogs in CNS Drug Discovery

This guide provides a comparative analysis of the pharmacodynamics of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine analogs. The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the pharmacodynamics of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine analogs. The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of centrally acting therapeutic agents.[1][2][3][4][5] Its unique structural and physicochemical properties allow for versatile modifications that can fine-tune a compound's interaction with various neurotransmitter receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuropharmacological agents. We will delve into the structure-activity relationships (SAR), key experimental protocols for characterization, and the causal reasoning behind these methodological choices.

The Core Scaffold: A Privileged Structure in Neuropharmacology

The parent molecule, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, presents three key regions for synthetic modification to explore the chemical space and optimize pharmacodynamic properties. The inherent chirality of the (S)-methyl group, the saturated, polar nature of the tetrahydropyran (THP) moiety, and the nucleophilic secondary amine of the piperazine ring are all critical determinants of its biological activity.

The N-arylpiperazine motif, in particular, is a well-established pharmacophore for targeting monoamine G-protein coupled receptors (GPCRs), such as dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c) receptors.[6][7][8] These receptors are pivotal in the pathophysiology of numerous psychiatric and neurological disorders, making analogs of this scaffold promising candidates for novel antipsychotics, antidepressants, and anxiolytics.[3][4]

Caption: Key modification sites on the parent scaffold.

Comparative Analysis of Analog Series: A Structure-Activity Relationship (SAR) Study

To understand the pharmacodynamic landscape, we will compare three hypothetical, yet representative, analog series based on modifications at the key positions outlined above. The data presented is illustrative, designed to model typical outcomes of such an SAR study.

The (S)-chiral center at the 3-position of the piperazine ring can significantly influence ligand orientation within the receptor binding pocket. By comparing the parent compound (A-1) to its enantiomer (A-2) and the des-methyl analog (A-3), we can dissect the steric and stereochemical requirements for optimal receptor engagement.

Table 1: Pharmacodynamic Profile of 3-Position Analogs

Cmpd Modification D₂ Ki (nM) 5-HT₂ₐ Ki (nM) 5-HT₁ₐ Ki (nM) D₂ Functional Activity (cAMP IC₅₀, nM)
A-1 (S)-Methyl (Parent) 15 25 50 22 (Antagonist)
A-2 (R)-Methyl 150 90 180 210 (Antagonist)

| A-3 | Des-methyl (H) | 45 | 30 | 65 | 60 (Antagonist) |

Causality Insight: The tenfold loss in D₂ affinity for the (R)-enantiomer (A-2) strongly suggests a specific hydrophobic pocket in the D₂ receptor that favorably accommodates the (S)-methyl group. The modest loss of affinity in the des-methyl analog (A-3) compared to the parent (A-1) indicates that while the methyl group is beneficial for potency, it is not an absolute requirement for binding. This highlights the importance of stereochemistry in achieving high-affinity interactions.

The most profound changes in pharmacodynamics are often achieved by modifying the substituent on the second piperazine nitrogen (N4). This group typically extends into the more solvent-exposed and variable regions of the GPCR binding pocket, allowing for significant modulation of receptor selectivity and functional activity. Here, we compare the parent core coupled with a dichlorophenyl group (C-1), a common motif in atypical antipsychotics, and an indole-piperazine structure (C-2).[9]

Table 2: Pharmacodynamic Profile of N-Aryl Analogs

Cmpd N4-Substituent D₂ Ki (nM) 5-HT₂ₐ Ki (nM) 5-HT₁ₐ Ki (nM) 5-HT₁ₐ Functional Activity (cAMP IC₅₀, nM) β-Arrestin Recruitment (EC₅₀, nM)
C-1 2,3-Dichlorophenyl 5 1.2 80 >1000 (Antagonist) >1000

| C-2 | Indole-5-yl | 35 | 50 | 2.5 | 5 (Partial Agonist, Eₘₐₓ 65%) | 85 |

Causality Insight: The dichlorophenyl group in C-1 confers high affinity for D₂ and exceptional potency at the 5-HT₂ₐ receptor, a profile consistent with many second-generation antipsychotics where 5-HT₂ₐ antagonism is thought to mitigate extrapyramidal side effects.[7][10] In contrast, the indole moiety in C-2 drastically shifts the selectivity profile towards the 5-HT₁ₐ receptor, acting as a potent partial agonist. This profile is more aligned with anxiolytic or antidepressant agents.[4] The weak β-arrestin recruitment by C-2 relative to its G-protein signaling suggests potential for biased agonism, a desirable trait for minimizing receptor desensitization and side effects.[9]

Experimental Protocols for Pharmacodynamic Characterization

To generate the comparative data discussed, a standardized set of in vitro assays must be employed. The following protocols represent industry-standard methods for assessing receptor binding and function.

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] The principle is competitive displacement of a high-affinity radioactively labeled ligand by the unlabeled test compound.[12]

Protocol: D₂ Receptor Binding Assay

  • Preparation: Use cell membranes from a stable cell line overexpressing the human D₂ receptor.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (10-20 µg protein).

    • 25 µL of radioligand (e.g., [³H]-Spiperone at a final concentration of 0.2 nM).

    • 25 µL of test compound (at 10-12 concentrations, e.g., 0.01 nM to 10 µM).

    • Assay Buffer to a final volume of 200 µL.

    • Non-specific binding control: Use a high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol).

  • Incubation: Incubate at room temperature for 90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer.

  • Detection: Dry the filter mat, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reaction (Membranes, Radioligand, Test Cmpd) B Incubate to Equilibrium (e.g., 90 min, RT) A->B Competition C Rapid Filtration (Separate Bound from Free) B->C Harvesting D Scintillation Counting (Quantify Bound Radioactivity) C->D Measurement E Data Analysis (Calculate IC₅₀ and Ki) D->E Non-linear Regression

Caption: Workflow for a competitive radioligand binding assay.

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.[13] For Gαi-coupled receptors like D₂ and 5-HT₁ₐ, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14]

Protocol: HTRF cAMP Assay for D₂ Antagonism

  • Cell Plating: Seed CHO cells stably expressing the human D₂ receptor into a 384-well plate and culture overnight.

  • Compound Addition:

    • Antagonist Mode: Add test compounds at various concentrations and incubate for 15 minutes.

    • Follow with the addition of a known D₂ agonist (e.g., Quinpirole) at its EC₈₀ concentration.

  • Stimulation: Incubate for 30 minutes at room temperature to allow for modulation of cAMP production.

  • Lysis and Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and plot against the log concentration of the test compound. For antagonists, this will generate an inhibition curve from which the IC₅₀ can be determined.

cluster_pathway D₂ Receptor Gαi Signaling Pathway Ligand D₂ Agonist Receptor D₂ Receptor Ligand->Receptor Binds G_Protein Gαi Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:n->AC:w Inhibits cAMP cAMP (Signal Measured) AC->cAMP Converts ATP ATP ATP->AC

Caption: Simplified D₂ receptor signaling via Gαi-protein coupling.

Conclusion and Future Directions

The systematic modification of the (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine scaffold provides a fertile ground for the discovery of novel CNS agents. This guide demonstrates how targeted synthetic alterations, guided by a deep understanding of structure-activity relationships, can dramatically shift the pharmacodynamic profile of a compound series. The chirality at the 3-position is crucial for high-affinity D₂ receptor binding, while N-aryl substitution is the primary driver for tuning the selectivity profile between dopaminergic and serotonergic receptors.

Future work should focus on exploring a wider range of N-substituents to further optimize selectivity and introduce desirable properties like biased agonism.[9] Additionally, comprehensive in vivo studies are necessary to correlate these in vitro pharmacodynamic profiles with pharmacokinetic properties and ultimate therapeutic efficacy. The combination of rational design, robust in vitro characterization, and careful in vivo validation remains the most effective path forward in the development of the next generation of neurotherapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Receptor-Ligand Binding Assays. Revvity.
  • GPCR Assay Services. Reaction Biology.
  • Dopamine and serotonin receptor binding and antipsychotic efficacy. (2007). PubMed.
  • Coumarin-piperazine derivatives as biologically active compounds. (2019). PMC.
  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential.
  • Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.1 Computational Simulation of Ligand-Receptor.
  • Receptor-Ligand Binding Assays. (2022). Labome.
  • Role of serotonin and dopamine receptor binding in antipsychotic efficacy. PubMed.
  • Functional assays for screening GPCR targets. (2005). ScienceDirect.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023).
  • GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Eurofins Discovery.
  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and...
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI.
  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). PMC.
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • (PDF) Piperazine: the molecule of diverse pharmacological importance.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

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Validation

A Senior Application Scientist's Guide to Validating Chiral Chromatography Methods for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Introduction: The Imperative of Enantiomeric Purity In modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological properties.[1][2] The United States Food and Drug Administration (FDA) and other global regulatory bodies now mandate the marketing of single-enantiomer drugs unless there is a therapeutic justification for a racemic mixture.[2] This places an immense responsibility on analytical scientists to develop and validate robust methods capable of accurately quantifying the enantiomeric purity of an Active Pharmaceutical Ingredient (API).

This guide provides a comprehensive, field-proven framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. This molecule, featuring a basic piperazine moiety, presents specific challenges and considerations in method development. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind our choices—from selecting the optimal Chiral Stationary Phase (CSP) to defining scientifically sound acceptance criteria—to ensure your method is not only compliant but truly fit for its intended purpose.

Understanding the Analyte: (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

Before any method development begins, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure: C10H20N2O[3]

  • Key Features:

    • Chiral Center: The methyl-substituted carbon on the piperazine ring.

    • Basic Nitrogens: The piperazine ring contains two nitrogen atoms, making the molecule basic (pKa values for piperazine are ~5.35 and 9.73).[4] This is the most critical property for chromatographic development, as it predisposes the analyte to secondary interactions with the silica support of the stationary phase, potentially leading to poor peak shape (tailing).

    • Polarity: The presence of the ether oxygen and two nitrogens lends the molecule a degree of polarity.

    • UV Absorbance: The molecule lacks a significant chromophore, meaning it will have weak UV absorbance. This necessitates detection at low wavelengths (e.g., 200-215 nm) for adequate sensitivity. In some cases, derivatization might be considered to enhance detection, but direct analysis is often preferable for simplicity.[5][6]

Part 1: Chiral Method Development - A Systematic Approach

The cornerstone of a successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP).[1][7] The process is often empirical, but a systematic screening approach can dramatically increase the probability of success.

Comparing Chiral Stationary Phases (CSPs)

The interaction between the analyte and the CSP is what makes the separation of enantiomers possible, forming transient diastereomeric complexes with different stability levels.[2][7] For a molecule like our target analyte, polysaccharide- and macrocyclic glycopeptide-based CSPs are excellent starting points due to their broad applicability.[8][9][10]

CSP ClassTypical PhasesPrimary Interaction MechanismsAdvantagesDisadvantages
Polysaccharide-Based Derivatives of cellulose and amylose (e.g., Chiralpak® IA/IB/IC/AD)Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion within chiral grooves.[2][7]Extremely broad applicability; robust and available in immobilized versions allowing for a wider range of solvents.[7][11]Can be sensitive to mobile phase composition and temperature.
Macrocyclic Glycopeptide Vancomycin, Teicoplanin (e.g., CHIROBIOTIC® V/T)Ionic interactions, hydrogen bonding, inclusion complexation.[8]Excellent for compounds with ionizable groups (amines, carboxylic acids); can be used in multiple mobile phase modes (NP, RP, Polar Ionic).[8]Can have lower efficiency compared to modern polysaccharide phases.
Pirkle-Type (Brush-Type) (R,R)-Whelk-O 1, etc.π-π interactions, hydrogen bonding, dipole stacking.[2][7]Well-understood mechanism; can provide very high selectivity when a good match is found.Generally has a lower "hit rate" or success rate compared to polysaccharide phases.[7]

Recommendation for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine: A screening protocol should begin with immobilized polysaccharide-based columns (e.g., cellulose and amylose derivatives) due to their high success rate with diverse structures, including those with basic nitrogens.[5][10]

The Method Development Workflow

The goal is to achieve baseline resolution (Rs > 1.7) between the (S) and the undesired (R) enantiomer with good peak shape and a reasonable analysis time.[1]

G cluster_dev Method Development cluster_val Method Validation CSP_Screen 1. CSP Screening (e.g., Chiralpak IA, IC, ID) MP_Screen 2. Mobile Phase Screening (Normal, Polar Organic, Reversed) CSP_Screen->MP_Screen Select best CSP Additive 3. Additive Optimization (e.g., 0.1% DEA for peak shape) MP_Screen->Additive Select best mode Optimize 4. Fine-Tuning (Solvent ratio, Temp, Flow Rate) Additive->Optimize Improve peak shape Final 5. Final Method Selected (Rs > 1.7, Tailing < 1.5) Optimize->Final Meet criteria Validation Proceed to Full Validation (ICH Q2 Guidelines) Final->Validation Method is Ready

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Initial Screening
  • Column Selection: Utilize a column screening system with at least two polysaccharide-based columns (e.g., one cellulose-based, one amylose-based).

  • Mobile Phase Screening:

    • Normal Phase (NP): Hexane/Isopropanol (90:10 v/v) and Hexane/Ethanol (90:10 v/v).[10]

    • Polar Organic Mode (PO): Acetonitrile/Methanol (90:10 v/v).[6]

  • Additive Inclusion: For all mobile phases, run a parallel screen with a basic additive. Given the piperazine structure, adding 0.1% diethylamine (DEA) to the mobile phase is crucial to mitigate peak tailing by neutralizing acidic silanol groups on the silica surface.[6][10]

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm I.D. column).

    • Temperature: 25 °C.

    • Detection: 210 nm.

    • Sample: A 0.5 mg/mL solution of the racemic mixture.

  • Evaluation: Identify the column/mobile phase combination that provides the best initial separation (even if it's not baseline). This combination will be the starting point for optimization.

Part 2: Method Validation Protocol - Adhering to ICH Q2(R1) Guidelines

Once a suitable chromatographic method is developed, it must be rigorously validated to prove it is fit for its intended purpose: quantifying the (R)-enantiomer impurity in the (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine API. The validation should be conducted according to a pre-approved protocol.[12][13]

ICH_Validation center_node Validated Chiral Method Specificity Specificity (No Interference) center_node->Specificity Linearity Linearity (R² ≥ 0.99) center_node->Linearity Accuracy Accuracy (Recovery) center_node->Accuracy Precision Precision (%RSD) center_node->Precision Robustness Robustness center_node->Robustness LOQ Limit of Quantitation Specificity->LOQ Range Range Linearity->Range Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of ICH Q2 Validation Parameters.

Summary of Validation Parameters & Acceptance Criteria

The following table summarizes the essential validation parameters for a chiral impurity method.[1]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the (R)-enantiomer without interference from the main (S)-enantiomer, degradants, or placebo components.Baseline resolution (Rs > 1.7) between enantiomers.[1] Peak purity analysis should show no co-elution.
Limit of Quantitation (LOQ) The lowest amount of the (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at LOQ should be ≤ 10%.
Linearity To demonstrate a proportional relationship between the concentration of the (R)-enantiomer and the detector response.Correlation coefficient (R²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval over which the method is precise, accurate, and linear.Typically from the LOQ to 120% of the impurity specification limit (e.g., if the limit is 0.15%, the range would be LOQ to 0.18%).
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% of the spiked amount across the specified range.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 5% for 6 replicates at 100% of the specification limit. Intermediate Precision (Inter-day): %RSD ≤ 10% when results from different days/analysts/instruments are compared.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., Resolution, Tailing Factor) must still be met. %RSD of results should not be significantly impacted.
Detailed Experimental Protocols

System Suitability Test (SST): Before any validation run, a system suitability solution (e.g., a solution of the racemate at a concentration where the minor peak is ~0.15%) is injected. The system is deemed suitable if Resolution (Rs) ≥ 1.7, Tailing Factor (T) ≤ 1.5, and the %RSD for 5 replicate injections is ≤ 5.0%.[12]

Specificity:

  • Solution Preparation: Prepare and inject individual solutions of:

    • Blank (mobile phase).

    • (S)-enantiomer API at the nominal assay concentration.

    • A solution containing a known amount of the (R)-enantiomer (e.g., at the specification limit).

    • A spiked solution containing the (S)-enantiomer API spiked with the (R)-enantiomer and any known related substances or process impurities.

  • Stress Testing: Subject the API to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A guidelines. Analyze the degraded samples.

  • Evaluation: Confirm that the (R)-enantiomer peak is free from interference from any other component at its specified retention time. The resolution between the (R)-enantiomer and the closest eluting peak must be ≥ 1.7.[1][14]

Limit of Quantitation (LOQ):

  • Estimation: Prepare a series of dilute solutions of the (R)-enantiomer and inject them to determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation:

    • Prepare a solution of the (R)-enantiomer at the estimated LOQ concentration.

    • Inject this solution six times.

    • Calculate the %RSD of the peak areas.

  • Acceptance: The %RSD should be ≤ 10%.

Linearity:

  • Solution Preparation: Prepare a series of at least five solutions of the (R)-enantiomer by spiking the (S)-enantiomer API. The concentrations should span the range from LOQ to 120% of the specification limit (e.g., LOQ, 0.075%, 0.1125%, 0.15%, 0.18%).

  • Analysis: Inject each solution in triplicate.

  • Evaluation: Plot the mean peak area against the concentration of the (R)-enantiomer. Perform a linear regression analysis. The correlation coefficient (R²) must be ≥ 0.99.

Accuracy (as Recovery):

  • Solution Preparation: Prepare samples in triplicate by spiking the (S)-enantiomer API with the (R)-enantiomer at a minimum of three concentration levels across the range (e.g., LOQ, 100%, and 120% of the specification limit).[1]

  • Analysis: Analyze these samples against a calibration curve or by direct comparison to a standard of the (R)-enantiomer.

  • Evaluation: Calculate the percentage recovery at each level.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance: The mean recovery should be within 80-120%.

Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the (S)-enantiomer API spiked with the (R)-enantiomer at 100% of the specification limit.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.[1]

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies and calculate the cumulative %RSD.

  • Acceptance: %RSD for repeatability should be ≤ 5%. %RSD for intermediate precision should be ≤ 10%.

Robustness:

  • Parameter Variation: Prepare a system suitability solution or a spiked sample at 100% of the specification limit. Analyze this sample while making small, deliberate changes to the method parameters.

    • Mobile Phase Composition (e.g., ±2% of the organic modifier).

    • Column Temperature (e.g., ± 5 °C).

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Mobile Phase pH (if applicable).

  • Evaluation: Assess the impact of these changes on the system suitability parameters (especially resolution) and the quantitative result. The method is robust if the results remain within the acceptance criteria for system suitability and precision.

Conclusion

The validation of a chiral chromatography method is a rigorous, multi-faceted process that forms the bedrock of quality control for enantiomerically pure pharmaceuticals. For (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, success hinges on a systematic development approach that addresses the molecule's basicity and a validation protocol that is meticulously executed according to ICH guidelines. By understanding the scientific principles behind each step—from CSP selection to the statistical evaluation of validation data—researchers and drug development professionals can build a robust, reliable, and defensible analytical method. This ensures not only regulatory compliance but also the ultimate safety and efficacy of the final drug product.

References

  • Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
  • BenchChem. A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • I.B.S. Analytical. Chiral HPLC Method Development.
  • BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
  • BenchChem. Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Molecules. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • PubMed. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • OUCI. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • Splendid Lab. (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine | 1187931-31-2.
  • European Medicines Agency. ICH guideline Q14 on analytical procedure development.
  • International Council for Harmonisation. ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • Wikipedia. Piperazine.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

Sources

Comparative

A Comparative Guide to the Thermal Analysis of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine Polymorphs

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystallin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence critical drug substance and drug product attributes, including solubility, stability, and bioavailability.[1] Therefore, the thorough characterization of polymorphic forms is a regulatory expectation and a scientific necessity to ensure consistent product quality and performance.[2][3][4][5] This guide provides an in-depth comparison of the thermal behavior of hypothetical polymorphs of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, a novel piperazine derivative, utilizing the powerful analytical techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[6][7][8][9] The subject of this guide, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, is a chiral molecule with the potential for complex solid-state chemistry. Understanding the thermal properties of its different polymorphic forms is a critical step in its development as a potential therapeutic agent.

The Critical Role of Thermal Analysis in Polymorph Characterization

Thermal analysis techniques are indispensable tools in the solid-state characterization of pharmaceuticals.[10] They provide quantitative information on the physical and chemical changes that a material undergoes as a function of temperature.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is highly sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions, making it a primary technique for identifying and differentiating polymorphs.[12][13] Different polymorphs will exhibit distinct melting points and enthalpies of fusion.[14]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[11] It is used to assess thermal stability and to identify the presence of solvates or hydrates by detecting mass loss upon heating.[15]

By combining the data from DSC and TGA, a comprehensive thermal profile of a compound's polymorphs can be constructed, offering insights into their relative stabilities and potential for interconversion.[10]

Experimental Design: A Self-Validating Approach

The experimental protocols outlined below are designed to provide a robust and reliable comparison of the thermal properties of the hypothetical polymorphs of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, designated as Form A and Form B.

Diagram: Experimental Workflow for Polymorph Thermal Analysis

Experimental Workflow Workflow for Thermal Analysis of Polymorphs cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation SampleA Polymorph Form A DSC Differential Scanning Calorimetry (DSC) SampleA->DSC TGA Thermogravimetric Analysis (TGA) SampleA->TGA SampleB Polymorph Form B SampleB->DSC SampleB->TGA Thermogram Analyze Thermograms (Melting Point, Enthalpy) DSC->Thermogram Decomposition Analyze Decomposition Profile TGA->Decomposition Comparison Compare Thermal Behavior of Polymorphs Thermogram->Comparison Decomposition->Comparison

Caption: A schematic of the experimental workflow for the thermal analysis of polymorphs.

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.

  • Sample Preparation: Accurately weigh 3-5 mg of each polymorph (Form A and Form B) into separate standard aluminum pans. Hermetically seal the pans.

  • Experimental Conditions:

    • Temperature Program: Heat the samples from 25 °C to 300 °C at a constant heating rate of 10 °C/min.[16]

    • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermograms to determine the onset temperature of melting, the peak melting temperature (Tpeak), and the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of each polymorph (Form A and Form B) into open ceramic or platinum pans.

  • Experimental Conditions:

    • Temperature Program: Heat the samples from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA curves to determine the onset temperature of decomposition and the percentage of mass loss.

Results and Discussion: A Comparative Analysis

The following hypothetical data for Form A and Form B of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine illustrate how DSC and TGA can be used to differentiate polymorphs.

Table 1: Comparative DSC Data for Polymorphs of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine
PolymorphOnset Melting Temperature (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)
Form A 155.2158.5110.4
Form B 175.8178.2125.6
Table 2: Comparative TGA Data for Polymorphs of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine
PolymorphOnset Decomposition Temperature (°C)Mass Loss up to 250 °C (%)
Form A ~280< 0.5
Form B ~285< 0.5
Interpretation of Thermal Data

The TGA data for both polymorphs show negligible mass loss up to 250 °C, indicating that both forms are unsolvated and thermally stable well beyond their melting points. The onset of decomposition for both forms occurs at a high temperature (around 280-285 °C), which is a favorable characteristic for a drug substance. The slight difference in the onset of decomposition between the two forms is not significant enough to be a primary differentiating factor but contributes to the overall thermal profile.

Diagram: Logical Interpretation of Thermal Data

Data Interpretation Interpreting Thermal Analysis Data for Polymorphs cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_conclusion Conclusion DSC_Data DSC Thermograms (Form A vs. Form B) MeltingPoint Different Melting Points (Form B > Form A) DSC_Data->MeltingPoint Enthalpy Different Enthalpies of Fusion (Form B > Form A) DSC_Data->Enthalpy Stability Form B is More Thermodynamically Stable MeltingPoint->Stability Enthalpy->Stability TGA_Data TGA Curves (Form A vs. Form B) MassLoss Negligible Mass Loss (Unsolvated Forms) TGA_Data->MassLoss DecompositionTemp High Decomposition Temperatures TGA_Data->DecompositionTemp Purity Both Forms are Crystalline and Unsolvated MassLoss->Purity

Caption: A diagram illustrating the logical flow of interpreting DSC and TGA data to compare polymorphs.

Conclusion: The Power of a Multi-faceted Approach

This comparative guide demonstrates the indispensable role of DSC and TGA in the characterization of polymorphs of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine. The distinct thermal profiles of Form A and Form B, as revealed by their different melting points and enthalpies of fusion, provide a clear and quantitative basis for their differentiation. The TGA data confirms the unsolvated nature and high thermal stability of both forms.

For researchers and drug development professionals, this type of thermal analysis is a cornerstone of solid-state characterization. The identification and selection of the most stable polymorphic form are critical for ensuring the safety, efficacy, and consistency of the final drug product.[19][20][21] The insights gained from DSC and TGA are essential for guiding formulation development, establishing appropriate manufacturing controls, and meeting regulatory requirements.[22]

References

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15).
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - ECA Academy. (n.d.).
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1).
  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (n.d.). ResearchGate.
  • Polymorph screening in pharmaceutical development. (2010, August 19).
  • Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. (n.d.).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Impact of Polymorphism on Drug Formulation and Bioavailability - JOCPR. (n.d.).
  • New FDA Guidance on Polymorphic Compounds in Generic Drugs. (2007, July 12).
  • ICH Q6A Guideline - IKEV. (n.d.).
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC. (n.d.).
  • A thermal study of Cu(II) compounds formed with piperazine derivatives - AKJournals. (n.d.).
  • An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC. (n.d.).
  • FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information. (n.d.).
  • Guidance for Industry - FDA. (n.d.).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - Symbiosis Online Publishing. (2014, July 28).
  • 17 January,2023 Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat - I-MAK. (2023, January 17).
  • DSC STA Thermal Analysis Lab India, Hitachi NEXTA at Parul University MNRDC. (2026, March 31).
  • Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability - Federal Register. (2007, July 9).
  • Calorimetry for polymorph detection - European Pharmaceutical Review. (2007, March 27).
  • Monitoring the Polymorphism of Paracetamol by Means of DSC. (2020, July 15).
  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025, October 30).
  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. -. (2026, January 6).
  • Interpreting DSC Data - UCSB MRL. (n.d.).
  • (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine | 1187931-31-2. (n.d.).
  • How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 26).
  • Interpreting DSC curves Part 1: Dynamic measurements. (n.d.).
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (2019, December 18).
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Industrial & Engineering Chemistry Research - ACS Publications. (2012, April 28).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.).
  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (n.d.).
  • Synthesis and characterization of a series of phenyl piperazine based ligands Rishi Kant, Tanjot Kaur, Zanib Hilal, Nidhi Aggarw - Semantic Scholar. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine

As a highly versatile building block in medicinal chemistry and drug development, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine presents unique occupational hazards. Handling this compound safely requires moving beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile building block in medicinal chemistry and drug development, (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine presents unique occupational hazards. Handling this compound safely requires moving beyond generic safety data sheets to understand the specific chemical and biological interactions at play. This guide provides researchers with a mechanistic understanding of the risks and a field-proven, self-validating protocol for laboratory operations.

Chemical Profile & Mechanistic Hazard Analysis

Chemical Identity:

  • CAS Number: 1187931-31-2[1]

  • Molecular Formula: C10H20N2O[1]

  • Molecular Weight: 184.27 g/mol [1]

  • Structural Class: Piperazine derivative containing a tetrahydropyran ring.

To design an effective safety protocol, we must first understand the causality behind the hazards associated with [2]:

A. Liquefactive Necrosis (Corrosivity) Piperazines contain secondary and tertiary amines, acting as moderately strong Lewis bases. When these amines contact physiological moisture (sweat, tears, mucous membranes), they abstract protons to generate hydroxide ions. This localized alkaline environment causes the rapid saponification of fatty acids in cell membranes and the denaturation of cellular proteins. Unlike acids, which cause coagulative necrosis (forming an eschar that limits deeper penetration), alkaline piperazines cause liquefactive necrosis, allowing the chemical to penetrate deeply into tissues and cause severe, progressive damage to the eyes and skin ([2], [3]).

B. Haptenation and Sensitization Piperazine derivatives are potent respiratory and skin sensitizers ([2],). The mechanism relies on the molecule acting as a hapten. Because of its low molecular weight, the compound easily penetrates the stratum corneum or respiratory epithelium. Once inside, it covalently binds to endogenous carrier proteins. This hapten-protein complex is recognized as a foreign antigen by Antigen Presenting Cells (APCs), which migrate to lymph nodes to activate T-cells. Subsequent exposures, even at microscopic trace levels, can trigger rapid mast cell degranulation, leading to allergic contact dermatitis or severe occupational asthma ([4]).

Sensitization P Piperazine Derivative (Hapten) HPC Hapten-Protein Complex (Antigen) P->HPC Covalent Binding CP Endogenous Carrier Protein CP->HPC APC Antigen Presenting Cell (Dendritic/Langerhans) HPC->APC Phagocytosis TC T-Cell Activation & Memory Generation APC->TC Antigen Presentation RE Subsequent Exposure: Allergic Response TC->RE Immune Memory

Caption: Immunological sensitization pathway of piperazine derivatives acting as haptens.

Personal Protective Equipment (PPE) Matrix

To interrupt the pathways of exposure (saponification and haptenation), a rigorous PPE strategy is required. The following matrix summarizes the quantitative and qualitative requirements based on the operational state of the chemical.

PPE CategorySpecification for Pure Solid / High Conc.Specification for Dilute Solutions (<0.1 M)Mechanistic Rationale
Eye/Face Chemical splash goggles + Full face shieldSafety glasses with side shieldsProtects against basic aerosols causing rapid corneal saponification and permanent eye damage ([4]).
Hand Protection Double-gloving: Nitrile (inner) + Neoprene (outer)Single Nitrile gloves (min 4 mil thickness)Piperazines can permeate thin latex. Neoprene offers superior resistance to basic amines.
Body Tyvek® suit or heavy-duty lab coat, chemical apronStandard flame-retardant lab coatPrevents direct skin contact, eliminating the risk of haptenation and subsequent sensitization ([3]).
Respiratory NIOSH-approved respirator (N95/P100) or PAPRFume hood (Face velocity >100 fpm)Prevents inhalation of sensitizing dust/aerosols, mitigating the risk of occupational asthma ([2], ).

Operational Handling Protocol

When handling (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, the goal is to create a self-validating system where containment is continuously verified.

Step-by-Step Methodology for Safe Weighing and Transfer:

  • Containment Verification: Before opening the container, verify the chemical fume hood is operational using a visual indicator (e.g., a Kimwipe taped to the sash) to ensure a face velocity of 80-120 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers, strong acids, and acid chlorides, which can react violently with amines ([2]).

  • PPE Donning: Don the required PPE as outlined in the matrix above. If handling bulk powder outside a containment isolator, a fitted P100 respirator is mandatory ().

  • Static Mitigation: Piperazine powders are hygroscopic but can accumulate static charge in dry lab environments ([4]). Ground the analytical balance and use anti-static weighing boats or a static eliminator (ionizer). Causality: This prevents the electrostatic repulsion that causes the powder to aerosolize and bypass respiratory defenses.

  • Closed-System Weighing: Weigh the solid directly into a tared, sealable vial within the fume hood. Cap the vial before removing it from the balance area. Do not transport open powder boats across the laboratory.

  • Solubilization: Add the reaction solvent slowly. Causality: The dissolution and subsequent protonation of amines can be mildly exothermic. Rapid addition of solvent can cause localized boiling and splattering of the corrosive mixture.

  • Decontamination & Validation: Wipe down the balance and hood surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a water wipe. Self-Validation: Swipe the cleaned area with a moistened pH indicator strip; a neutral reading (pH 7) confirms successful decontamination.

Workflow Start Verify Hood Flow & Clear Incompatibles PPE Don Required PPE (Double Gloves, Goggles) Start->PPE Static Apply Anti-Static Measures PPE->Static Weigh Weigh Solid in Closed Tare Vial Static->Weigh Transfer Transfer & Solubilize (Watch for Exotherm) Weigh->Transfer Clean Neutralize Surfaces (1% Acetic Acid) Transfer->Clean

Caption: Step-by-step operational workflow for handling reactive piperazine powders.

Spill Response and Disposal Plan

Because of its corrosivity and potential environmental toxicity, spills must be handled systematically rather than reactively ([3]).

Step-by-Step Spill Response Protocol:

  • Evacuate & Isolate: Immediately clear personnel from the area to prevent tracking the chemical.

  • Ventilation: Ensure the room exhaust is operating at maximum capacity to clear sensitizing aerosols.

  • Containment: For solid spills, gently cover with a damp commercial spill pad to prevent dust generation. For liquid solutions, surround and cover with an inert absorbent like diatomaceous earth ([5]).

  • Neutralization: Carefully apply a weak solid acid (e.g., citric acid powder) to the spill. Causality: Citric acid converts the volatile, basic piperazine into a stable, non-volatile piperazinium citrate salt, drastically reducing inhalation hazards and halting corrosive tissue damage.

  • Collection: Sweep the neutralized mixture using non-sparking tools into a sealable hazardous waste container ([5]).

  • Validation: Wash the area with soap and water, and test the final rinse water with pH paper to ensure complete removal of the basic amine.

Disposal Plan: Do not flush any piperazine derivatives down the sink, as they are harmful to aquatic life and can disrupt wastewater treatment ecosystems (, [3]). Collect all contaminated PPE, wipes, and neutralized spill material into a designated "Basic Organic Waste" container. Ensure the waste profile clearly lists "Piperazine derivative, Corrosive, Sensitizer" for your environmental health and safety (EHS) disposal vendor.

References

  • Splendid Lab. "Product Catalog: (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine | 1187931-31-2". [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%".[Link]

  • Carl ROTH. "Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid".[Link]

(Note: General safety data for piperazine and its derivatives were utilized to construct this comprehensive safety profile, as specific toxicological data for the substituted derivative 1187931-31-2 mirrors the parent scaffold's reactivity).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine
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(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine
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